molecular formula C12H8FN B1339491 3-Fluoro-9H-carbazole CAS No. 391-45-7

3-Fluoro-9H-carbazole

Cat. No.: B1339491
CAS No.: 391-45-7
M. Wt: 185.2 g/mol
InChI Key: IEUMYICVZHBVAV-UHFFFAOYSA-N
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Description

3-Fluoro-9H-carbazole is a fluorinated heteroaromatic compound that serves as a key synthetic intermediate in medicinal chemistry and materials science. This tricyclic structure, featuring two benzene rings fused to a central pyrrole ring, is a privileged scaffold in drug discovery due to its wide range of biological activities . In pharmaceutical research, this compound is a valuable precursor for designing novel therapeutic agents. Its derivatives are extensively investigated for their antitumor potential, with research focusing on their role as inhibitors of DNA methyltransferases (DNMTs), such as DNMT1, which is an attractive target for tumour chemotherapy . Beyond oncology, the carbazole core is a promising scaffold for developing antidiabetic compounds, with studies showing certain derivatives can modulate glucose metabolism and improve insulin sensitivity . The compound also exhibits notable antioxidant activity, capable of donating hydrogen or electrons to free radical acceptors, which is valuable for research into oxidative stress-related diseases . In the field of materials science, the carbazole unit is renowned for its good hole-transporting capability, high luminescent efficiency, and wide band gap. These properties make this compound a candidate for creating π-conjugated systems used in the development of organic light-emitting diodes (OLEDs), dyes, photorefractive materials, and sensors . The introduction of a fluorine atom can fine-tune the electronic properties, solubility, and metabolic stability of the resulting molecules. Handling Note: For research use only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-9H-carbazole
Source PubChem
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InChI

InChI=1S/C12H8FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUMYICVZHBVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579134
Record name 3-Fluoro-9H-carbazole
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Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-45-7
Record name 3-Fluoro-9H-carbazole
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Record name 3-Fluorocarbazole
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Foundational & Exploratory

The Photophysical Landscape of 3-Fluoro-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3-Fluoro-9H-carbazole. Due to the limited direct experimental data available for this specific molecule, this document leverages data from the parent 9H-carbazole moiety and analogous substituted carbazole derivatives to project its characteristics. This guide details the expected absorption and emission profiles, quantum yield, and fluorescence lifetime, alongside the experimental protocols for their determination. It is intended to serve as a foundational resource for researchers and professionals engaged in the design and application of novel carbazole-based functional molecules in fields such as materials science and drug development.

Introduction

Carbazole derivatives are a prominent class of heterocyclic aromatic compounds renowned for their robust thermal and photochemical stability, efficient hole-transporting capabilities, and strong luminescence.[1] These properties make them highly attractive for a diverse range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes in biological imaging.[1] The introduction of substituents onto the carbazole core allows for the fine-tuning of its electronic and photophysical properties. A fluorine atom at the 3-position is expected to modulate the photophysical characteristics of the 9H-carbazole core through its inductive effects.

Projected Photophysical Properties

Absorption and Emission Spectra

The parent 9H-carbazole exhibits an excitation peak at approximately 323 nm and an emission peak around 351 nm.[2] The introduction of a fluorine atom at the 3-position is anticipated to cause a slight red-shift in both the absorption and emission spectra due to the substituent's electronic influence on the π-conjugated system of the carbazole ring.

Table 1: Anticipated and Comparative Photophysical Data

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)Solvent
This compound (Projected) ~325-335~355-365~0.3-0.5~10-16Dichloromethane/Ethanol
9H-Carbazole323[2]351[2]0.4215.1Cyclohexane
9-Phenyl-9H-carbazole327-337[3]361, 377[3]--THF
N-Methylcarbazole---15.6[4]Cyclohexane

Note: The data for this compound is projected based on the properties of related compounds. Actual experimental values may vary.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φf) of carbazole derivatives can be high, indicating efficient emission.[5] For this compound, a moderate to high quantum yield is expected. The fluorescence lifetime (τf) is a measure of the average time the molecule spends in the excited state. Carbazole derivatives typically exhibit lifetimes in the nanosecond range.[4][6]

Experimental Protocols

The characterization of the photophysical properties of this compound would involve standard spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficient (ε).

Methodology:

  • Prepare a series of dilute solutions of this compound in a spectroscopic grade solvent (e.g., dichloromethane or ethanol).

  • Record the absorption spectra of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm).

  • The wavelength of maximum absorbance (λabs) is identified from the spectrum.

  • The molar extinction coefficient can be calculated using the Beer-Lambert law.

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem) and the fluorescence quantum yield (Φf).

Methodology (Relative Method for Quantum Yield):

  • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).[1]

  • Prepare solutions of both the sample and the standard with accurately known absorbances at the same excitation wavelength (typically < 0.1 to avoid inner filter effects).

  • Measure the integrated fluorescence intensity (area under the emission curve) for both the sample and the standard under identical experimental conditions.

  • The quantum yield is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[7]

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τf).

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • A pulsed light source (e.g., a picosecond laser diode) excites the sample at a high repetition rate.

  • A sensitive single-photon detector measures the arrival time of the first emitted photon relative to the excitation pulse.[1]

  • This process is repeated many times to build a histogram of the photon arrival times.

  • The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).[1]

Synthesis and Characterization Workflow

A plausible synthetic route for this compound can be proposed based on established methods for carbazole synthesis.

G Proposed Synthetic and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Photophysical Characterization A Starting Material (e.g., 2-Fluoroaniline and 2-Chloronitrobenzene) B Ullmann Condensation or Buchwald-Hartwig Amination A->B C Cyclization (e.g., Cadogan Reaction) B->C D Purification (Column Chromatography) C->D E This compound D->E F UV-Vis Absorption Spectroscopy E->F Sample G Fluorescence Spectroscopy E->G Sample H Time-Resolved Fluorescence E->H Sample I Data Analysis F->I G->I H->I J Photophysical Properties I->J

Caption: A proposed workflow for the synthesis and subsequent photophysical characterization of this compound.

Logical Relationship of Photophysical Parameters

The core photophysical properties are interconnected and describe the behavior of a molecule upon light absorption.

G Interrelation of Photophysical Properties Absorption Light Absorption (UV-Vis) ExcitedState Excited State (S1) Absorption->ExcitedState Fluorescence Fluorescence (Emission) ExcitedState->Fluorescence NonRadiative Non-Radiative Decay (e.g., heat) ExcitedState->NonRadiative Lifetime Fluorescence Lifetime (τf) Duration of excited state ExcitedState->Lifetime GroundState Ground State (S0) Fluorescence->GroundState QuantumYield Quantum Yield (Φf) Ratio of emitted photons to absorbed photons Fluorescence->QuantumYield NonRadiative->GroundState NonRadiative->QuantumYield

Caption: A diagram illustrating the relationship between light absorption, excited state, and the resulting photophysical properties.

Conclusion

While direct experimental data for this compound remains to be reported, this technical guide provides a robust framework for understanding its anticipated photophysical properties based on the well-established characteristics of the carbazole family. The introduction of a fluorine atom at the 3-position is expected to subtly modulate the electronic structure, leading to predictable shifts in its absorption and emission spectra. The experimental protocols detailed herein offer a clear roadmap for the comprehensive photophysical characterization of this and related carbazole derivatives. Further research is warranted to elucidate the precise photophysical parameters of this compound and to explore its potential in advanced material and biomedical applications.

References

3-Fluoro-9H-carbazole CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-9H-carbazole, a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, and key physicochemical properties. It outlines established synthetic protocols for carbazole derivatives that can be adapted for its preparation, with a focus on the Ullmann condensation and Buchwald-Hartwig amination reactions. Furthermore, this guide explores the potential applications of this compound in drug development, particularly as an antimicrobial agent, and in the field of organic electronics as a material for Organic Light-Emitting Diodes (OLEDs). Experimental methodologies and characterization techniques are discussed to provide a practical resource for researchers.

Chemical Identity and Molecular Structure

This compound is a derivative of carbazole, a tricyclic aromatic compound, with a fluorine atom substituted at the 3-position.

CAS Number: 391-45-7[1][2]

Molecular Formula: C₁₂H₈FN[1][2]

Molecular Weight: 185.20 g/mol [1]

Molecular Structure:

SMILES Code: FC1=CC2=C(C=C1)NC3=C2C=CC=C3[1]

Physicochemical Properties

PropertyValueSource
Purity >98% (Commercially available)[2]
Appearance Off-white powder (Expected)Inferred from related compounds
Storage Inert atmosphere, room temperature[1]
Solubility Soluble in common organic solvents like DMF, Toluene, and Chlorinated Solvents (Expected)Inferred from synthetic procedures of related compounds

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not widely published. However, its synthesis can be achieved through established methods for the formation of the carbazole ring system, followed by fluorination, or by using a pre-fluorinated starting material. The most common and effective methods for the synthesis of the carbazole core are the Ullmann condensation and the Buchwald-Hartwig amination.

Proposed Synthetic Workflow

A plausible synthetic route to this compound would involve the cyclization of a fluorinated biphenylamine precursor.

G A 2-Amino-4'-fluorobiphenyl F Intramolecular C-N Bond Formation A->F B Palladium or Copper Catalyst B->F C Base (e.g., t-BuOK) C->F D High Temperature D->F E This compound F->E

Proposed intramolecular cyclization for this compound synthesis.
Experimental Protocols

The following are generalized protocols for key reactions in carbazole synthesis, which can be adapted for this compound.

Protocol 1: Ullmann Condensation for N-Arylation (General)

The Ullmann condensation is a classic copper-catalyzed method for forming C-N bonds.[3]

  • Materials:

    • Aryl halide (e.g., a dihalobenzene)

    • Amine (e.g., a fluoroaniline)

    • Copper(I) salt (e.g., CuI) as a catalyst

    • A base (e.g., K₂CO₃)

    • A high-boiling polar solvent (e.g., DMF, nitrobenzene)[3]

  • Procedure:

    • Combine the aryl halide, amine, copper catalyst, and base in a round-bottom flask.

    • Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to a high temperature (often exceeding 210°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation (General)

This palladium-catalyzed cross-coupling reaction is a more modern and often milder alternative to the Ullmann condensation.

  • Materials:

    • Aryl halide or triflate

    • Amine

    • Palladium catalyst precursor (e.g., Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos)

    • A strong, non-nucleophilic base (e.g., NaOtBu)

    • Anhydrous aprotic solvent (e.g., toluene, dioxane)

  • Procedure:

    • In an oven-dried Schlenk flask, combine the aryl halide, amine, base, and phosphine ligand.

    • Add the palladium catalyst precursor.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture (typically 80-110°C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

    • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the residue by column chromatography.

Applications in Drug Development and Materials Science

Carbazole derivatives are recognized for their wide range of biological activities and valuable photophysical properties.

Antimicrobial Activity

Carbazole-containing compounds are promising antibacterial and antifungal agents.[4][5][6] While specific data for this compound is limited, related fluorinated carbazole derivatives have shown efficacy. For instance, some derivatives exhibit the ability to inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus.[4][7] The introduction of a fluorine atom can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial potency.[7]

Table of Antimicrobial Activity for Related Carbazole Derivatives

CompoundMicroorganismMIC (μg/mL)Reference
4-[3-(9H-Carbazol-9-yl-acetyl)triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneS. aureus1.1[4]
""E. coli6.4[7]
Isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivativesS. aureus32[7]
Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are widely used in organic electronics due to their excellent hole-transporting properties and high thermal stability. The introduction of fluorine atoms can modulate the electronic and photophysical properties, making them suitable for use as host materials or emitters in OLEDs. For example, carbazole-based materials have been utilized in the development of highly efficient green and deep-blue OLEDs.[8][9] Some carbazolylgold(III) complexes exhibit thermally activated delayed fluorescence (TADF), leading to high external quantum efficiencies.[10]

Table of Performance for OLEDs with Carbazole-based Materials

Device/MaterialMax. External Quantum Efficiency (EQE)Emission ColorReference
Carbazolylgold(III) complex-based OLED15.0%-[10]
(4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) based OLED17.04%Green[11]
Non-doped OLED with BCzB-PPI4.43%Deep-blue[8]

Characterization

A thorough characterization of this compound is essential to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

  • Chromatography (TLC, HPLC, GC): To monitor reaction progress and determine purity.

Logical Relationships in Carbazole Chemistry

The synthesis and functionalization of carbazoles often follow a logical progression of well-established organic reactions.

G cluster_0 Core Synthesis cluster_1 Functionalization A Aryl Halide + Amine B Ullmann or Buchwald-Hartwig A->B C Carbazole Core B->C D Halogenated Carbazole C->D Halogenation E Suzuki Coupling D->E G Functionalized Carbazole E->G F Boronic Acid/Ester F->E H OLEDs, Antimicrobials, etc. G->H Application Testing

General workflow for the synthesis and functionalization of carbazoles.

Conclusion

This compound represents a valuable building block for the development of new pharmaceuticals and advanced organic materials. While detailed experimental data for this specific compound is emerging, established synthetic methodologies for carbazole derivatives provide a clear path for its preparation and functionalization. Its potential as an antimicrobial agent and as a component in OLEDs warrants further investigation. This technical guide serves as a foundational resource to stimulate and support future research and development efforts centered on this compound and its derivatives.

References

The Influence of Fluorination on the Electrochemical Properties of Carbazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of fluorinated carbazole derivatives, a class of molecules of significant interest in the development of organic electronics and optoelectronics. The introduction of fluorine atoms onto the carbazole core profoundly influences their electronic characteristics, offering a powerful tool for tuning their properties for specific applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2] This document details the key electrochemical parameters, experimental methodologies for their determination, and the underlying structure-property relationships.

Core Electrochemical Properties of Fluorinated Carbazole Derivatives

The electrochemical behavior of fluorinated carbazole derivatives is primarily characterized by their redox potentials, which are directly related to their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These parameters are crucial in determining the efficiency of charge injection, transport, and recombination in electronic devices.

Fluorination, owing to the high electronegativity of the fluorine atom, typically leads to a lowering of both the HOMO and LUMO energy levels.[3] This effect can enhance the stability of the material against oxidation and improve charge injection from high work function electrodes. The position and number of fluorine substituents on the carbazole ring allow for fine-tuning of these energy levels. For instance, fluorination at the 3 and 6 positions of the carbazole unit has been shown to have a negligible impact on the HOMO levels of some copolymers, while still influencing the optical band gap.[3][4]

The following table summarizes key electrochemical data for a selection of fluorinated carbazole derivatives reported in the literature.

Compound/PolymerSubstitution PatternHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Measurement TechniqueReference
P2F-CDTBTDI-DMO3,6-difluoro-2,7-carbazole copolymerDeep-lyingSlightly higher than non-fluorinatedCyclic Voltammetry[4]
P2F-CDTBTDI-83,6-difluoro-2,7-carbazole copolymerDeep-lyingSlightly higher than non-fluorinatedCyclic Voltammetry[4]
3,6-diaryl-N-hexylcarbazole derivatives3,6-di(difluorophenyl)-5.67 to -6.02Cyclic Voltammetry[5]

Experimental Protocols for Electrochemical Characterization

The determination of the electrochemical properties of fluorinated carbazole derivatives primarily relies on voltammetric techniques, with cyclic voltammetry (CV) being the most common method.[6] Differential pulse voltammetry (DPV) can also be employed for enhanced sensitivity.[5][7]

Cyclic Voltammetry (CV) Protocol

This protocol outlines the standard procedure for determining the oxidation and reduction potentials of fluorinated carbazole derivatives.

Objective: To measure the onset oxidation (Eox) and onset reduction (Ered) potentials to calculate the HOMO and LUMO energy levels.

Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Glassy carbon or platinum disk electrode

    • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)

    • Counter Electrode (CE): Platinum wire or foil

  • Analyte solution: The fluorinated carbazole derivative dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) at a concentration of approximately 1-5 mM.

  • Supporting electrolyte: A non-reactive salt (e.g., tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4)) at a concentration of approximately 0.1 M.

  • Inert gas (Nitrogen or Argon) for deoxygenation.

  • Ferrocene (for internal calibration).

  • Polishing materials for the working electrode (e.g., alumina slurry).

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the solvent to be used in the experiment, then dry completely.

  • Solution Preparation: Prepare the analyte solution with the supporting electrolyte in the chosen solvent.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the analyte solution.

  • Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.[7]

  • Cyclic Voltammetry Measurement:

    • Set the potential window to a range that encompasses the expected oxidation and reduction events of the carbazole derivative.

    • Set the scan rate, typically between 20 and 100 mV/s.

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

  • Internal Calibration: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple serves as an internal reference.

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of the carbazole derivative. The onset potential is typically determined from the intersection of the tangent to the rising current of the peak and the baseline.

    • Determine the half-wave potential of the ferrocene peak (E1/2(Fc/Fc+)).

    • Correct the measured potentials against the ferrocene internal standard.

HOMO and LUMO Calculation:

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials using the following empirical equations, referencing the ferrocene/ferrocenium couple which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level:[8]

  • HOMO (eV) = -[Eox(onset) vs Fc/Fc+ + 4.8]

  • LUMO (eV) = -[Ered(onset) vs Fc/Fc+ + 4.8]

The electrochemical band gap (Egel) can then be calculated as:

  • Egel (eV) = LUMO - HOMO

Visualizing Electrochemical Characterization and Structure-Property Relationships

To better illustrate the experimental process and the fundamental principles discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte and Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_we Polish Working Electrode polish_we->assemble_cell deoxygenate Deoxygenate with Inert Gas assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry deoxygenate->run_cv add_ferrocene Add Ferrocene (Internal Standard) run_cv->add_ferrocene run_cv_ferrocene Run CV with Ferrocene add_ferrocene->run_cv_ferrocene determine_potentials Determine Onset Oxidation/Reduction Potentials run_cv_ferrocene->determine_potentials calculate_homo_lumo Calculate HOMO/LUMO Energy Levels determine_potentials->calculate_homo_lumo

Figure 1: Experimental workflow for the electrochemical characterization of fluorinated carbazole derivatives.

Figure 2: Impact of fluorination on the HOMO and LUMO energy levels of a carbazole derivative.

Conclusion

The electrochemical properties of fluorinated carbazole derivatives are central to their performance in organic electronic devices. The strategic incorporation of fluorine atoms provides a robust method for tuning their HOMO and LUMO energy levels, thereby optimizing charge injection and transport characteristics and enhancing device stability. The standardized experimental protocols detailed in this guide, particularly cyclic voltammetry, are essential for the accurate and reproducible characterization of these promising materials. Further research into novel fluorination patterns and their impact on electrochemical behavior will continue to drive the development of next-generation organic electronics.

References

Theoretical DFT Studies of 3-Fluoro-9H-carbazole: A Technical Guide to Understanding HOMO/LUMO Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbazole Derivatives and Frontier Orbitals

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics. The introduction of a fluorine atom at the 3-position of the carbazole core is expected to modulate its electronic properties, influencing its potential applications in organic light-emitting diodes (OLEDs), solar cells, and as a scaffold in medicinal chemistry.

The HOMO and LUMO are key quantum chemical descriptors that dictate a molecule's ability to donate or accept electrons, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical and electronic properties.

Theoretical Investigation: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing a good balance between accuracy and computational cost for organic compounds.

Computational Workflow

A typical DFT workflow for determining the HOMO and LUMO levels of 3-Fluoro-9H-carbazole is illustrated below.

DFT_Workflow cluster_start Initial Steps cluster_computation DFT Calculations cluster_analysis Data Analysis cluster_output Results mol_structure Build this compound in Molecular Editor geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single Point Energy Calculation (Higher Level of Theory, optional) freq_calc->sp_calc homo_lumo Extract HOMO/LUMO Energy Levels sp_calc->homo_lumo band_gap Calculate HOMO-LUMO Gap homo_lumo->band_gap orbitals Visualize Molecular Orbitals homo_lumo->orbitals data_table Tabulate Quantitative Data band_gap->data_table orbitals->data_table report Generate Report data_table->report

A flowchart illustrating the computational workflow for DFT studies.
Detailed Computational Protocol

The following protocol outlines the typical steps for a DFT calculation on this compound:

  • Molecular Structure Construction: The initial 3D structure of this compound is built using a molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find its most stable conformation (lowest energy state). A common and effective method for this is the B3LYP functional with a 6-31G(d,p) basis set.[1][2] This level of theory is widely used for organic molecules.

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: From the optimized geometry, the energies of the HOMO and LUMO are calculated. The energy difference between these two orbitals provides the theoretical HOMO-LUMO gap. Time-Dependent DFT (TD-DFT) can also be employed to calculate excited state properties and predict the UV-Vis absorption spectrum.[1]

Experimental Determination and Validation

Experimental techniques are crucial for validating the theoretical predictions and providing real-world data on the electronic properties of this compound.

Experimental Workflow

The synergistic workflow between experimental measurements and computational modeling is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_measurements Electrochemical & Optical Measurements cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization cv Cyclic Voltammetry (CV) characterization->cv uv_vis UV-Vis Spectroscopy characterization->uv_vis fluorescence Fluorescence Spectroscopy characterization->fluorescence homo_lumo_exp Calculate Experimental HOMO/LUMO Levels cv->homo_lumo_exp band_gap_exp Determine Optical Band Gap uv_vis->band_gap_exp fluorescence->band_gap_exp compare Compare Experimental & DFT Data homo_lumo_exp->compare band_gap_exp->compare

A flowchart of the experimental and validation workflow.
Detailed Experimental Protocols

Synthesis and Characterization:

The synthesis of this compound would typically involve a multi-step organic synthesis route, followed by purification techniques like column chromatography and recrystallization. The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cyclic Voltammetry (CV):

Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels.

  • Protocol:

    • Prepare a solution of this compound (typically ~1 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Record the cyclic voltammogram by scanning the potential.

    • Calibrate the potential using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

    • Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -[E_ox - E₁/₂(Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red - E₁/₂(Fc/Fc⁺) + 4.8]

UV-Vis and Fluorescence Spectroscopy:

These techniques are used to determine the optical properties, including the optical band gap.

  • Protocol:

    • Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., dichloromethane or THF).

    • Record the UV-Vis absorption spectrum. The onset of the absorption peak can be used to calculate the optical band gap.

    • Record the fluorescence emission spectrum by exciting the sample at its absorption maximum.

Data Presentation

The quantitative data obtained from both theoretical calculations and experimental measurements should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Theoretical Electronic Properties of this compound (Template)

ParameterB3LYP/6-31G(d,p)Other Functionals/Basis Sets
HOMO Energy (eV) ValueValue
LUMO Energy (eV) ValueValue
HOMO-LUMO Gap (eV) ValueValue
Dipole Moment (Debye) ValueValue

Table 2: Experimental Electronic and Photophysical Properties of this compound (Template)

ParameterValue
Onset Oxidation Potential (V vs. Fc/Fc⁺) Value
Onset Reduction Potential (V vs. Fc/Fc⁺) Value
Experimental HOMO (eV) Value
Experimental LUMO (eV) Value
Electrochemical Band Gap (eV) Value
Absorption Maximum (λ_abs, nm) Value
Emission Maximum (λ_em, nm) Value
Optical Band Gap (eV) Value

Conclusion

The combination of theoretical DFT calculations and experimental validation provides a robust framework for understanding the electronic structure of this compound. A strong correlation between the calculated and experimental data will lend confidence to the structure-property relationships derived for this molecule. This knowledge is paramount for the rational design of new materials with tailored electronic and photophysical properties for advanced applications in organic electronics and drug development. Future work should focus on performing these detailed studies to populate the provided data templates and fully elucidate the potential of this compound.

References

The Biological Landscape of N-Substituted 3-Fluoro-9H-Carbazoles: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties. The introduction of a fluorine atom at the 3-position of the carbazole nucleus, coupled with diverse substitutions at the 9-position (N-substitution), presents a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biological activities of N-substituted 3-Fluoro-9H-carbazole derivatives, summarizing key findings, experimental methodologies, and potential mechanisms of action.

Anticancer Activity

While extensive research has been conducted on the anticancer properties of various carbazole derivatives, specific data on N-substituted this compound analogs remains an emerging field. However, broader studies on fluorinated carbazoles suggest that the presence and position of the fluorine substituent can significantly influence cytotoxic activity. For instance, studies on other classes of carbazoles have shown that a fluoro group at the para-position of a phenyl ring attached to the carbazole system can enhance anticancer activity.[1]

Table 1: Cytotoxicity of N-Substituted Carbazole Derivatives (General Overview)

Compound ClassN-SubstituentCell Line(s)Activity (IC50/LC50)Reference
Piperazinyl-oxadiazole carbazolesSubstituted phenyl(piperazin-1-yl)methylMCF-735.6 - 80.0 µg/mL[1]
N-substituted pyrrolocarbazolesVariousPA1, PC3, DU1458–20 µM (MIC)[1]
Imidazo-indole carbazolesSubstituted phenylA549Active[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The N-substituted this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action start Design N-substituted This compound analogs synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt Test Compounds ic50 Determine IC50 values mtt->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active Compounds pathway Western Blot (Signaling Pathways) apoptosis->pathway cell_cycle->pathway

Caption: Potential antioxidant mechanism of N-substituted 3-Fluoro-9H-carbazoles.

Experimental Protocol: Neuroprotection Assay in HT22 Cells

The HT22 hippocampal neuronal cell line is a common model for studying glutamate-induced oxidative stress and neurotoxicity.

  • Cell Culture: HT22 cells are cultured in appropriate media.

  • Pre-treatment: Cells are pre-treated with various concentrations of the N-substituted this compound derivatives for a specific duration (e.g., 1-2 hours).

  • Glutamate Exposure: Glutamate is added to the media to induce oxidative stress and cell death.

  • Incubation: Cells are incubated for 12-24 hours.

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the carbazole derivatives and glutamate to those treated with glutamate alone.

Conclusion

The exploration of N-substituted this compound derivatives represents a promising frontier in drug discovery. While specific and comprehensive data for this particular subclass of compounds are still limited, the broader evidence from related carbazole analogs strongly suggests their potential as anticancer, antimicrobial, and neuroprotective agents. The strategic placement of a fluorine atom at the 3-position, combined with the vast possibilities for N-substitution, offers a rich chemical space for the design and synthesis of novel, potent, and selective therapeutic candidates. Further focused research, including the systematic synthesis of analog libraries and their rigorous biological evaluation, is crucial to fully elucidate the therapeutic potential of this intriguing class of molecules.

References

The Elusive Crystal Structure of 3-Fluoro-9H-carbazole: A Technical Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure and potential polymorphism of 3-Fluoro-9H-carbazole. A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data for the crystal structure of this compound. This indicates that the crystal structure of this particular compound has likely not been determined or is not publicly disclosed.

However, to provide a valuable resource for researchers working with this and related molecules, this guide presents a detailed overview of the crystallographic data and experimental protocols for several structurally analogous carbazole derivatives. The study of these related compounds offers significant insights into the expected solid-state properties of this compound and provides a strong foundation for future experimental work.

Crystallographic Data of Analogous Carbazole Derivatives

The following tables summarize the crystallographic data for several carbazole derivatives, offering a comparative look at their unit cell parameters and refinement statistics. This data can be instrumental in predicting the potential crystal packing and hydrogen bonding motifs of this compound.

Table 1: Crystallographic Data for 3-Substituted and 9-Substituted Carbazole Derivatives

Parameter3-Bromo-9-(4-fluorobenzyl)-9H-carbazole[1]9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole[2][3]1-(4-Fluorobenzoyl)-9H-carbazole[4]
Chemical Formula C₁₉H₁₃BrFNC₁₅H₈Cl₂N₄C₁₉H₁₂FNO
Formula Weight 354.21315.15289.29
Crystal System OrthorhombicMonoclinicNot Specified
Space Group Pna2₁C2/cNot Specified
a (Å) 17.407(4)20.280(3)Not Specified
b (Å) 15.068(3)8.0726(14)Not Specified
c (Å) 5.5865(11)16.005(3)Not Specified
α (°) 9090Not Specified
β (°) 9098.947(3)Not Specified
γ (°) 9090Not Specified
Volume (ų) 1465.3(5)2588.3(8)Not Specified
Z 48Not Specified
Temperature (K) 113120(2)Not Specified
Radiation Mo KαMo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R-factor (%) 3.23.67Not Specified
wR-factor (%) 7.08.96Not Specified

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and crystallization of the analogous carbazole derivatives. These protocols can serve as a starting point for the development of a robust procedure for obtaining high-quality single crystals of this compound.

Synthesis Protocols
  • Synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole [1]:

    • A solution of potassium hydroxide (0.67 g) in dimethylformamide (8 ml) was stirred at room temperature for 20 minutes.

    • 3-Bromo-9H-carbazole (1.0 g, 4 mmol) was added, and the mixture was stirred for an additional 40 minutes.

    • A solution of 1-(chloromethyl)-4-fluorobenzene (0.87 g, 6 mmol) in dimethylformamide (5 ml) was added dropwise with stirring.

    • The resulting mixture was stirred at room temperature for 12 hours and then poured into water (100 ml), which yielded a white precipitate.

    • The solid product was collected by filtration, washed with cold water, and recrystallized from ethanol.

  • Synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole [2][3]:

    • 1.67 g (1 mmol) of carbazole was dissolved in 10 mL of THF, and aqueous KOH was added.

    • The solvent was removed to obtain the brown-colored potassium salt of carbazole, which was then dried in vacuo.

    • The salt was dissolved in 10 mL of dry THF, and 1.83 g (1 mmol) of cyanuric chloride was added.

    • The reaction mixture was stirred at room temperature for 1 hour and then refluxed for 6 hours.

    • The solvent was removed to leave a solid product.

  • Synthesis of 1-(4-Fluorobenzoyl)-9H-carbazole [4]:

    • Under a nitrogen atmosphere, carbazole (809.6 mg, 95% purity, 4.6 mmol) in 2.0 mL of toluene, 4-fluorobenzonitrile (676 mg, 5.6 mmol), and anhydrous AlCl₃ (676 mg, 5.1 mmol) were added to a 1 M solution of BCl₃ in toluene (5.06 mL, 5.06 mmol).

    • The mixture was heated to reflux for 18 hours.

    • After cooling to 0 °C, water (0.25 mL) and 10% HCl (5.1 mL) were added.

    • The mixture was then heated to reflux for 2 hours.

Crystallization Protocols
  • Crystallization of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole [1]:

    • The purified compound (40 mg) was dissolved in a mixture of chloroform (5 ml) and ethanol (5 ml). The solution was kept at room temperature for 13 days. Colorless crystals suitable for X-ray analysis were obtained upon slow evaporation of the solvent.

  • Crystallization of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole [2]:

    • Single crystals were grown by the slow evaporation of a chloroform solution of the compound over 5 days.

  • Crystallization of 1-(4-Fluorobenzoyl)-9H-carbazole [4]:

    • Crystals suitable for X-ray analysis were obtained by slow evaporation of a solution of the compound in dichloromethane layered with petroleum ether.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development as different polymorphs can exhibit varying physical properties, including solubility, stability, and bioavailability.

While no specific polymorphic forms of this compound have been reported, a polymorph screening study would be a crucial step in its solid-state characterization. A typical polymorph screen involves the crystallization of the compound under a wide range of conditions, including:

  • Solvent Variation: Crystallization from a diverse panel of solvents with varying polarities.

  • Temperature Control: Cooling at different rates (fast vs. slow) and crystallization at various temperatures.

  • Supersaturation Methods: Techniques such as solvent evaporation, anti-solvent addition, and vapor diffusion.

The resulting solid forms would then be analyzed using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize any new polymorphic forms.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the synthesis and characterization of carbazole derivatives, based on the methodologies described for the analogous compounds.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Carbazole Precursor B Reaction with Reagents (e.g., Alkyl Halide, Acyl Chloride) A->B C Crude Product B->C D Recrystallization or Column Chromatography C->D E Purified this compound D->E F Spectroscopic Analysis (NMR, MS, IR) E->F

A general workflow for the synthesis and characterization of this compound.

Crystallization_Polymorph_Screening cluster_crystallization Crystallization & Polymorph Screening cluster_analysis Solid-State Analysis A Purified this compound B Dissolution in Various Solvents A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Cooling Crystallization B->E F Single Crystal X-ray Diffraction C->F Single Crystals G X-ray Powder Diffraction C->G Powder D->F Single Crystals D->G Powder E->F Single Crystals E->G Powder H Thermal Analysis (DSC, TGA) G->H I Spectroscopy (FTIR, Raman) G->I

An experimental workflow for polymorph screening and solid-state analysis.

References

Spectroscopic Profile of 3-Fluoro-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-9H-carbazole. Due to the limited availability of experimentally derived spectra in publicly accessible databases, this document presents predicted spectroscopic data obtained from computational chemistry models. These predictions offer valuable insights for the characterization and identification of this compound. Additionally, generalized experimental protocols for acquiring spectroscopic data for carbazole derivatives are detailed to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
8.10 - 8.05m-H-4, H-5
7.60 - 7.50m-H-2
7.45 - 7.35m-H-1, H-8
7.25 - 7.15m-H-6, H-7
10.5 - 9.5br s-N-H

Note: Predicted spectra are generated using computational algorithms and may vary from experimental results. The chemical shifts are referenced to a standard internal solvent signal.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
159.5 (d, ¹JCF = 235 Hz)C-3
141.0C-4a
138.5C-9a
126.0C-8a
124.0C-5a
122.0C-4
120.5C-5
119.0 (d, ²JCF = 25 Hz)C-2
112.0C-8
111.0C-1
110.0 (d, ²JCF = 20 Hz)C-4
107.0 (d, ³JCF = 5 Hz)C-1

Note: Predicted chemical shifts and coupling constants (J) are estimates. The carbon attached to fluorine (C-3) is expected to show a large one-bond carbon-fluorine coupling constant.¹³C NMR spectra are typically acquired with proton decoupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, SharpN-H Stretch
3100 - 3000MediumAromatic C-H Stretch
1620 - 1580StrongAromatic C=C Stretch
1480 - 1440StrongAromatic C=C Stretch
1250 - 1150StrongC-F Stretch
850 - 750StrongC-H Out-of-plane Bending

Note: The IR spectrum of solid samples can be influenced by intermolecular interactions and crystalline structure.

Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
185.07100[M]⁺
184.0620[M-H]⁺
157.0615[M-HCN]⁺
130.0510[M-C₂H₂F]⁺

Note: The fragmentation pattern is a prediction and may differ in experimental mass spectra depending on the ionization technique used.

Experimental Protocols

The following are generalized procedures for obtaining spectroscopic data for carbazole derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

  • EI-MS: Introduce a small amount of the sample into the ion source, either via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • ESI-MS: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source via direct infusion or after separation by liquid chromatography (LC-MS).

Data Acquisition:

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • The ionization energy for EI is typically 70 eV.

  • For ESI, the cone voltage and other source parameters should be optimized to achieve good ionization and minimize fragmentation if the molecular ion is of primary interest.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid_Sample Solid Sample Sample->Solid_Sample For IR MS Mass Spectrometry (EI or ESI) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR) Solid_Sample->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment Functional_Group_ID Functional Group Identification IR->Functional_Group_ID MS->Structure_Elucidation MS->Purity_Assessment NMR_Experimental_Workflow NMR Experimental Workflow A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6 mL) A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire ¹H and ¹³C Spectra D->E F Process Data (Fourier Transform, Phasing, Baseline Correction) E->F G Analyze Spectra (Chemical Shift, Integration, Coupling) F->G IR_and_MS_Workflow IR and MS Experimental Workflows cluster_ir FT-IR (ATR) Workflow cluster_ms Mass Spectrometry (EI) Workflow IR_A Place Solid Sample on ATR Crystal IR_B Acquire Background Spectrum IR_A->IR_B IR_C Acquire Sample Spectrum IR_B->IR_C IR_D Analyze Spectrum for Functional Groups IR_C->IR_D MS_A Introduce Sample into Ion Source MS_B Ionize Sample (70 eV) MS_A->MS_B MS_C Analyze Fragments by m/z MS_B->MS_C MS_D Determine Molecular Weight and Fragmentation MS_C->MS_D

In-Depth Technical Guide on the Thermal Stability of 3-Fluoro-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds recognized for their excellent thermal stability and charge-transporting properties, making them crucial components in organic electronics such as Organic Light-Emitting Diodes (OLEDs).[1] The introduction of a fluorine atom into the carbazole scaffold can further enhance properties like electron-accepting character and solid-state packing. Understanding the thermal stability of 3-Fluoro-9H-carbazole is critical for its potential applications in drug development and materials science, as it dictates processing parameters, storage conditions, and degradation pathways.

Inferred Thermal Profile

Carbazole-based materials are generally characterized by their high structural rigidity and thermal stability.[2] While a specific decomposition temperature for this compound is not documented, it is anticipated to be high, likely exceeding 250°C. Studies on various carbazole derivatives have shown decomposition temperatures (defined as the temperature at 5% weight loss) ranging from 349°C to 488°C.[2] The introduction of a fluorine atom is generally known to enhance the thermal stability of organic compounds due to the high bond energy of the C-F bond. Therefore, it is reasonable to infer that this compound exhibits robust thermal stability.

Quantitative Thermal Analysis Data (Hypothetical)

The following table summarizes hypothetical quantitative data that could be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound, based on typical values for related compounds.

ParameterValue (Hypothetical)Description
Td, 5% (TGA, N2) 350 - 400 °CTemperature at which 5% weight loss is observed under a nitrogen atmosphere, indicating the onset of thermal decomposition.
Td, max (TGA, N2) 400 - 450 °CTemperature of the maximum rate of decomposition under a nitrogen atmosphere.
Char Yield @ 600°C (TGA, N2) 40 - 50%The percentage of material remaining at 600°C, indicating the formation of a stable carbonaceous residue.
Tm (DSC) 200 - 220 °CMelting point of the compound.

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are provided below. These protocols are based on standard techniques used for the characterization of similar organic materials.[3]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A Perkin-Elmer 7 thermogravimetric analyzer or a similar instrument.[4]

Procedure:

  • Sample Preparation: A small sample (approximately 5 mg) of finely powdered this compound is accurately weighed and placed into an alumina or platinum crucible.

  • Instrument Setup: The crucible is placed in the TGA furnace. The system is purged with high-purity nitrogen at a flow rate of 40 cm³/min to ensure an inert atmosphere.[4]

  • Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to 800°C at a constant heating rate of 10°C/min.[3]

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Td, 5%), the temperature of maximum decomposition rate (Td, max), and the residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the sample (3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with nitrogen.

  • Thermal Program: The sample is subjected to a heat-cool-heat cycle. For example, it is first heated from room temperature to a temperature above the expected melting point at a rate of 10°C/min, then cooled to room temperature, and finally reheated at the same rate.

  • Data Acquisition: The heat flow to the sample relative to the reference is measured as a function of temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks corresponding to melting and other phase transitions.

Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a compound like this compound.

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis and Interpretation cluster_3 Reporting Sample This compound Sample Grinding Grind to Fine Powder Sample->Grinding Drying Dry under Vacuum Grinding->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC TGA_Data Analyze TGA Curve (Td, 5%, Td, max, Char Yield) TGA->TGA_Data DSC_Data Analyze DSC Thermogram (Tm, Phase Transitions) DSC->DSC_Data Interpretation Correlate Thermal Properties with Molecular Structure TGA_Data->Interpretation DSC_Data->Interpretation Report Generate Technical Report Interpretation->Report

Caption: Logical workflow for the thermal analysis of this compound.

References

A Technical Guide to 3-Fluoro-9H-carbazole: Commercial Availability, Purity, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-9H-carbazole, a fluorinated aromatic heterocyclic compound of interest in pharmaceutical and materials science research. The document details its commercial availability and purity levels from various suppliers. Furthermore, it outlines established synthetic protocols and analytical methods for its preparation and characterization, tailored for a scientific audience engaged in drug discovery and development.

Commercial Suppliers and Purity of this compound and Its Isomers

The availability and purity of this compound and its isomers are critical considerations for research and development. The following table summarizes the offerings from various commercial suppliers. Purity is a key metric, and the methods for its determination, where available, are also included.

CompoundSupplierCAS NumberPurityAnalytical Method
This compound ChemUniverse391-45-798%Not Specified
This compound BLD Pharm391-45-7Not SpecifiedNot Specified
1-Fluoro-9H-carbazole Sigma-Aldrich391-26-496%Not Specified
2-Fluoro-9H-carbazole Ossila391-53-7>99%Not Specified
2-Fluoro-9H-carbazole Tokyo Chemical Industry (TCI)391-53-7>98.0%Gas Chromatography (GC)

Experimental Protocols: Synthesis and Purification

The synthesis of fluorinated carbazoles can be achieved through various organic chemistry methodologies. Below are detailed protocols for common synthetic routes that can be adapted for the preparation of this compound and its derivatives.

Buchwald-Hartwig Amination for N-Arylation of Carbazoles

This modern palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds under relatively mild conditions.

Reaction Scheme:

  • Reactants: 9H-Carbazole, an appropriate fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Solvent: Anhydrous toluene or dioxane.

Procedure:

  • In an oven-dried Schlenk flask, combine 9H-carbazole, the fluoro-aryl halide, sodium tert-butoxide, and the phosphine ligand.

  • Add the palladium catalyst precursor to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a temperature typically ranging from 80-110 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

  • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-carbazole.

Friedel-Crafts Acylation

This classical method can be employed for the introduction of an acyl group onto the carbazole ring. The regioselectivity can be influenced by the choice of Lewis acid.

Reaction Scheme:

  • Reactants: Carbazole, a fluoro-substituted acyl chloride or anhydride, and a Lewis acid catalyst (e.g., AlCl₃).

  • Solvent: A non-polar solvent such as dichloromethane or carbon disulfide.

Procedure:

  • Dissolve the carbazole in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Carefully add the Lewis acid to the solution.

  • Add the fluoro-substituted acylating agent dropwise to the stirred mixture.

  • Allow the reaction to proceed at low temperature and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to ice-water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting product by recrystallization or column chromatography.

Purification and Characterization

Purification of the final product is typically achieved through column chromatography on silica gel, using a gradient of solvents (e.g., hexane and ethyl acetate) to elute the desired compound. The purity and identity of the synthesized this compound can be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons.

    • ¹³C NMR will display distinct resonances for each unique carbon atom.

    • ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Signaling Pathway and Experimental Workflow

While a specific signaling pathway for this compound is not extensively documented, the antitumor activity of structurally similar carbazole derivatives has been investigated. For instance, the compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to reactivate the p53 signaling pathway in melanoma cells, leading to apoptosis.[1][2] This pathway serves as a representative model for the potential mechanism of action of fluorinated carbazoles in cancer therapy.

Below is a logical diagram representing the proposed p53 reactivation pathway by a carbazole derivative.

p53_pathway Carbazole Carbazole Derivative (e.g., this compound) p38_JNK p38-MAPK / JNK Phosphorylation Carbazole->p38_JNK Activates p53 p53 Phosphorylation (Ser15) p38_JNK->p53 Phosphorylates p21 p21 Upregulation p53->p21 Induces p53->MDM2 Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p21->Senescence MDM2->p53

Caption: Proposed p53 signaling pathway activated by a carbazole derivative.

The following diagram illustrates a general experimental workflow for assessing the anticancer activity of a carbazole compound.

experimental_workflow Synthesis Synthesis & Purification of Carbazole Derivative Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cell Culture (Cancer & Normal Cell Lines) Characterization->Cell_Culture Treatment Treatment with Carbazole Derivative Cell_Culture->Treatment Viability Cell Viability Assay (MTT / XTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V / Caspase Activity) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p53, p21, etc.) Treatment->Western_Blot In_Vivo In Vivo Studies (Animal Models) Viability->In_Vivo Apoptosis_Assay->In_Vivo Western_Blot->In_Vivo Data_Analysis Data Analysis & Conclusion In_Vivo->Data_Analysis

Caption: Experimental workflow for evaluating anticancer activity.

References

Health and safety information for handling 3-Fluoro-9H-carbazole.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the health and safety information for handling 3-Fluoro-9H-carbazole is detailed below, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a fluorinated aromatic heterocyclic compound. The presence of a fluorine atom can influence the compound's electronic properties, potentially enhancing its stability and reactivity. It is typically a solid at room temperature, appearing as a white to light yellow or light orange powder or crystal.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 391-45-7Capot Chemical
Molecular Formula C₁₂H₈FNCapot Chemical
Molecular Weight 185.20 g/mol Capot Chemical
Appearance White to light yellow to light orange powder to crystalCymitQuimica
Melting Point 211-212 °CChemicalBook
Boiling Point (Predicted) 359.2 ± 15.0 °CChemicalBook
Density (Predicted) 1.320 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 16.80 ± 0.30ChemicalBook

Hazard Identification and GHS Classification

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS Code
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319

Signal Word: Warning

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

Experimental Protocols: Safe Handling Procedures

Given that this compound is a powdered substance with irritant properties, the following handling procedures are recommended to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is crucial when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against airborne particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust cannot be controlled.Minimizes inhalation of the powdered compound.
General Handling Workflow

The following workflow is a general guideline for handling powdered chemical compounds like this compound in a laboratory setting.

prep Preparation weigh Weighing prep->weigh Ensure appropriate engineering controls (fume hood) dissolve Dissolution weigh->dissolve Use anti-static weighing dish reaction Reaction/Use dissolve->reaction Add powder to solvent slowly cleanup Cleanup & Decontamination reaction->cleanup After experiment completion waste Waste Disposal cleanup->waste Dispose of contaminated materials properly

Caption: General workflow for handling powdered chemical compounds.

Detailed Experimental Steps
  • Preparation:

    • Work in a designated area, preferably within a chemical fume hood, to control airborne powder.

    • Cover the work surface with absorbent, disposable bench paper.

    • Ensure all necessary PPE is worn correctly.

    • Have a chemical spill kit readily accessible.

  • Weighing:

    • Use an analytical balance with a draft shield.

    • Employ an anti-static weighing dish to prevent the powder from scattering.

    • Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.

  • Dissolution (if applicable):

    • If preparing a solution, select an appropriate solvent (moderate solubility is expected in organic solvents).

    • Slowly add the weighed powder to the solvent while stirring to prevent clumping and splashing.

  • Reaction and Use:

    • Conduct all subsequent experimental steps within the fume hood.

    • Keep containers with the compound closed when not in use.

  • Cleanup and Decontamination:

    • Wipe down the work area with a damp cloth or towel to collect any residual powder. Do not dry sweep.

    • Thoroughly clean all glassware and equipment that came into contact with the chemical.

    • Remove and dispose of contaminated bench paper.

  • Waste Disposal:

    • Dispose of contaminated materials (gloves, bench paper, etc.) in a designated hazardous waste container.

    • Dispose of excess this compound and its solutions according to institutional and local regulations for chemical waste.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for this compound are not well-documented, carbazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. The introduction of a fluorine atom can modulate these activities. The diagram below illustrates a hypothetical logical relationship for investigating the biological effects of this compound.

compound This compound cell_line Cell Line Exposure (e.g., cancer cell line) compound->cell_line assay Biological Assays cell_line->assay Measure cellular response (e.g., viability, apoptosis) data Data Analysis assay->data pathway Pathway Identification data->pathway Infer potential signaling pathways

Caption: Logical workflow for investigating biological activity.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Stability

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a cool place.

  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

Ecological Information

Detailed ecological information for this compound is not available. However, based on the parent compound, carbazole, it is advisable to prevent its release into the environment as it may be harmful to aquatic life with long-lasting effects.

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment. Always consult the specific SDS provided by the supplier and follow all institutional and regulatory safety guidelines.

Methodological & Application

Application Notes and Protocols for 3-Fluoro-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-9H-carbazole is a versatile building block in the design and synthesis of advanced materials for organic light-emitting diodes (OLEDs). Its inherent electronic properties, coupled with the ability to undergo further functionalization, make it a valuable precursor for developing high-performance host materials, hole-transporting materials (HTMs), and emitters, particularly for blue thermally activated delayed fluorescence (TADF) applications. The fluorine substitution can enhance the electrochemical stability and influence the energy levels of the resulting molecules, contributing to improved device performance and longevity.

These application notes provide an overview of the use of this compound derivatives in OLEDs, including synthetic pathways, device fabrication protocols, and performance data based on published research.

Rationale for Use in OLEDs

Derivatives of this compound are primarily utilized in the emissive layer (EML) of OLEDs, often as a core component of larger, more complex molecules. The carbazole moiety is an excellent hole-transporting unit, while the fluorine atom can modify the electronic properties and stability of the molecule. By combining this compound with electron-accepting units, researchers have successfully synthesized bipolar molecules capable of efficient TADF, a mechanism that allows for harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency.

Key advantages of using this compound-based materials include:

  • Tunable Electronic Properties: The fluorine substituent allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

  • High Thermal Stability: Carbazole-based compounds are known for their high thermal stability, which is crucial for long-lasting OLED devices.

  • Foundation for Bipolar Materials: The carbazole unit acts as a strong electron donor, which can be paired with various electron acceptors to create bipolar host or emitter materials with balanced charge transport.[1]

  • Enhanced Efficiency in Blue Emitters: Derivatives have been successfully employed in the design of highly efficient blue TADF emitters, which are critical for full-color displays and white lighting applications.[2]

Experimental Protocols

This section details the synthesis of a representative this compound derivative and the subsequent fabrication of an OLED device.

Synthesis of a this compound-based TADF Emitter

A common strategy for creating functional OLED materials from this compound involves a multi-step synthesis. The following is a generalized protocol based on reported literature for the synthesis of a donor-acceptor molecule where the this compound moiety acts as a building block for the donor part.[2]

Step 1: Phenylation of this compound

  • Combine this compound with a suitable phenylating agent (e.g., a phenyl halide) in a reaction vessel.

  • Add a palladium catalyst and a suitable ligand.

  • Add a base (e.g., sodium tert-butoxide) and an appropriate solvent (e.g., toluene).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, and perform an aqueous workup.

  • Purify the product (9-phenyl-3-fluoro-9H-carbazole) by column chromatography.

Step 2: Borylation of 9-phenyl-3-fluoro-9H-carbazole

  • Dissolve the product from Step 1 in an appropriate solvent (e.g., tetrahydrofuran).

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Add a strong base (e.g., n-butyllithium) dropwise.

  • After stirring, add a boron-containing electrophile (e.g., triisopropyl borate).

  • Allow the reaction to warm to room temperature and then quench with an acidic aqueous solution.

  • Extract the product and purify by column chromatography to yield a boronic acid or boronic ester derivative.

Step 3: Suzuki-Miyaura Cross-Coupling with an Acceptor Moiety

  • Combine the boronic acid derivative from Step 2 with an appropriate acceptor molecule containing a halide (e.g., a triazine derivative).[2]

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Add a solvent mixture (e.g., toluene, ethanol, and water).

  • Heat the mixture to reflux under an inert atmosphere until the reaction is complete (monitored by TLC).

  • Cool the reaction, perform an aqueous workup, and extract the product.

  • Purify the final donor-acceptor molecule by column chromatography.

Step 4: Final Functionalization (Optional)

  • The product from Step 3 can be further functionalized, for example, by a nucleophilic aromatic substitution (SNAr) reaction to add additional donor groups.[2]

OLED Device Fabrication Protocol

The following is a general protocol for the fabrication of a multi-layer OLED using thermal evaporation, incorporating a this compound-based TADF emitter.

1. Substrate Preparation:

  • Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates in an oven and then treat them with UV-ozone for approximately 20 minutes to improve the work function of the ITO and enhance hole injection.

2. Organic Layer Deposition:

  • Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

  • Deposit the following layers sequentially. The thicknesses provided are typical and may require optimization for specific materials and device architectures.[2][3]

    a. Hole Injection Layer (HIL): Deposit a 10 nm layer of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN). b. Hole Transport Layer (HTL): Deposit a 50 nm layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). c. Electron Blocking Layer (EBL): Deposit a 10 nm layer of 1,3-di(9H-carbazol-9-yl)benzene (mCP). d. Emissive Layer (EML): Co-evaporate the this compound-based TADF emitter (guest) and a host material. A typical device might use a host like bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO) with the emitter doped at a concentration of 15 wt%. The total thickness of this layer is typically 30 nm.[2] e. Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): Deposit a 10 nm layer of dibenzo[b,d]furan-2,8-diylbis(diphenylphosphine oxide) (DBFPO).[2] f. Electron Transport Layer (ETL): Deposit a 30 nm layer of DBFPO doped with an n-type dopant like 8-hydroxyquinolinolatolithium (Liq) at 50 wt%.[2]

3. Cathode Deposition:

  • Deposit a thin (1 nm) layer of an electron injection material such as Lithium Fluoride (LiF) or Liq.[2][3]

  • Deposit a 100-200 nm thick layer of Aluminum (Al) to serve as the cathode.

4. Encapsulation:

  • To prevent degradation from exposure to air and moisture, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Data Presentation

The performance of OLEDs utilizing derivatives of this compound can vary significantly based on the specific molecular structure and the device architecture. The following tables summarize performance data from reported devices.

Table 1: Performance of Blue TADF OLEDs with this compound Derivatives

EmitterHostTurn-on Voltage (V)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)
BMK-T138DPEPO5.1633.8Not Reported
BMK-T139DPEPO5.7121.8Not Reported

Data sourced from reference[2]. Note: The original paper provides more detailed performance metrics.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps 3FC This compound Step1 Phenylation 3FC->Step1 Phenyl Halide, Pd Catalyst Step2 Borylation Step1->Step2 n-BuLi, Boronic Ester Step3 Suzuki Coupling Step2->Step3 Acceptor Halide, Pd Catalyst Step4 Final Product Step3->Step4 OLED_Device_Structure cluster_device OLED Device Layers Cathode Cathode (Al) EIL EIL (LiF) Cathode->EIL ETL ETL (Doped DBFPO) EIL->ETL HBL HBL (DBFPO) ETL->HBL EML EML (Host: this compound derivative) HBL->EML EBL_layer EBL (mCP) EML->EBL_layer HTL HTL (NPB) EBL_layer->HTL HIL HIL (HAT-CN) HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

References

Application of 3-Fluoro-9H-carbazole in Perovskite Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Fluoro-9H-carbazole and its derivatives as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). The strategic introduction of fluorine atoms onto the carbazole core is a promising approach to enhance the electronic properties, stability, and overall performance of these solar cells.

Introduction

Carbazole-based organic molecules have emerged as a significant class of hole-transporting materials in the field of perovskite solar cells.[1][2] Their favorable thermal stability, high hole mobility, and suitable energy level alignment with the perovskite absorber layer make them excellent candidates for efficient charge extraction and transport.[1] The functionalization of the carbazole core, particularly through halogenation, allows for the fine-tuning of its optoelectronic properties.[1]

Fluorination, the process of introducing fluorine atoms, is a key strategy to improve the performance of HTMs. The electron-withdrawing nature of fluorine can modulate the Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole derivative, potentially leading to better energy level alignment with the perovskite layer for more efficient hole extraction.[1] Furthermore, fluorination is known to enhance the stability of organic electronic materials, improving their resistance to degradation from environmental factors such as moisture and oxygen.[1]

Key Advantages of Fluorinated Carbazole-Based HTMs

The introduction of fluorine to the carbazole structure offers several advantages:

  • Enhanced Stability: The strong carbon-fluorine bond increases the material's resistance to thermal and chemical degradation, contributing to the long-term stability of the perovskite solar cell.[1]

  • Improved Energy Level Alignment: Fluorination typically lowers the HOMO energy level of the HTM, which can lead to a more favorable alignment with the valence band of the perovskite, facilitating efficient hole transfer.[1]

  • Favorable Morphology: Fluorinated carbazole derivatives often form uniform and amorphous films, which is crucial for efficient charge transport and minimizing current leakage in the solar cell.[1]

  • Increased Hole Mobility: The addition of fluorine atoms has been shown to increase the hole mobility of carbazole derivatives, leading to improved charge extraction and overall device performance.

Performance of Fluorinated Carbazole Derivatives in Perovskite Solar Cells

While specific data for this compound is not extensively reported, the following table summarizes the performance of various fluorinated carbazole derivatives as HTMs in perovskite solar cells, providing a comparative context for expected performance.

Hole-Transporting MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm2]Fill Factor (FF) [%]
CzPF (fluorinated carbazole derivative) ~13Not ReportedNot ReportedNot Reported
Polymer P2 (with fluorinated carbazole units) 19.4Not ReportedNot Reported82
SGT-405 (carbazole derivative) 14.791.02321.567
SFXDAnCBZ (spiro[fluorene-9,9'-xanthene] derivative with carbazole) 20.871.0923.183
V1209, V1221, V1225 (carbazole-terminated isomers) up to 18Not ReportedNot ReportedNot Reported

Experimental Protocols

Synthesis of Fluorinated Carbazole Derivatives (Representative Protocol: 9-(4-fluorophenyl)-9H-carbazole)

This protocol describes a general method for the N-arylation of carbazole using a Buchwald-Hartwig amination reaction.

Materials:

  • 9H-Carbazole

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • In a dry round-bottom flask, combine 9H-carbazole (1.0 eq), 1-bromo-4-fluorobenzene (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with nitrogen gas three times to create an inert atmosphere.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure fluorinated carbazole product.

  • Confirm the structure and purity of the final product using 1H NMR and 13C NMR spectroscopy.

Fabrication of Perovskite Solar Cells

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a fluorinated carbazole derivative as the HTM.

Materials:

  • FTO-coated glass substrates

  • Zinc powder and 2 M HCl (for etching)

  • Deionized water, acetone, isopropanol (for cleaning)

  • Electron Transport Layer (ETL) precursor solution (e.g., TiO2 or SnO2)

  • Perovskite precursor solution (e.g., a solution of methylammonium lead iodide (CH3NH3PbI3) in a suitable solvent)

  • Antisolvent (e.g., chlorobenzene)

  • Hole-Transporting Material (HTM) solution (e.g., this compound derivative in chlorobenzene)

  • Gold or silver pellets (for back contact)

Procedure:

  • Substrate Cleaning:

    • Etch the FTO glass with zinc powder and 2 M HCl.

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.[1]

    • Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.[1]

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the ETL precursor solution (e.g., c-TiO2) onto the FTO substrate (e.g., at 3000 rpm for 30 s).[1]

    • Dry the coated substrates (e.g., at 125 °C for 5 minutes).

    • Repeat the spin-coating and drying steps if necessary to achieve the desired thickness.

    • Anneal the substrates at a high temperature (e.g., 500 °C for 30 minutes) to form the crystalline metal oxide layer.[1]

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Transfer the substrates into a glovebox.

    • Spin-coat the perovskite precursor solution in a two-step program (e.g., 1000 rpm for 10 s, then 6000 rpm for 20 s).[1]

    • During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization.[1]

    • Anneal the perovskite films at a moderate temperature (e.g., 100 °C for 1 hour).[1]

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare the fluorinated carbazole HTM solution.

    • Spin-coat the HTM solution onto the perovskite layer (e.g., at 4000 rpm for 20 s).[1]

  • Back Contact Deposition:

    • Deposit a gold or silver back contact (typically 80-100 nm thick) by thermal evaporation through a shadow mask.[1]

Visualizations

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (in Glovebox) cluster_final Finalization & Characterization sub_cleaning FTO Substrate Cleaning (Sonication in DI water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone etl_dep ETL Deposition (e.g., TiO2 spin-coating & annealing) uv_ozone->etl_dep pero_dep Perovskite Layer Deposition (Spin-coating with antisolvent) etl_dep->pero_dep pero_anneal Perovskite Annealing pero_dep->pero_anneal htm_dep HTM Deposition (this compound derivative spin-coating) pero_anneal->htm_dep back_contact Back Contact Deposition (Thermal Evaporation of Au/Ag) htm_dep->back_contact characterization Device Characterization (J-V, EQE, Stability) back_contact->characterization

Caption: Experimental workflow for perovskite solar cell fabrication.

G cluster_mol Molecular Properties cluster_dev Device Performance mol_prop This compound (Hole-Transporting Material) energy_levels Optimized Energy Levels (Lower HOMO) mol_prop->energy_levels stability Enhanced Stability (Strong C-F Bond) mol_prop->stability mobility Improved Hole Mobility mol_prop->mobility fluorination Fluorination charge_extraction Efficient Hole Extraction energy_levels->charge_extraction device_stability Improved Device Stability stability->device_stability mobility->charge_extraction charge_recomb Reduced Charge Recombination charge_extraction->charge_recomb pce Higher Power Conversion Efficiency (PCE) charge_extraction->pce charge_recomb->pce device_stability->pce

Caption: Role of this compound in enhancing PSC performance.

References

Synthesis of 3-Fluoro-9H-carbazole Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 3-Fluoro-9H-carbazole and its derivatives, compounds of significant interest to researchers, scientists, and drug development professionals due to their potential therapeutic applications. The protocols outlined below detail the synthesis of the core this compound scaffold, followed by methods for further derivatization using modern cross-coupling techniques.

Introduction

Carbazole and its derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of a fluorine atom onto the carbazole scaffold can significantly modulate the compound's physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins. This document presents a robust, step-by-step methodology for the synthesis of this compound and its subsequent derivatization.

Synthesis of the this compound Core

A reliable three-step synthetic route has been developed for the synthesis of this compound, commencing with the N-acetylation of 2-bromo-4-fluoroaniline, followed by a copper-catalyzed Ullmann homocoupling, and concluding with an acid-mediated intramolecular amination (Täuber carbazole synthesis).

Experimental Protocol: this compound Synthesis

Step 1: N-Acetylation of 2-bromo-4-fluoroaniline

  • To a solution of 2-bromo-4-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane, add 4-(dimethylamino)pyridine (DMAP) as a catalyst.

  • Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.

Step 2: Copper(0)-Mediated Ullmann Homocoupling

  • In a round-bottom flask, combine the N-acetylated product from Step 1 (1.0 eq) and copper(0) powder (3.0 eq).

  • Add a high-boiling polar solvent such as dimethylformamide (DMF).

  • Heat the mixture to a high temperature (typically >150 °C) and stir vigorously.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter to remove the copper residues.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2,2'-bis(acetylamino)biphenyl derivative.

Step 3: Täuber Carbazole Synthesis (Intramolecular Amination)

  • Dissolve the biphenyl derivative from Step 2 in a suitable acidic medium, such as a mixture of acetic acid and hydrochloric acid.

  • Heat the reaction mixture to reflux to facilitate the intramolecular cyclization and deacetylation.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture and neutralize with a base.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield this compound. A scaled-up reaction for a similar compound, 3,6-difluoro-9H-carbazole, yielded 48% overall.[1]

Derivatization of the this compound Scaffold

The synthesized this compound can be further functionalized at the N-9 position using modern cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling to generate a library of novel derivatives.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl halide.

  • Reaction Setup : In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl bromide (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).[2]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition : Add anhydrous toluene or dioxane via syringe.

  • Reaction : Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.[2]

  • Work-up : After cooling to room temperature, quench the reaction with water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purification : Purify the crude product by silica gel column chromatography to yield the N-aryl-3-fluoro-9H-carbazole derivative.

Protocol 2: N-Arylation via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed N-arylation of this compound with an arylboronic acid.

  • Reaction Setup : In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition : Add a degassed solvent mixture, for example, a 4:1 mixture of toluene and water.

  • Inert Atmosphere : De-gas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Reaction : Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24 hours under an inert atmosphere.

  • Work-up : After cooling, separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the N-aryl-3-fluoro-9H-carbazole derivative.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of carbazole derivatives based on the methodologies described.

Reaction Step/MethodStarting MaterialKey ReagentsCatalyst/LigandSolventTemp (°C)Time (h)Yield (%)
Ullmann Homocoupling N-acetyl-2-bromo-4-fluoroanilineCopper(0) powder-DMF>150VariesModerate to Good
Buchwald-Hartwig 9H-Carbazole1-Bromo-4-fluorobenzenePd(OAc)₂ / XantphosToluene11012-24Good to Excellent[2]
Suzuki-Miyaura 3,6-Dibromo-9H-carbazoleArylboronic acidPd(PPh₃)₄Toluene/Water9024High
N-Alkylation 3-Bromo-9H-carbazole1-(chloromethyl)-4-fluorobenzeneKOHDMFRT1289.5[3]

Potential Biological Applications and Signaling Pathways

Carbazole derivatives have been investigated for a variety of therapeutic applications. This compound derivatives, based on existing literature for similar compounds, may act as inhibitors of key signaling pathways implicated in cancer and viral diseases.

Inhibition of the COX-2 Signaling Pathway

Certain carbazole derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Inhibition of COX-2 can block the production of prostaglandins, thereby reducing inflammation and cell proliferation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->COX2

Caption: Potential inhibition of the COX-2 signaling pathway by a this compound derivative.

Modulation of the p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair.[4][5][6][7][8] Some carbazole derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of the p53 pathway.

p53_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Inhibitor This compound Derivative (Modulator) Inhibitor->p53 Modulates

Caption: Hypothetical modulation of the p53 signaling pathway by a this compound derivative.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is essential for viral replication, making it a key target for antiviral drug development.[3][9][10][11][12] Carbazole derivatives have been investigated as potential inhibitors of this enzyme.

Mpro_Inhibition Viral_Polyprotein Viral Polyprotein Mpro SARS-CoV-2 Mpro Viral_Polyprotein->Mpro Cleavage by Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Inhibitor This compound Derivative (Inhibitor) Inhibitor->Mpro

Caption: Proposed inhibition of the SARS-CoV-2 main protease (Mpro) by a this compound derivative.

Conclusion

The synthetic protocols provided herein offer a comprehensive guide for the preparation of this compound and its derivatives. These compounds hold significant promise for further investigation in the fields of medicinal chemistry and drug discovery, with potential applications as inhibitors of key cellular and viral targets. The provided signaling pathway diagrams offer a conceptual framework for the potential mechanisms of action of these novel compounds.

References

Characterization of 3-Fluoro-9H-carbazole: Application Notes and Protocols for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 3-Fluoro-9H-carbazole using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below are designed to ensure the acquisition of high-quality data for unambiguous structural elucidation and purity assessment, critical for research and drug development.

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom to the carbazole scaffold can significantly alter its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design. Accurate and thorough characterization of this molecule is paramount. NMR spectroscopy is the most powerful tool for the definitive structural analysis of such small molecules in solution. This document details the application of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete assignment of the proton, carbon, and fluorine signals of this compound.

NMR Data Summary

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound. These values are predicted based on the known NMR data of 9H-carbazole and the typical substituent effects of fluorine on aromatic rings. Experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.0d~7.8
H-2~7.2dd~8.8, 2.4
H-4~7.8dd~8.8, 4.5
H-5~7.5d~8.2
H-6~7.2t~7.6
H-7~7.4t~7.7
H-8~8.1d~7.8
N-H~8.1br s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)C-F Coupling (J, Hz)
C-1~111-
C-2~114²JCF ≈ 24
C-3~158¹JCF ≈ 240
C-4~119²JCF ≈ 21
C-4a~123⁴JCF ≈ 3
C-4b~122-
C-5~120-
C-6~120-
C-7~126-
C-8~111-
C-8a~140-
C-9a~138³JCF ≈ 9

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-3~ -118 to -125ddd³JFH4 ≈ 8.8, ⁴JFH2 ≈ 4.5, ⁵JFH1 ≈ 2.5

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Amount : For a standard 5 mm NMR tube, use approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.

  • Dissolution : The sample should be fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Filtering : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

  • Tube and Cap : Use clean and unscratched NMR tubes.[1]

1D NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR

One-dimensional NMR spectra provide fundamental information about the chemical environment of the observed nuclei.

Protocol for ¹H NMR:

  • Spectrometer Setup : Tune and match the probe for the ¹H frequency. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW) : ~16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ) : 2-4 seconds.

    • Relaxation Delay (D1) : 1-5 seconds.

    • Number of Scans (NS) : 8-16 scans for a sample of moderate concentration.

  • Processing : Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Protocol for ¹³C NMR:

  • Spectrometer Setup : Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW) : ~200 ppm, centered around 100 ppm.

    • Acquisition Time (AQ) : 1-2 seconds.

    • Relaxation Delay (D1) : 2 seconds.

    • Number of Scans (NS) : 1024 or more, depending on the sample concentration.

  • Processing : Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol for ¹⁹F NMR:

  • Spectrometer Setup : Tune and match the probe for the ¹⁹F frequency.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment, often with proton decoupling.

    • Spectral Width (SW) : ~200 ppm, centered based on the expected chemical shift of an aryl fluoride.

    • Acquisition Time (AQ) : 1-2 seconds.

    • Relaxation Delay (D1) : 1-2 seconds.

    • Number of Scans (NS) : 16-64 scans.

  • Processing : Fourier transform, phase, and baseline correct. An external reference standard like CFCl₃ (δ = 0 ppm) is typically used, though modern spectrometers can be calibrated internally.

2D NMR Spectroscopy: COSY, HSQC, and HMBC

Two-dimensional NMR experiments are indispensable for establishing connectivity between atoms and for the complete and unambiguous assignment of ¹H and ¹³C signals.

Protocol for COSY (Correlation Spectroscopy):

The COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[2]

  • Acquisition Parameters :

    • Pulse Program : A standard gradient-enhanced COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (SW) : Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments (F1) : 256-512.

    • Number of Scans (NS) : 2-8 per increment.

  • Processing : Apply a 2D Fourier transform, phase correction (if necessary), and symmetrization.

Protocol for HSQC (Heteronuclear Single Quantum Coherence):

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.[2]

  • Acquisition Parameters :

    • Pulse Program : A standard gradient-enhanced, phase-sensitive HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

    • Spectral Width (SW) : The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Number of Increments (F1) : 128-256.

    • Number of Scans (NS) : 4-16 per increment.

  • Processing : Apply a 2D Fourier transform and phase correction.

Protocol for HMBC (Heteronuclear Multiple Bond Correlation):

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.[2]

  • Acquisition Parameters :

    • Pulse Program : A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (SW) : The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Number of Increments (F1) : 256-512.

    • Number of Scans (NS) : 8-32 per increment.

    • Long-range Coupling Delay : Optimized for a J-coupling of 8-10 Hz.

  • Processing : Apply a 2D Fourier transform and process in magnitude mode.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the workflow for NMR data acquisition and the logical approach to structural elucidation.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_proc Data Processing & Analysis prep1 Weigh this compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1H ¹H NMR prep3->acq1H acq13C ¹³C NMR prep3->acq13C acq19F ¹⁹F NMR prep3->acq19F acqCOSY COSY acq1H->acqCOSY acqHSQC HSQC acq1H->acqHSQC acqHMBC HMBC acq1H->acqHMBC proc1D Process 1D Spectra acq1H->proc1D acq13C->acqHSQC acq13C->acqHMBC acq13C->proc1D acq19F->proc1D proc2D Process 2D Spectra acqCOSY->proc2D acqHSQC->proc2D acqHMBC->proc2D assign Structural Assignment proc1D->assign proc2D->assign

Caption: NMR Experimental Workflow for this compound.

Structural_Elucidation_Logic cluster_data Acquired NMR Data cluster_analysis Analysis and Assignment cluster_structure Final Structure data1H ¹H NMR (Chemical Shifts, Multiplicities, Integrals) analysis1 Identify Spin Systems (from COSY) data1H->analysis1 data13C ¹³C NMR (Chemical Shifts) analysis4 Confirm Fluorine Position (from ¹⁹F couplings and ¹³C-F couplings) data13C->analysis4 data19F ¹⁹F NMR (Chemical Shift, Couplings) data19F->analysis4 dataCOSY COSY (¹H-¹H Couplings) dataCOSY->analysis1 dataHSQC HSQC (¹JCH Correlations) analysis2 Assign Protons to Directly Attached Carbons (from HSQC) dataHSQC->analysis2 dataHMBC HMBC (ⁿJCH Correlations, n=2,3) analysis3 Connect Fragments (from HMBC) dataHMBC->analysis3 analysis1->analysis2 analysis2->analysis3 analysis3->analysis4 final_structure Complete Assignment of This compound analysis4->final_structure

Caption: Logic Diagram for Structural Elucidation via NMR.

References

Application Notes and Protocols for Fluorescence Quenching Studies Using 3-Fluoro-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds known for their robust photophysical properties, including strong fluorescence and high quantum yields.[1] These characteristics make them excellent candidates for use as fluorescent probes in a variety of applications, including chemical sensing, biological imaging, and materials science. 3-Fluoro-9H-carbazole, a fluorinated analog of carbazole, is of particular interest due to the potential influence of the electron-withdrawing fluorine atom on its photophysical and quenching behavior. Fluorine substitution can modulate the electronic properties of the carbazole core, potentially leading to enhanced sensitivity and selectivity in fluorescence quenching assays.

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore due to its interaction with another substance, the quencher. This phenomenon can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and Förster resonance energy transfer (FRET). The study of fluorescence quenching provides valuable insights into molecular interactions and can be harnessed for the quantitative determination of a wide range of analytes. Applications are diverse, ranging from determining protein conformations to indicating DNA hybridization.[2]

These application notes provide a comprehensive overview of the use of this compound in fluorescence quenching studies. Detailed protocols for experimental setup, data acquisition, and analysis are presented to guide researchers in utilizing this compound for their specific research needs. While direct and comprehensive experimental data for the photophysical properties of this compound are not extensively available in peer-reviewed literature, this document leverages data from the parent compound, carbazole, and general principles of fluorescence spectroscopy to provide a robust framework for its application.[3]

Photophysical Properties of Carbazole Derivatives

The photophysical properties of a fluorophore are critical for designing and interpreting fluorescence quenching experiments. While specific data for this compound is limited, the expected properties can be inferred from unsubstituted carbazole and other derivatives. The fluorine substituent is anticipated to modestly influence the absorption and emission maxima, quantum yield, and fluorescence lifetime.

Table 1: Photophysical Data of Carbazole (Reference Compound)

PropertyValueSolventReference
Absorption Maximum (λabs) ~323 nm, ~335 nmCyclohexane[4][5]
Emission Maximum (λem) ~338 nm, ~351 nmCyclohexane[4][5]
Molar Extinction Coefficient (ε) ~3,000 - 5,000 M-1cm-1Various[5]
Fluorescence Quantum Yield (Φf) 0.36 - 0.44Cyclohexane[5]
Fluorescence Lifetime (τf) ~10 - 16 nsCyclohexane[5][6]

Note: The photophysical properties of this compound should be experimentally determined in the desired solvent system before conducting quenching studies.

Principles of Fluorescence Quenching

Fluorescence quenching can be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.

Stern-Volmer Equation:

F0 / F = 1 + KSV[Q]

Where:

  • F0 is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher.

  • KSV is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

A linear Stern-Volmer plot (F0/F vs. [Q]) is indicative of a single quenching mechanism, either purely collisional or purely static.

Experimental Protocols

Materials and Instrumentation
  • This compound: (Procure from a reliable chemical supplier).

  • Quencher of interest: (e.g., nitroaromatic compounds, metal ions, small molecules).

  • Spectroscopic grade solvents: (e.g., ethanol, acetonitrile, cyclohexane, buffer solutions).

  • Volumetric flasks and pipettes for accurate solution preparation.

  • Fluorometer with a suitable excitation source (e.g., Xenon lamp or laser) and a sensitive detector.

  • UV-Vis spectrophotometer for measuring absorbance.

  • Quartz cuvettes with a 1 cm path length.

Preparation of Stock Solutions
  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent. Ensure the absorbance of the final working solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Quencher Stock Solution: Prepare a concentrated stock solution of the quencher in the same solvent as the fluorophore.

Fluorescence Quenching Titration
  • Pipette a fixed volume of the this compound working solution into a quartz cuvette.

  • Record the fluorescence emission spectrum of the this compound solution in the absence of the quencher (F0). The excitation wavelength should be set at the absorption maximum of the fluorophore.

  • Incrementally add small aliquots of the quencher stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum (F).

  • Correct for dilution by multiplying the observed fluorescence intensity by a factor of (V0 + Vi) / V0, where V0 is the initial volume and Vi is the volume of quencher added.

Data Analysis
  • Plot the Stern-Volmer graph of F0 / F versus the quencher concentration [Q].

  • Perform a linear regression on the data to determine the Stern-Volmer constant (KSV) from the slope of the line.

  • To distinguish between static and dynamic quenching, perform temperature-dependent fluorescence quenching studies or fluorescence lifetime measurements.

    • Temperature Dependence: In dynamic quenching, the quenching constant increases with increasing temperature. In static quenching, the quenching constant decreases with increasing temperature.

    • Lifetime Measurements: In dynamic quenching, the fluorescence lifetime decreases in the presence of the quencher. In static quenching, the fluorescence lifetime remains unchanged.

Potential Applications in Drug Development

Fluorescence quenching studies using this compound can be a valuable tool in drug development for:

  • Screening for protein-ligand binding: Changes in the fluorescence of a carbazole-based probe upon binding to a target protein can be used to screen for potential drug candidates.

  • Determining binding constants: The quenching data can be used to calculate the binding affinity between a drug molecule and its target.

  • Studying enzyme kinetics: Quenching assays can be designed to monitor the activity of enzymes.

  • Investigating drug-DNA interactions: The interaction of potential drug molecules with DNA can be studied by monitoring the quenching of a DNA-intercalating carbazole probe.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_fluorophore Prepare this compound Stock Solution measure_F0 Measure Initial Fluorescence (F0) prep_fluorophore->measure_F0 prep_quencher Prepare Quencher Stock Solution titration Titrate with Quencher prep_quencher->titration measure_F0->titration measure_F Measure Fluorescence (F) at each concentration titration->measure_F Iterative Process correction Correct for Dilution measure_F->correction sv_plot Construct Stern-Volmer Plot (F0/F vs. [Q]) correction->sv_plot calc_ksv Calculate Ksv from Slope sv_plot->calc_ksv mechanism Determine Quenching Mechanism calc_ksv->mechanism

Caption: Experimental workflow for fluorescence quenching studies.

quenching_mechanisms cluster_temp Temperature Dependence Study cluster_lifetime Lifetime Measurement start Fluorescence Quenching Observed temp_increase Ksv increases with Temperature start->temp_increase temp_decrease Ksv decreases with Temperature start->temp_decrease lifetime_decrease Lifetime decreases start->lifetime_decrease lifetime_constant Lifetime is constant start->lifetime_constant dynamic Dynamic Quenching temp_increase->dynamic static Static Quenching temp_decrease->static lifetime_decrease->dynamic lifetime_constant->static

Caption: Logic for determining the quenching mechanism.

Summary

This compound holds promise as a fluorescent probe for quenching studies due to the advantageous photophysical properties of the carbazole scaffold. While specific experimental data for this compound is not widely published, the protocols and principles outlined in these application notes provide a solid foundation for researchers to design and execute fluorescence quenching experiments. By systematically characterizing its photophysical properties and its interactions with various quenchers, researchers can unlock the full potential of this compound in chemical sensing, biological assays, and drug development.

References

3-Fluoro-9H-carbazole: A Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-9H-carbazole is a fluorinated aromatic heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. The introduction of a fluorine atom at the 3-position of the carbazole scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability, making this compound an attractive starting material for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on its application in the development of DNA methyltransferase (DNMT) inhibitors.

Key Applications

Derivatives of this compound have shown promise in various therapeutic areas, most notably in oncology. The carbazole nucleus is a "privileged scaffold" in drug discovery, and its fluorination can lead to compounds with enhanced biological activity. One of the key applications of this compound is in the synthesis of selective inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme often dysregulated in cancer.

Application Example: Synthesis of DNMT1 Inhibitors

A series of novel carbazole derivatives incorporating the this compound moiety have been designed and synthesized as potent DNMT1 inhibitors.[1][2][3][4] One such example is the compound WK-23 , which has demonstrated significant inhibitory activity against human DNMT1.[1][2][3][4] The synthesis involves the initial N-alkylation of this compound to introduce a reactive functional group, followed by coupling with a suitable pharmacophore.

Quantitative Data Summary

The following tables summarize the quantitative data for key intermediates and the final bioactive compound derived from this compound.

Table 1: Synthesis of 3-Fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole

Starting MaterialReagents and ConditionsProductYield (%)Reference
This compoundEpichlorohydrin, KOH, DMF, rt, 3h3-Fluoro-9-(oxiran-2-ylmethyl)-9H-carbazoleNot explicitly stated, but crude product obtained[2]

Table 2: Biological Activity of this compound Derivative

CompoundTargetIC50 (µM)Cell LinesReference
WK-23DNMT15.0Human[1][2][3][4]

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole

This protocol describes the N-alkylation of this compound with epichlorohydrin to form a key epoxide intermediate for further elaboration.

Materials:

  • This compound

  • Epichlorohydrin

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [2]

  • Dissolve this compound (1.0 eq) in DMF.

  • Add powdered KOH (1.1 eq) to the solution and stir for 5 minutes at 0 °C.

  • Add epichlorohydrin (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography.

experimental_workflow_1 start Start dissolve Dissolve this compound in DMF start->dissolve add_koh Add KOH at 0°C dissolve->add_koh add_epichlorohydrin Add Epichlorohydrin at 0°C add_koh->add_epichlorohydrin react Stir at rt for 3h add_epichlorohydrin->react workup Workup (Quench, Extract, Wash, Dry) react->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for the synthesis of 3-Fluoro-9-(oxiran-2-ylmethyl)-9H-carbazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general method for the N-arylation of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [5]

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), arylboronic acid (1.5 eq), Cs₂CO₃ (2.0 eq), Pd(OAc)₂ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous toluene or 1,4-dioxane via syringe.

  • Stir the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with EtOAc and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow_2 start Start setup Combine Reactants and Catalyst under Inert Atmosphere start->setup add_solvent Add Anhydrous Solvent setup->add_solvent heat Heat at 110°C for 12-24h add_solvent->heat workup Workup (Cool, Dilute, Filter, Wash) heat->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the synthesis of DNMT1 inhibitors starting from this compound.

logical_relationship A This compound B N-Alkylation with Epichlorohydrin A->B Step 1 C 3-Fluoro-9-(oxiran-2-ylmethyl)- 9H-carbazole B->C Intermediate D Ring-opening with Amine Nucleophile C->D Step 2 E DNMT1 Inhibitor (e.g., WK-23) D->E Final Product F Inhibition of DNMT1 E->F Biological Activity

Caption: Synthetic pathway to DNMT1 inhibitors from this compound.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex molecules with significant pharmaceutical potential. Its application in the development of DNMT1 inhibitors highlights the importance of strategic fluorination in modern drug discovery. The provided protocols offer a starting point for researchers to explore the rich chemistry of this scaffold and develop novel therapeutic agents. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully exploit its potential in various disease areas.

References

Fabricating Thin Films of 3-Fluoro-9H-carbazole for Electronic Devices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-9H-carbazole is a promising organic semiconductor material for a variety of electronic applications, owing to the advantageous properties of the carbazole moiety, such as good hole-transporting capabilities and high thermal stability. The introduction of a fluorine atom can further modulate the electronic properties and stability of the material, making it a person of interest for use in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

These application notes provide detailed protocols for the fabrication of thin films of this compound using two common deposition techniques: Vacuum Thermal Evaporation (VTE) and Spin Coating . This document also presents typical material properties and device performance characteristics based on closely related fluorinated carbazole derivatives to serve as a guideline for researchers.

Material Properties

While specific experimental data for this compound is not extensively available, the following table summarizes the expected and typical properties based on analogous fluorinated carbazole compounds used in organic electronics.

PropertyRepresentative Value/Characteristic
Chemical Formula C₁₂H₈FN
Molecular Weight 185.20 g/mol
Appearance White to off-white powder
Purity >98% (typical for electronic-grade materials)
Solubility Soluble in common organic solvents such as toluene and chloroform
HOMO Level -5.4 to -5.8 eV
LUMO Level -2.1 to -2.5 eV
Hole Mobility 10⁻⁵ to 10⁻³ cm²/Vs
Glass Transition Temp. >100 °C

Thin Film Fabrication Protocols

Two primary methods for the deposition of this compound thin films are detailed below: vacuum thermal evaporation for high-purity, uniform films suitable for high-performance multilayer devices, and spin coating for rapid, solution-based processing.

Protocol 1: Vacuum Thermal Evaporation (VTE)

VTE is a physical vapor deposition technique that allows for precise control over film thickness and morphology, resulting in high-purity thin films essential for efficient electronic devices.

Experimental Workflow for VTE

G cluster_prep Substrate Preparation cluster_mat Material Preparation cluster_dep Deposition cluster_char Characterization sub_clean Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) sub_dry N₂ Drying sub_clean->sub_dry sub_plasma Oxygen Plasma Treatment sub_dry->sub_plasma mat_load Load this compound into crucible dep_vac Evacuate Chamber (<5x10⁻⁶ Torr) mat_load->dep_vac dep_heat Heat Crucible (Control Deposition Rate) dep_vac->dep_heat dep_film Thin Film Growth dep_heat->dep_film char_thick Thickness Measurement dep_film->char_thick char_morph Morphology (AFM) char_thick->char_morph char_opt Optical Properties char_morph->char_opt char_elec Electrical Properties char_opt->char_elec G cluster_sol Solution Preparation cluster_prep Substrate Preparation cluster_dep Deposition cluster_char Characterization sol_dissolve Dissolve this compound in organic solvent sol_filter Filter solution (0.2 µm PTFE filter) sol_dissolve->sol_filter sub_clean Ultrasonic Cleaning sub_dry N₂ Drying sub_clean->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv dep_dispense Dispense Solution on Substrate sub_uv->dep_dispense dep_spin Spin Coating dep_dispense->dep_spin dep_bake Hotplate Baking dep_spin->dep_bake char_thick Thickness Measurement dep_bake->char_thick char_morph Morphology (AFM) char_thick->char_morph char_opt Optical Properties char_morph->char_opt char_elec Electrical Properties char_opt->char_elec G cluster_levels Energy Levels (eV) cluster_transport Charge Transport Anode Anode (ITO) ~-4.7 eV HTL HTL (e.g., this compound) HOMO ~-5.6 eV LUMO ~-2.3 eV h_inject Hole Injection Anode->h_inject EML EML (Host:Guest) ETL ETL LUMO ~-3.0 eV Cathode Cathode (Al) ~-4.2 eV e_inject Electron Injection h_transport Hole Transport h_inject->h_transport recomb Recombination (Light Emission) h_transport->recomb e_transport Electron Transport e_inject->e_transport e_transport->recomb

Application Note: Determination of the Fluorescence Quantum Yield of 3-Fluoro-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of a substance's fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For novel fluorophores like 3-Fluoro-9H-carbazole, an accurate determination of the quantum yield is essential for its characterization and potential applications in areas such as fluorescent probes, organic light-emitting diodes (OLEDs), and drug development.

This application note provides a detailed protocol for measuring the fluorescence quantum yield of this compound using the relative method. This widely used technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle of the Relative Method

The relative method for determining the fluorescence quantum yield is based on the principle that for dilute solutions with low absorbance, the fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield of the fluorophore. By comparing the integrated fluorescence intensity of the unknown sample to that of a reference standard with a known quantum yield (ΦR) under identical experimental conditions, the quantum yield of the sample (ΦS) can be calculated using the following equation:

ΦS = ΦR * (GradS / GradR) * (ηS2 / ηR2)

Where:

  • ΦS is the fluorescence quantum yield of the sample.

  • ΦR is the fluorescence quantum yield of the reference standard.

  • GradS is the gradient of the plot of integrated fluorescence intensity versus absorbance for the sample.

  • GradR is the gradient of the plot of integrated fluorescence intensity versus absorbance for the reference standard.

  • ηS is the refractive index of the solvent used for the sample.

  • ηR is the refractive index of the solvent used for the reference standard.

To ensure accuracy, a series of solutions with varying concentrations are prepared for both the sample and the standard, and the absorbance should be kept below 0.1 to avoid inner filter effects.

Experimental Protocol

Materials and Equipment
  • This compound (Sample)

  • Quinine Sulfate (Reference Standard)

  • Spectroscopic grade Cyclohexane (Solvent for Sample)

  • 0.5 M Sulfuric Acid (H2SO4) (Solvent for Reference)

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrometer

  • 10 mm path length quartz cuvettes

  • Volumetric flasks and pipettes

Selection of Reference Standard and Solvents

Reference Standard: Quinine sulfate is a widely accepted fluorescence standard. In 0.5 M H2SO4, its fluorescence quantum yield (ΦR) is well-established as 0.546 .[1][2][3]

Solvents: this compound is expected to be soluble in non-polar organic solvents. Cyclohexane is chosen as the solvent for the sample. Quinine sulfate is readily soluble in 0.5 M H2SO4. The refractive indices (η) for the solvents at 20°C are:

  • Cyclohexane (ηS): 1.4266[4][5]

  • 0.5 M H2SO4 (ηR): Approximately 1.333 (approximated to that of water)

Preparation of Stock Solutions
  • Sample Stock Solution: Accurately weigh a small amount of this compound and dissolve it in cyclohexane in a volumetric flask to prepare a stock solution of approximately 1 x 10-4 M.

  • Reference Stock Solution: Accurately weigh a small amount of quinine sulfate and dissolve it in 0.5 M H2SO4 in a volumetric flask to prepare a stock solution of approximately 1 x 10-4 M.

Preparation of Working Solutions

Prepare a series of five dilutions from both the sample and reference stock solutions. The concentrations should be chosen such that the absorbance at the selected excitation wavelength is in the range of 0.02 to 0.1. A blank solution (pure solvent) for both the sample and the reference should also be prepared.

Determination of Excitation Wavelength

Based on the known spectral properties of carbazole and its derivatives, the absorption maximum of this compound is expected to be in the range of 330-340 nm.[6][7] Quinine sulfate has a strong absorption band around 350 nm.[8] To minimize experimental variations, a common excitation wavelength of 340 nm is selected for both the sample and the reference.

Absorbance Measurements
  • Record the absorbance spectrum of each of the sample and reference solutions, including the blanks, using the UV-Vis spectrophotometer.

  • For each solution, record the absorbance value at the excitation wavelength (340 nm).

Fluorescence Measurements
  • Set the excitation wavelength of the fluorescence spectrometer to 340 nm.

  • Record the fluorescence emission spectrum for each of the sample and reference solutions, including the blanks. The emission of this compound is anticipated in the 350-450 nm range, while quinine sulfate emits in the 400-600 nm range.

  • Integrate the area under each fluorescence emission curve. The integration range should cover the entire emission band for both the sample and the standard.

  • Subtract the integrated intensity of the corresponding blank from each sample and standard measurement.

Data Presentation

The collected data should be organized in a clear and structured table for easy analysis and comparison.

SolutionConcentration (M)Absorbance at 340 nmIntegrated Fluorescence Intensity (a.u.)
This compound
Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5
Quinine Sulfate
Dilution 1
Dilution 2
Dilution 3
Dilution 4
Dilution 5

Data Analysis

  • For both this compound and quinine sulfate, plot the integrated fluorescence intensity (y-axis) against the absorbance at 340 nm (x-axis).

  • Perform a linear regression for each data set. The resulting plots should be linear and pass through the origin.

  • The slope of each line represents the gradient (Grad) for the sample (GradS) and the reference (GradR).

  • Calculate the quantum yield of this compound (ΦS) using the formula provided in Section 2.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the quantum yield of this compound.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_sample Prepare this compound Stock Solution in Cyclohexane dilute_sample Create Serial Dilutions of Sample prep_sample->dilute_sample prep_ref Prepare Quinine Sulfate Stock Solution in 0.5 M H2SO4 dilute_ref Create Serial Dilutions of Reference prep_ref->dilute_ref abs_measure Measure Absorbance Spectra (UV-Vis) dilute_sample->abs_measure dilute_ref->abs_measure fluo_measure Measure Fluorescence Emission Spectra (Excitation at 340 nm) abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φs) gradient->calculate

Caption: Workflow for the relative quantum yield determination of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate determination of the fluorescence quantum yield of this compound using the relative method with quinine sulfate as a reference standard. Adherence to this protocol, particularly maintaining dilute solutions and ensuring identical experimental conditions, will enable researchers to obtain reliable and reproducible quantum yield values. This information is invaluable for the photophysical characterization of this and other novel fluorescent compounds, facilitating their development and application in various scientific and technological fields.

References

Application Notes and Protocols: 3-Fluoro-9H-carbazole as a Host Material for Thermally Activated Delayed Fluorescence (TADF) Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of carbazole-based materials, with a focus on fluorinated derivatives, as hosts for Thermally Activated Delayed Fluorescence (TADF) emitters in Organic Light-Emitting Diodes (OLEDs). While specific data for 3-Fluoro-9H-carbazole is limited in publicly available literature, this document leverages data from closely related fluorinated carbazole compounds to provide representative protocols and performance metrics.

Introduction to Carbazole-Based Hosts in TADF OLEDs

Carbazole derivatives are a prominent class of host materials in TADF OLEDs due to their excellent hole-transporting properties, high triplet energy, and good thermal and morphological stability.[1] The fundamental principle of a TADF OLED relies on the efficient harvesting of both singlet and triplet excitons. The host material plays a crucial role in this process by providing a medium for efficient energy transfer to the TADF emitter and ensuring balanced charge transport within the emissive layer.

The introduction of fluorine atoms into the carbazole structure can significantly influence the material's electronic properties, such as its HOMO/LUMO energy levels and electron affinity, which can lead to improved device performance.[2]

Key Performance Parameters and Data Presentation

The performance of a TADF OLED is evaluated based on several key metrics. The following tables summarize representative data for OLEDs using a fluorinated carbazole derivative, 9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS), as a component in the emissive layer. This data serves as a proxy to illustrate the potential performance when using a fluorinated carbazole host like this compound.

Table 1: Device Performance of a Fluorescent OLED with a Fluorinated Carbazole Emitter

ParameterValueReference
Emitter9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS)[2]
Host1,3-bis(carbazol-9-yl)benzene (mCP)[2]
External Quantum Efficiency (EQE)4.2%[2]
Current Efficiency11.5 cd/A[2]
Maximum Brightness3600 cd/m²[2]
Emission Peak413 nm[2]

Table 2: Device Performance of an Exciplex-Based OLED with a Fluorinated Carbazole Acceptor

ParameterValueReference
Acceptor9-(2,3,5,6-tetrafluoro-4-vinylphenyl)carbazole (Cz4FS)[2]
Donorm-MTDATA[2]
External Quantum Efficiency (EQE)5.3%[2]
Current Efficiency12 cd/A[2]
Maximum Brightness24,700 cd/m²[2]
CIE Coordinates(0.22, 0.46)[2]

Experimental Protocols

Synthesis of Functionalized Carbazole Derivatives

The synthesis of functionalized carbazole derivatives, such as those with fluorine substituents, often involves cross-coupling reactions. The following are generalized protocols for Suzuki and Buchwald-Hartwig reactions, which are commonly used to modify the carbazole core.

Protocol 3.1.1: Suzuki Cross-Coupling Reaction

This protocol is suitable for introducing aryl groups at the bromine positions of a carbazole precursor.

Materials:

  • Bromo-substituted carbazole derivative (e.g., 3-Bromo-9H-carbazole)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water (for aqueous base)

Procedure:

  • In a Schlenk flask, combine the bromo-substituted carbazole (1.0 eq.), the arylboronic acid/ester (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., Dichloromethane, Ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3.1.2: Buchwald-Hartwig Amination

This protocol is used for the N-arylation of the carbazole nitrogen.

Materials:

  • Carbazole derivative (e.g., this compound)

  • Aryl halide (e.g., Aryl bromide, Aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the carbazole derivative (1.0 eq.), the aryl halide (1.1-1.2 eq.), the palladium catalyst (0.01-0.05 eq.), the ligand (0.02-0.10 eq.), and the base (1.5-2.0 eq.) in a dry reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

OLED Device Fabrication

The following protocols describe the fabrication of OLEDs by both vacuum thermal evaporation and solution processing.

Protocol 3.2.1: Vacuum Thermal Evaporation

This method is used for creating well-defined, multi-layered OLED structures.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials: Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML) host (e.g., this compound) and emitter (TADF dopant), Electron Transport Layer (ETL), Electron Injection Layer (EIL)

  • Metal for cathode (e.g., Al, Ca/Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO.[3]

  • Thin Film Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers and the cathode without breaking the vacuum. A typical device architecture is: ITO / HIL (e.g., TAPC, 40 nm) / HTL (e.g., mCP, 10 nm) / EML (e.g., this compound:TADF emitter, 20 nm) / ETL (e.g., TPBi, 40 nm) / EIL (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).

    • The deposition rates for organic materials are typically 0.1-0.2 nm/s, and for metals are 0.5-1.0 nm/s.

  • Encapsulation:

    • Encapsulate the devices using a glass lid and UV-curable epoxy resin in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.

Protocol 3.2.2: Solution Processing (Spin Coating)

This method is suitable for rapid prototyping and large-area device fabrication.

Materials:

  • Cleaned ITO substrates

  • Soluble organic materials for each layer

  • Orthogonal solvents for each layer

  • Spin coater

  • Hotplate

  • High-vacuum thermal evaporation system for cathode deposition

Procedure:

  • Substrate Cleaning: Follow the same procedure as in Protocol 3.2.1.

  • Hole Injection Layer:

    • Spin-coat a solution of a HIL material (e.g., PEDOT:PSS) onto the ITO substrate.

    • Anneal the substrate on a hotplate (e.g., 120-150 °C for 10-15 minutes) to remove the solvent.

  • Emissive Layer:

    • Prepare a solution of the host material (e.g., this compound) and the TADF emitter in a suitable solvent (e.g., Toluene, Chlorobenzene).

    • Spin-coat the EML solution onto the HIL.

    • Anneal the substrate to remove the solvent.

  • Electron Transport Layer and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporator.

    • Sequentially deposit the ETL and the metal cathode as described in Protocol 3.2.1.

  • Encapsulation: Encapsulate the device as described in Protocol 3.2.1.

Visualizations

TADF_Mechanism cluster_excitation Electrical Excitation S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 25% T1 Triplet Excited State (T1) S0->T1 75% S1->S0 Prompt Fluorescence (PF) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow, often non-radiative) T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation) S1_after_RISC->S0 Delayed Fluorescence (DF) OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Device Fabrication (Vacuum Evaporation) sub_cleaning ITO Substrate Cleaning (Sonication in Solvents) uv_ozone UV-Ozone or Oxygen Plasma Treatment sub_cleaning->uv_ozone hil Hole Injection Layer (HIL) Deposition uv_ozone->hil htl Hole Transport Layer (HTL) Deposition hil->htl eml Emissive Layer (EML) (Host:Emitter Co-deposition) htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl eil Electron Injection Layer (EIL) Deposition etl->eil cathode Cathode (e.g., Al) Deposition eil->cathode encapsulation Device Encapsulation (Inert Atmosphere) cathode->encapsulation

References

Application Notes and Protocols for the Electrochemical Polymerization of 3-Fluoro-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of 3-Fluoro-9H-carbazole. This monomer is a valuable building block for the synthesis of conductive polymers with potential applications in organic electronics, sensors, and as functionalized surfaces in drug development. The introduction of a fluorine atom at the 3-position of the carbazole moiety can significantly influence the electronic properties, solubility, and stability of the resulting polymer, making it a subject of considerable interest.

Overview and Principle

Electrochemical polymerization is a versatile technique for the synthesis of conjugated polymer films directly onto a conductive substrate. The process involves the anodic oxidation of the monomer, this compound, in an appropriate electrolyte solution. This oxidation generates radical cations which then couple to form dimers, oligomers, and ultimately a polymer film that deposits on the electrode surface. The thickness and morphology of the resulting poly(this compound) film can be precisely controlled by modulating the electrochemical parameters such as potential, scan rate, and polymerization time.

The general mechanism for the electropolymerization of carbazole derivatives proceeds through the following steps:

  • Oxidation of the Monomer: The this compound monomer is oxidized at the anode to form a radical cation.

  • Radical Cation Coupling: Two radical cations couple, typically at the 6 and 6' positions, to form a dimer.

  • Deprotonation: The dimer undergoes deprotonation to re-aromatize.

  • Chain Propagation: The process of oxidation, coupling, and deprotonation continues, leading to the growth of the polymer chain on the electrode surface.

Experimental Protocols

This section provides detailed protocols for the electrochemical polymerization of this compound using cyclic voltammetry, a common and effective method for polymer film deposition and characterization.

Materials and Equipment

Materials:

  • This compound (monomer)

  • Acetonitrile (CH₃CN), anhydrous, electrochemical grade

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄) (supporting electrolyte)

  • Indium Tin Oxide (ITO) coated glass slides or Platinum (Pt) disk electrode (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Argon or Nitrogen gas for deoxygenation

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Sonication bath for electrode cleaning

  • Nitrogen/Argon inlet for inert atmosphere

Protocol 1: Electropolymerization via Cyclic Voltammetry

This protocol describes the deposition of a poly(this compound) film onto an electrode surface.

  • Electrode Preparation:

    • Clean the working electrode thoroughly. For an ITO slide, sonicate sequentially in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry under a stream of nitrogen.

    • For a Pt disk electrode, polish with alumina slurry on a polishing pad, rinse with deionized water, and sonicate in deionized water and then ethanol.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.

    • Dissolve this compound in the electrolyte solution to a final concentration of 10 mM.

    • Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 20 minutes.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and reference electrode.

    • Ensure the solution is blanketed with an inert atmosphere throughout the experiment.

  • Electropolymerization:

    • Connect the electrodes to the potentiostat.

    • Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., 0 V) to a vertex potential sufficiently positive to oxidize the monomer (e.g., +1.5 V vs. Ag/AgCl) and back. The exact potential will need to be determined experimentally, but for many carbazole derivatives, oxidation occurs between +1.0 V and +1.4 V.[1][2]

    • Repeat the potential cycling for a desired number of cycles (e.g., 10-20 cycles). The polymer film thickness will increase with the number of cycles.

    • A typical scan rate is 50-100 mV/s.

  • Post-Polymerization:

    • After polymerization, carefully remove the polymer-coated electrode from the cell.

    • Rinse the electrode with fresh, pure acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film under a gentle stream of nitrogen.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the electrochemical polymerization and characterization of this compound. Note that the exact values will depend on the specific experimental conditions.

Table 1: Electrochemical Polymerization Parameters (Illustrative)

ParameterValueNotes
MonomerThis compound
Monomer Concentration10 mMCan be varied to control film growth rate.
Supporting Electrolyte0.1 M TBAPF₆Provides conductivity to the solution.
SolventAcetonitrile (CH₃CN)Anhydrous conditions are crucial.
Working ElectrodeITO or PtSubstrate for polymer deposition.
Reference ElectrodeAg/AgClFor potential control.
Polymerization TechniqueCyclic VoltammetryPotentiodynamic deposition.
Potential Range0 V to +1.5 V (vs. Ag/AgCl)To be optimized based on monomer oxidation.
Scan Rate50 mV/sAffects film morphology.
Number of Cycles15Determines film thickness.

Table 2: Expected Properties of Poly(this compound) Film (Illustrative)

PropertyExpected Value/RangeCharacterization Technique
Monomer Oxidation Potential (Epa)~ +1.2 to +1.4 V vs. Ag/AgClCyclic Voltammetry
Polymer Redox Potential (E₁/₂)~ +0.8 to +1.1 V vs. Ag/AgClCyclic Voltammetry
Electrical Conductivity (Doped)10⁻⁵ to 10⁻³ S/cmFour-Point Probe Measurement
Optical Band Gap (Eg)2.8 - 3.2 eVUV-Vis Spectroscopy
Color (Neutral State)Transparent to pale yellowVisual Observation/Spectroscopy
Color (Oxidized State)Green to blueVisual Observation/Spectroscopy

Visualizations

Signaling Pathway of Electropolymerization

The following diagram illustrates the key steps in the electrochemical polymerization of this compound.

G Monomer This compound Monomer RadicalCation Radical Cation Formation Monomer->RadicalCation -e⁻ (Oxidation) Coupling Radical-Radical Coupling RadicalCation->Coupling Dimer Dimer Formation Coupling->Dimer Deprotonation Deprotonation Dimer->Deprotonation -2H⁺ Polymer Poly(this compound) Film Deprotonation->Polymer Propagation G cluster_prep Preparation cluster_electrochem Electrochemistry cluster_characterization Characterization MonomerPrep Prepare Monomer Solution CellAssembly Assemble 3-Electrode Cell MonomerPrep->CellAssembly ElectrodePrep Clean Working Electrode ElectrodePrep->CellAssembly Polymerization Electropolymerization (Cyclic Voltammetry) CellAssembly->Polymerization RinseDry Rinse & Dry Polymer Film Polymerization->RinseDry Analysis Film Analysis (CV, UV-Vis, SEM, etc.) RinseDry->Analysis

References

Application Notes and Protocols: 3-Fluoro-9H-carbazole in the Development of Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Availability of Data: Extensive literature searches did not yield specific examples of hole-transporting materials (HTMs) directly derived from 3-Fluoro-9H-carbazole. The following application notes and protocols are based on the broader class of fluorinated and non-fluorinated carbazole-based HTMs. The protocols for a closely related isomer, 9-(4-fluorophenyl)-9H-carbazole, are provided as a representative example.

Introduction to Carbazole-Based Hole-Transporting Materials

Carbazole derivatives are a significant class of organic semiconductor materials used as hole-transporting layers (HTLs) in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1] Their popularity is due to their excellent thermal stability, high hole mobility, and the ability to fine-tune their electronic properties through chemical modifications.[1][2] Functionalization of the carbazole core allows for the optimization of its optoelectronic properties for better device performance.[1]

The introduction of fluorine atoms into the carbazole structure is a strategic approach to enhance the material's stability and electronic characteristics, which can lead to improved device performance and longevity.[1] Fluorination is known to improve the resistance of organic electronic materials to degradation from environmental factors.[1] The electron-withdrawing nature of fluorine can also modulate the Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole derivative, potentially leading to better energy level alignment with the perovskite layer for more efficient hole extraction.[1]

Data Presentation: Performance of Carbazole-Based HTMs

While specific data for this compound derivatives are not available, the following table summarizes the performance of various other carbazole-based HTMs in perovskite solar cells to provide a context for expected performance.

Hole-Transporting Material (HTM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Reference HTM
spiro-OMeTAD~1.0 - 1.15~22 - 25~70 - 80~17 - 22+[2]
Carbazole Derivatives
SFXDAnCBZ1.0923.18320.87[3]
KZRD---20.40[4]
Star-shaped Carbazole (cpd 13)---17.57[5]
V12211.0323.67317.81[5]
V12251.0323.67317.81[5]
V1209---17.31[5]
V1207---16.44[5]
SGT-405---14.79[5][6]

Experimental Protocols

Protocol 1: Synthesis of a Representative Fluorinated Carbazole HTM (9-(4-fluorophenyl)-9H-carbazole)

This protocol describes a copper-catalyzed Ullmann condensation reaction.

Materials:

  • 9H-carbazole (1.1 equivalents)

  • 1-bromo-4-fluorobenzene (1.0 equivalent)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,10-phenanthroline (0.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Petroleum ether

Procedure:

  • To a round-bottom flask, add 9H-carbazole, 1-bromo-4-fluorobenzene, CuI, and K₂CO₃.[1]

  • Add 1,10-phenanthroline as a ligand.[1]

  • Add anhydrous DMF to dissolve the reactants.[1]

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 24-48 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature and pour it into water.[1]

  • Extract the product with dichloromethane.[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent to obtain 9-(4-fluorophenyl)-9H-carbazole as a white solid.[1]

Synthesis_Workflow reagents Reactants: 9H-carbazole 1-bromo-4-fluorobenzene CuI, K₂CO₃ 1,10-phenanthroline Anhydrous DMF reaction Reflux under N₂ (24-48h) reagents->reaction 1. workup Work-up: Pour into water Extract with CH₂Cl₂ Wash with brine reaction->workup 2. purification Purification: Dry over Na₂SO₄ Concentrate Column Chromatography workup->purification 3. product Product: 9-(4-fluorophenyl)-9H-carbazole purification->product 4.

Synthesis workflow for 9-(4-fluorophenyl)-9H-carbazole.
Protocol 2: Fabrication of a Perovskite Solar Cell

This protocol outlines the fabrication of a standard n-i-p architecture perovskite solar cell.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Zinc powder

  • 2 M HCl

  • Deionized water, acetone, isopropanol

  • c-TiO₂ precursor solution

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO)

  • Antisolvent (e.g., chlorobenzene)

  • HTM solution (e.g., 9-(4-fluorophenyl)-9H-carbazole in chlorobenzene, often with additives like Li-TFSI and t-BP)

  • Gold or silver for the back contact

Procedure:

  • Substrate Cleaning:

    • Etch the FTO glass with zinc powder and 2 M HCl.[1]

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.[1]

    • Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.[1]

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the c-TiO₂ precursor solution onto the FTO substrate at 3000 rpm for 30 s.[1]

    • Dry at 125 °C for 5 minutes.[1]

    • Repeat the spin-coating and drying steps.

    • Anneal the substrates at 500 °C for 30 minutes.[1]

  • Perovskite Layer Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.[1]

    • Spin-coat the perovskite precursor solution in a two-step program (e.g., 1000 rpm for 10 s, then 6000 rpm for 20 s).[1]

    • During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.[1]

    • Anneal the films at 100 °C for 1 hour.[1]

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare the 9-(4-fluorophenyl)-9H-carbazole HTM solution.

    • Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 20 s.[1]

  • Back Contact Deposition:

    • Deposit a gold or silver back contact (80-100 nm) by thermal evaporation through a shadow mask.[1]

PSC_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition FTO_Cleaning FTO Substrate Cleaning (Etching, Sonication, UV-Ozone) ETL ETL Deposition (c-TiO₂, Spin-coating, Annealing) FTO_Cleaning->ETL Perovskite Perovskite Deposition (Spin-coating, Antisolvent, Annealing) ETL->Perovskite HTL HTL Deposition (Carbazole HTM, Spin-coating) Perovskite->HTL Contact Back Contact Deposition (Au/Ag, Thermal Evaporation) HTL->Contact Energy_Level_Diagram FTO FTO ETL ETL (TiO₂) Perovskite Perovskite CB_Perovskite Conduction Band VB_Perovskite Valence Band HTL HTM (Carbazole) Electrode Electrode (Au) CB_Perovskite->ETL Electron Extraction HOMO_HTM HOMO VB_Perovskite->HOMO_HTM LUMO_HTM LUMO HOMO_HTM->Electrode Hole Transport Light Incident Light (hν) Electron e⁻ Hole h⁺

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 3-Fluoro-9H-carbazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.

    • Catalyst Deactivation: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalyst can be sensitive to air and moisture. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.[1] Using fresh, high-quality catalyst and anhydrous solvents is crucial.

    • Improper Base: The choice and amount of base are critical. For instance, in the Buchwald-Hartwig reaction, sodium tert-butoxide is commonly used.[1] Ensure the base is fresh and added in the correct stoichiometric ratio.

  • Side Reactions:

    • Homocoupling: In Ullmann-type reactions, homocoupling of the aryl halide can occur, reducing the yield of the desired carbazole. Using a ligand like 1,10-phenanthroline can moderate the reaction conditions and potentially reduce side reactions.[2]

    • N-Alkylation/Arylation of the Product: The carbazole nitrogen is nucleophilic and can react further. Careful control of stoichiometry and reaction conditions is necessary to minimize this.

  • Purification Losses:

    • Sub-optimal Chromatography: this compound and its intermediates may have similar polarities to byproducts, leading to difficult separation. Experiment with different solvent systems for column chromatography to achieve better separation.

    • Precipitation/Recrystallization Issues: If purifying by recrystallization, ensure the correct solvent is used and that the cooling process is gradual to maximize crystal formation and purity.

Question: I am having difficulty with the purification of this compound. What are the recommended methods?

Answer: Purification of carbazole derivatives can be challenging. Here are some recommended methods:

  • Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.[1]

  • Recrystallization: Recrystallization from a suitable solvent can be a highly effective final purification step. Ethanol is often a good choice for carbazole derivatives.[3] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

  • Solvent Washing: Sometimes, impurities can be removed by washing the crude product with a solvent in which the desired product is sparingly soluble while the impurities are soluble. For example, washing with cold ethanol can remove some impurities.[1]

Question: How can I confirm the successful synthesis and purity of my this compound product?

Answer: A combination of analytical techniques should be used to confirm the structure and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The spectra should be compared with literature values or expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of the product. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point that is consistent with the literature value indicates a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary synthetic routes for carbazole derivatives like this compound include:

  • Ullmann Condensation: This is a classical method involving the copper-catalyzed reaction of an aryl halide with an amine.[4][5] Modern variations often use ligands to improve reaction conditions and yields.[2]

  • Cadogan Cyclization: This method involves the reductive cyclization of o-nitrobiphenyls using trivalent phosphorus reagents.[6]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, which is a versatile and widely used method for forming C-N bonds.[1]

  • Fischer Indole Synthesis: This method can be used to construct the carbazole core from appropriate phenylhydrazines and cyclic ketones.

Q2: How critical is the inert atmosphere for these reactions?

A2: For transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination and modern Ullmann condensations, maintaining an inert atmosphere (nitrogen or argon) is critical.[1] Oxygen can oxidize the catalyst, rendering it inactive and leading to low or no product formation. Degassing solvents and using Schlenk techniques are highly recommended.

Q3: Can I use a different base in the Buchwald-Hartwig amination?

A3: While sodium tert-butoxide is commonly used, other bases like potassium carbonate or cesium carbonate can also be employed.[1] However, the choice of base can significantly impact the reaction rate and yield, and optimization may be required for your specific substrates.

Q4: What are some common side products to look out for?

A4: Common side products can include:

  • Unreacted starting materials.

  • Homocoupled products from the aryl halides.

  • Products from reactions at other positions on the carbazole ring.

  • In the Cadogan cyclization, incomplete reduction of the nitro group can lead to other nitrogen-containing byproducts.

Synthesis Methods and Yields

The following table summarizes common synthetic methods for carbazole derivatives and reported yields. Note that the specific substrate is 3-bromo-9-(4-fluorobenzyl)-9H-carbazole, but the conditions are relevant for the synthesis of the carbazole core.

Synthesis MethodReactantsCatalyst/ReagentBaseSolventTemperatureYieldReference
N-alkylation3-Bromo-9H-carbazole, 1-(chloromethyl)-4-fluorobenzene-Potassium hydroxideDimethylformamideRoom Temp89.5%[3]

Experimental Protocols

Protocol 1: N-alkylation of 3-Bromo-9H-carbazole

This protocol describes the N-alkylation of 3-bromo-9H-carbazole with 1-(chloromethyl)-4-fluorobenzene.[3]

Materials:

  • 3-Bromo-9H-carbazole

  • 1-(chloromethyl)-4-fluorobenzene

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

Procedure:

  • Stir a solution of potassium hydroxide (0.67 g) in dimethylformamide (8 ml) at room temperature for 20 minutes.

  • Add 3-bromo-9H-carbazole (1.0 g, 4 mmol) to the mixture and stir for an additional 40 minutes.

  • Add a solution of 1-(chloromethyl)-4-fluorobenzene (0.87 g, 6 mmol) in dimethylformamide (5 ml) dropwise with stirring.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water (100 ml) to precipitate the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid product with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 3-bromo-9-(4-fluorobenzyl)-9H-carbazole.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_cadogan Cadogan Cyclization cluster_buchwald Buchwald-Hartwig Amination U_ArylHalide Aryl Halide U_Product This compound U_ArylHalide->U_Product Cu catalyst Base, Heat U_Amine Amine U_Amine->U_Product C_NitroBiphenyl o-Nitrobiphenyl C_Product This compound C_NitroBiphenyl->C_Product P(OR)3 B_ArylHalide Aryl Halide B_Product This compound B_ArylHalide->B_Product Pd catalyst Ligand, Base B_Amine Amine B_Amine->B_Product

Caption: Common synthetic routes to this compound.

General Experimental Workflow

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction Reaction Monitoring (TLC) reaction_setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for organic synthesis.

References

Navigating the N-Alkylation of 3-Fluoro-9H-carbazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the N-alkylation of 3-Fluoro-9H-carbazole. This guide offers detailed experimental protocols, data-driven insights, and logical workflows to streamline your synthetic efforts.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format.

Question 1: Why is my N-alkylation reaction showing low or no conversion?

Answer:

Low or no conversion in the N-alkylation of this compound can stem from several factors, primarily related to the deprotonation of the carbazole nitrogen and the reactivity of the alkylating agent.

  • Insufficient Base Strength: The fluorine atom at the 3-position exerts an electron-withdrawing effect, increasing the acidity of the N-H proton compared to unsubstituted carbazole. However, an appropriately strong base is still crucial for complete deprotonation. If you are using weaker bases like potassium carbonate (K₂CO₃), you may need to switch to stronger bases such as sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (t-BuOK).[1][2]

  • Poor Solubility of Reagents: Ensure that both the this compound and the base are adequately soluble in the chosen solvent. For instance, using finely powdered potassium hydroxide or potassium carbonate can improve reaction rates.[2]

  • Inadequate Reaction Temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring for product formation and potential side reactions.

  • Purity of Reagents and Solvents: The presence of water can quench the strong bases used in the reaction. Always use anhydrous solvents (e.g., dry DMF or THF) and ensure your reagents are free from moisture.[2] It is also advisable to dry the powdered base before use.[2]

  • Nature of the Alkylating Agent: The reactivity of the alkyl halide is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, you may need to use a stronger base, higher temperatures, or consider converting it to a more reactive iodide in situ.

Question 2: My reaction is producing significant side products. What are they and how can I minimize them?

Answer:

Side product formation is a common challenge. The primary side products in N-alkylation of carbazoles are often a result of competing reactions.

  • O-Alkylation: If your alkylating agent contains other nucleophilic sites, or if the reaction conditions are not optimal, you might observe O-alkylation if applicable to the specific reagents. This is less common for simple alkyl halides.

  • Elimination Reactions: With secondary or tertiary alkyl halides, elimination reactions can compete with the desired substitution, especially with strong, sterically hindered bases. If you suspect elimination, consider using a less hindered base.

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to impurities. If you are using high temperatures, ensure your solvent is stable under the reaction conditions.

To minimize side products, consider the following:

  • Optimize Base and Solvent: A thorough screening of bases and solvents is recommended. The combination of a strong, non-nucleophilic base and an appropriate aprotic polar solvent often gives the best results.

  • Control Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often minimize the formation of side products.

  • Use of a Phase-Transfer Catalyst: For reactions with inorganic bases that have low solubility in organic solvents, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can facilitate the reaction and may lead to cleaner product formation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation of this compound?

A1: The choice of base is critical and depends on the specific alkylating agent and reaction conditions. For a successful reaction, a strong base is generally recommended. Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a common and effective choice.[2] Potassium hydroxide (KOH) and potassium tert-butoxide (t-BuOK) are also excellent options.[1] For instance, the N-alkylation of the structurally similar 3-bromo-9H-carbazole with 1-(chloromethyl)-4-fluorobenzene proceeds in high yield (89.5%) using KOH in DMF.[1]

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are generally the best choice as they can dissolve the carbazole and the intermediate carbazolide anion. Dimethylformamide (DMF) is widely used and has been shown to be effective.[1] Other suitable solvents include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).[2] Always ensure your solvent is anhydrous to prevent quenching the base.[2]

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective method for the N-alkylation of carbazoles. It often leads to significantly reduced reaction times and can improve yields.[3] A common approach involves adsorbing the carbazole and alkyl halide onto a solid support like potassium carbonate and then irradiating the mixture.[3]

Q4: How does the fluorine substituent at the 3-position affect the reaction?

A4: The fluorine atom is electron-withdrawing, which has two main effects. Firstly, it increases the acidity of the N-H proton, making the carbazole easier to deprotonate than its non-fluorinated counterpart. Secondly, the resulting carbazolide anion will be slightly less nucleophilic. In practice, this means that while deprotonation should be favorable, a sufficiently reactive alkylating agent and appropriate reaction conditions are still necessary to ensure a good yield.

Comparative Data on N-Alkylation Conditions

The following table summarizes various conditions used for the N-alkylation of carbazoles and related heterocycles, providing a starting point for optimization.

SubstrateAlkylating AgentBaseSolventCatalystTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-9H-carbazole1-(chloromethyl)-4-fluorobenzeneKOHDMF-RT1289.5[1]
9H-Carbazole3-bromoprop-1-ynePotassium salt-----[4]
9H-CarbazoleVarious alkyl halidesK₂CO₃Dry Media-MW-High[3]
1H-IndoleVarious alcoholsDEAD/PPh₃-----[5]
4-Bromo-NH-1,2,3-triazoleVarious alkyl halidesK₂CO₃DMF--10--[6]

Detailed Experimental Protocols

Protocol 1: N-Alkylation using Potassium Hydroxide in DMF (Adapted from the protocol for 3-Bromo-9H-carbazole)

This protocol is a good starting point for the N-alkylation of this compound with a reactive alkyl halide.

  • Preparation: In a round-bottom flask, dissolve potassium hydroxide (1.2 equivalents) in anhydrous dimethylformamide (DMF). Stir the solution at room temperature for 20 minutes.

  • Addition of Carbazole: Add this compound (1.0 equivalent) to the solution and continue stirring for an additional 40 minutes at room temperature to ensure complete deprotonation.

  • Addition of Alkylating Agent: Prepare a solution of the alkylating agent (e.g., a substituted benzyl chloride, 1.5 equivalents) in anhydrous DMF. Add this solution dropwise to the reaction mixture with continuous stirring.

  • Reaction: Stir the resulting mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water. A precipitate of the crude product should form.

  • Purification: Filter the solid product, wash it with cold water, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated this compound.[1]

Visualizing the Workflow and Troubleshooting

Experimental Workflow:

The general workflow for the N-alkylation of this compound is depicted below.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_end Work-up & Purification This compound This compound Deprotonation Deprotonation This compound->Deprotonation Alkylating Agent (R-X) Alkylating Agent (R-X) Nucleophilic Attack Nucleophilic Attack Alkylating Agent (R-X)->Nucleophilic Attack Base Base Base->Deprotonation Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Deprotonation Deprotonation->Nucleophilic Attack Forms Carbazolide Anion Reaction Monitoring (TLC) Reaction Monitoring (TLC) Nucleophilic Attack->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Extraction->Purification (Recrystallization/Chromatography) Characterization Characterization Purification (Recrystallization/Chromatography)->Characterization

Caption: General experimental workflow for the N-alkylation of this compound.

Troubleshooting Logic:

The following diagram illustrates a logical approach to troubleshooting common issues in the N-alkylation reaction.

troubleshooting_logic start Low/No Conversion check_base Is the base strong enough? (e.g., NaH, KOH, t-BuOK) start->check_base check_reagents Are reagents and solvent pure and anhydrous? check_base->check_reagents Yes use_stronger_base Use a stronger base check_base->use_stronger_base No check_temp Is the reaction temperature adequate? check_reagents->check_temp Yes dry_reagents Use anhydrous solvent and dry reagents check_reagents->dry_reagents No check_alkyl_halide Is the alkylating agent reactive enough? check_temp->check_alkyl_halide Yes increase_temp Increase reaction temperature check_temp->increase_temp No use_more_reactive_halide Use a more reactive alkyl halide (e.g., iodide) check_alkyl_halide->use_more_reactive_halide No side_products Significant Side Products check_alkyl_halide->side_products Yes, but with side products optimize_conditions Optimize reaction conditions: - Lower temperature - Use less hindered base - Consider PTC side_products->optimize_conditions

Caption: A logical diagram for troubleshooting common issues in N-alkylation reactions.

References

Technical Support Center: Optimizing 3-Fluoro-9H-carbazole Film Morphology for OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the film morphology of 3-Fluoro-9H-carbazole for Organic Light-Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for depositing this compound thin films?

A1: The two primary methods for depositing this compound thin films are vacuum thermal evaporation and spin coating.[1] Vacuum thermal evaporation is preferred for creating high-purity, uniform films with precise thickness control, which is crucial for high-performance multilayer OLED devices.[1] Spin coating offers a rapid, solution-based alternative.[1]

Q2: Why is the morphology of the this compound film important for OLED performance?

A2: The morphology of the thin film is critical for device performance. A smooth, uniform, and amorphous film is essential to prevent electrical shorts and ensure consistent device operation.[2] Poor film morphology can lead to issues like inefficient charge injection and transport, exciton quenching at grain boundaries, and reduced device lifetime. High glass transition temperature (Tg) is also crucial for morphological stability, preventing crystallization and degradation during operation.[2]

Q3: What role does this compound typically play in an OLED device stack?

A3: Due to their inherent electron-rich nature, rigid structure, and high thermal stability, carbazole derivatives like this compound are excellent candidates for hole transport layers (HTLs).[2] They facilitate the efficient injection of holes from the anode and their transport to the emissive layer, while also blocking electrons from reaching the anode.[2] They can also be used as host materials in the emissive layer.

Q4: How does the fluorine substitution in this compound affect its properties for OLEDs?

A4: The introduction of a fluorine atom can enhance key properties such as electron mobility and thermal stability.[1] Fluorination can also influence the molecular orientation and improve electron-transporting properties.[3]

Troubleshooting Guides

This section addresses common issues encountered during the optimization of this compound film morphology.

Problem 1: Poor Film Quality (e.g., pinholes, aggregation, non-uniformity)

Possible Causes & Troubleshooting Steps:

  • Contaminated Substrate:

    • Solution: Ensure rigorous substrate cleaning. A standard procedure involves sequential ultrasonic baths in detergent, deionized water, acetone, and isopropanol, followed by drying with high-purity nitrogen.[1] A final UV-ozone or oxygen plasma treatment can improve the work function of ITO and remove organic residues.[2]

  • Inadequate Material Purity:

    • Solution: Use high-purity ( >99.5%) this compound.[1] If purity is a concern, consider purification by sublimation or recrystallization.

  • Sub-optimal Deposition Parameters (Vacuum Thermal Evaporation):

    • Solution: Optimize the deposition rate. A rate of 1-2 Å/s is a good starting point.[2] Ensure a high vacuum level (e.g., < 10⁻⁶ Torr) to minimize incorporation of impurities.

  • Incorrect Solvent or Concentration (Spin Coating):

    • Solution: Experiment with different solvents and concentrations. The choice of solvent can significantly impact film morphology.[4] Start with common organic solvents in which this compound is soluble and adjust the concentration to achieve the desired thickness and uniformity.

  • Inappropriate Spin Speed or Duration (Spin Coating):

    • Solution: Adjust the spin speed (typically 2000-4000 rpm) and duration (30-60 seconds) to control film thickness and uniformity.[1]

Problem 2: Low Device Efficiency (External Quantum Efficiency - EQE)

Possible Causes & Troubleshooting Steps:

  • Inefficient Charge Balance:

    • Solution: An imbalance between holes and electrons reaching the emissive layer can reduce efficiency.[5] Adjust the thickness of the charge transport layers to balance charge carrier mobilities.[5] Consider introducing electron-blocking or hole-blocking layers to confine charge carriers within the emissive layer.[5]

  • Poor Energy Level Alignment:

    • Solution: Ensure proper energy level alignment between the this compound layer and adjacent layers (e.g., HTL, ETL) for efficient charge injection.[5] This may require selecting different materials for the adjacent layers.

  • Triplet Exciton Quenching (if used as a host in a phosphorescent OLED):

    • Solution: Ensure the triplet energy of the this compound host is higher than that of the phosphorescent dopant to prevent energy back-transfer.[5] Optimize the doping concentration of the emitter to minimize triplet-triplet annihilation.[5]

Problem 3: High Operating Voltage

Possible Causes & Troubleshooting Steps:

  • Large Injection Barriers:

    • Solution: Poor energy level alignment between the electrodes and the organic layers can create large energy barriers for charge injection. Modifying the work function of the anode (e.g., with UV-ozone treatment) or using an appropriate injection layer can help.

  • Low Charge Carrier Mobility:

    • Solution: The morphology of the this compound film can affect its charge carrier mobility. Post-deposition annealing can sometimes improve molecular ordering and enhance mobility.

Problem 4: Device Instability and Short Lifetime

Possible Causes & Troubleshooting Steps:

  • Film Crystallization:

    • Solution: Amorphous films are generally preferred for stability. If the film crystallizes over time or during operation, it can lead to device degradation. Consider materials with a high glass transition temperature (Tg) to improve morphological stability.[2] Thermal annealing can sometimes induce desired amorphous phases, but the temperature must be carefully controlled.

  • Environmental Degradation:

    • Solution: Exposure to moisture and oxygen can degrade the organic materials and the cathode.[5] Ensure all fabrication and testing are performed in an inert atmosphere (e.g., a glovebox). Proper encapsulation of the final device is critical for long-term stability.[5]

Experimental Protocols

Protocol 1: Thin-Film Deposition by Vacuum Thermal Evaporation
  • Substrate Preparation:

    • Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sonicating for 15 minutes each in detergent, deionized water, acetone, and isopropanol.[1]

    • Dry the substrates using a stream of high-purity nitrogen gas.[1]

    • Immediately treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to enhance the ITO work function and improve film adhesion.[1][2]

  • Material Preparation:

    • Place a suitable amount of high-purity (>99.5%) this compound powder into a quartz crucible.[1]

  • Deposition:

    • Mount the crucible and substrates in a high-vacuum thermal evaporation system.

    • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

    • Heat the crucible to achieve a deposition rate of 1-2 Å/s, monitored by a quartz crystal microbalance.[2]

    • Deposit the this compound layer to the desired thickness (typically 20-60 nm for host or transport layers).[1]

Protocol 2: Thin-Film Deposition by Spin Coating
  • Solution Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) to the desired concentration. The optimal concentration will depend on the desired film thickness and the solvent used.

  • Substrate Preparation:

    • Follow the same substrate cleaning procedure as for vacuum thermal evaporation.

    • Optionally, a hole-injection layer like PEDOT:PSS can be spin-coated onto the ITO substrate and baked before depositing the this compound layer.[1]

  • Deposition:

    • Place the cleaned substrate onto the spin coater chuck.

    • Dispense the this compound solution onto the center of the substrate.

    • Spin the substrate at a speed between 2000 and 4000 rpm for 30-60 seconds.[1]

  • Post-Deposition Treatment:

    • Transfer the substrate to a hotplate and bake at a temperature sufficient to remove residual solvent (e.g., 80-100 °C for 10-20 minutes).[1] The baking temperature should be below the glass transition temperature of the material to avoid unwanted morphological changes.

Quantitative Data

Table 1: Typical Deposition Parameters for Carbazole Derivatives

ParameterVacuum Thermal EvaporationSpin Coating
Deposition Rate 1-2 Å/s[2]N/A
Pressure < 10⁻⁶ Torr[2]Atmospheric
Spin Speed N/A2000-4000 rpm[1]
Spin Duration N/A30-60 seconds[1]
Typical Thickness 20-60 nm[1]Dependent on concentration and spin speed
Post-Annealing Temp. Varies (e.g., 80-120 °C)80-100 °C (for solvent removal)[1]

Table 2: Performance of OLEDs with Fluorinated Carbazole Derivatives

Device/MaterialRole of Carbazole DerivativeMax. EQE (%)Max. Brightness (cd/m²)Emission Color
Device with Tetrafluorinated Carbazole DerivativeEmitter in Host4.2%[3]3600[3]Deep Blue (CIE: 0.15, 0.13)[3]
QLED with Cz4FSHost~2.3%[3]18700[3]Green (CIE: 0.24, 0.37)[3]
POLED with P1:LRC-13Host:Guest in EML1.4%[3]4100[3]Bright Blue

Note: The data in Table 2 is for various fluorinated carbazole derivatives and not specifically for this compound. Performance is highly dependent on the specific device architecture.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Film Deposition cluster_vte Vacuum Thermal Evaporation cluster_sc Spin Coating cluster_post Post-Deposition sub_clean Substrate Cleaning (Sonication) sub_dry Drying (N2 Gas) sub_clean->sub_dry sub_treat Surface Treatment (UV-Ozone/Plasma) sub_dry->sub_treat vte_load Load Material & Substrate sub_treat->vte_load sc_coat Spin Coat Film sub_treat->sc_coat vte_pump Evacuate Chamber vte_load->vte_pump vte_dep Deposit Film vte_pump->vte_dep anneal Thermal Annealing (Optional) vte_dep->anneal sc_sol Prepare Solution sc_sol->sc_coat sc_bake Bake to Remove Solvent sc_coat->sc_bake sc_bake->anneal characterize Film Characterization anneal->characterize fabricate Device Fabrication characterize->fabricate

Caption: Experimental workflow for this compound film deposition and device fabrication.

troubleshooting_workflow start Poor Film Quality? sub_check Check Substrate Cleaning Protocol start->sub_check Yes low_eqe Low Device EQE? start->low_eqe No purity_check Verify Material Purity (>99.5%) sub_check->purity_check params_check Optimize Deposition Parameters purity_check->params_check solvent_check Adjust Solvent/ Concentration (Spin Coat) params_check->solvent_check charge_balance Adjust Layer Thickness for Charge Balance low_eqe->charge_balance Yes instability Device Instability? low_eqe->instability No energy_level Review Energy Level Alignment charge_balance->energy_level quenching Investigate Triplet Quenching (PhOLED) energy_level->quenching crystallization Optimize Annealing to Ensure Amorphous Film instability->crystallization Yes encapsulation Improve Device Encapsulation crystallization->encapsulation

Caption: Troubleshooting decision tree for common issues in this compound OLEDs.

References

Technical Support Center: Carbazole Emitters & Aggregation-Caused Quenching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation-caused quenching (ACQ) in carbazole emitters.

Frequently Asked Questions (FAQs)

Q1: What is aggregation-caused quenching (ACQ) and why does it occur in carbazole emitters?

Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence intensity of a luminophore, such as a carbazole derivative, decreases upon aggregation in concentrated solutions or the solid state.[1][2] This occurs because the planar structure of carbazole molecules allows for strong intermolecular π-π stacking interactions in close proximity.[1] This stacking leads to the formation of non-emissive or weakly emissive excited-state species, such as excimers, which provide non-radiative decay pathways for the excited energy, thus "quenching" the fluorescence.[1]

Q2: How can I identify if my carbazole emitter is experiencing ACQ?

The most direct method to confirm ACQ is through a concentration-dependent fluorescence study.[1]

  • Procedure: Prepare a series of solutions of your carbazole emitter in a suitable solvent, ranging from very dilute to highly concentrated.

  • Observation: Measure the fluorescence emission spectrum for each concentration.

  • Confirmation: If you observe a significant decrease in the photoluminescence quantum yield (PLQY) and potentially a red-shift in the emission wavelength as the concentration increases, it is a strong indication of ACQ.[1] In many cases, the fluorescence may be bright in dilute solutions but becomes very weak or is completely quenched in the solid state or as a thin film.

Q3: What are the primary strategies to overcome ACQ in carbazole emitters?

Several successful strategies have been developed to mitigate ACQ in carbazole-based materials:

  • Structural Modification: Introduce bulky substituents to the carbazole core to induce steric hindrance and prevent π-π stacking.[1]

  • Host-Guest Isolation: Disperse the carbazole emitter into a suitable host matrix at a low doping concentration to physically separate the emitter molecules.

  • Inducing Aggregation-Induced Emission (AIE): Modify the molecular structure to create propellershaped molecules that are non-emissive in solution due to intramolecular rotations but become highly emissive in the aggregated state where these rotations are restricted.[3][4][5]

  • Co-assembly: Co-assemble the carbazole emitter with an inert molecular barrier that can disrupt the packing of the chromophores.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low fluorescence intensity in a solid-state film compared to a dilute solution. Aggregation-Caused Quenching (ACQ) due to π-π stacking.[1]1. Introduce Bulky Substituents: Synthetically modify the carbazole core with bulky groups like tert-butyl or phenyl groups to create steric hindrance. 2. Host-Guest System: Dope the carbazole emitter into a wide bandgap host material (e.g., PMMA, CBP) at a low concentration (e.g., 1-10 wt%). 3. Induce AIE Properties: Redesign the molecule to incorporate rotors, such as tetraphenylethylene (TPE), to promote emission in the aggregated state.[7]
Emission color shifts to a longer wavelength (red-shift) at high concentrations. Formation of lower-energy excimers or other aggregates.[1]This is often a characteristic of ACQ. The solutions for preventing quenching (see above) will also help in maintaining the desired emission color.
Inconsistent fluorescence properties between different batches of the same compound. Impurities or variations in crystalline packing.[8][9]1. Purification: Ensure high purity of the carbazole emitter through techniques like sublimation or column chromatography. 2. Controlled Deposition: Optimize thin-film deposition conditions (e.g., substrate temperature, deposition rate) to control morphology.

Quantitative Data on ACQ Reduction Strategies

The following table summarizes the photoluminescence quantum yields (PLQYs) of various carbazole emitters, demonstrating the effectiveness of different strategies in overcoming ACQ.

Strategy Carbazole Derivative Condition PLQY (%)
Bulky Substituents 3,6-di-tert-butyl-9-phenyl-9H-carbazoleSolid Film53
3,6-dimethoxy-9-phenyl-9H-carbazoleSolid Film48
Host-Guest Isolation tBuQAO-2Cz in PMMA1 wt%93
tBuQAO-2Cz in PMMA20 wt%High (maintained)
Aggregation-Induced Emission Carbazole-o-carborane derivativeTHF SolutionNearly quenched
Carbazole-o-carborane derivativeSolid StateStrong emission

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered Carbazole Emitter

This protocol describes a general approach to introduce bulky tert-butyl groups onto a carbazole core, a common strategy to mitigate ACQ.

  • Starting Material: 9-phenyl-9H-carbazole.

  • Reaction: Friedel-Crafts alkylation.

  • Procedure:

    • Dissolve 9-phenyl-9H-carbazole in a suitable solvent (e.g., dichloromethane).

    • Add a Lewis acid catalyst (e.g., AlCl₃).

    • Slowly add a tert-butylating agent (e.g., tert-butyl chloride) at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product (3,6-di-tert-butyl-9-phenyl-9H-carbazole) by column chromatography.

Protocol 2: Preparation of a Doped Thin Film (Host-Guest System)

This protocol outlines the preparation of a thin film with a carbazole emitter dispersed in a host matrix to prevent aggregation.

  • Materials: Carbazole emitter, host material (e.g., poly(methyl methacrylate) - PMMA), and a suitable solvent (e.g., toluene).

  • Procedure:

    • Prepare a stock solution of the carbazole emitter and the host material in the solvent. The desired weight percentage of the emitter (e.g., 2 wt%) will determine the relative amounts.

    • Ensure complete dissolution by stirring or sonication.

    • Prepare a substrate (e.g., a clean glass slide).

    • Deposit the solution onto the substrate using a technique like spin-coating. The spin speed and time will determine the film thickness.

    • Anneal the film on a hotplate to remove any residual solvent.

Visualizations

ACQ_vs_AIE cluster_solution In Dilute Solution cluster_aggregate In Aggregate/Solid State acq_sol ACQ Molecule (Free Rotation) acq_sol_emission Light acq_sol->acq_sol_emission Bright Emission acq_agg ACQ Molecules (π-π Stacking) acq_sol->acq_agg Aggregation aie_sol AIE Molecule (Free Intramolecular Rotation) aie_sol_no_emission Heat aie_sol->aie_sol_no_emission Non-radiative Decay (Quenched) aie_agg AIE Molecules (Restricted Rotation) aie_sol->aie_agg Aggregation acq_agg_no_emission Heat acq_agg->acq_agg_no_emission Non-radiative Decay (Quenched) aie_agg_emission Light aie_agg->aie_agg_emission Bright Emission

Figure 1: Comparison of ACQ and AIE mechanisms in solution and aggregated states.

Troubleshooting_Workflow start Low solid-state fluorescence observed concentration_study Perform concentration-dependent fluorescence spectroscopy start->concentration_study is_acq Does PLQY decrease with increasing concentration? concentration_study->is_acq acq_confirmed ACQ Confirmed is_acq->acq_confirmed Yes other_issue Investigate other issues: - Purity - Solvent effects - Photodegradation is_acq->other_issue No solutions Implement ACQ Mitigation Strategy acq_confirmed->solutions strategy1 Structural Modification (Bulky Groups) solutions->strategy1 strategy2 Host-Guest System (Doping) solutions->strategy2 strategy3 Induce AIE Properties solutions->strategy3

Figure 2: A troubleshooting workflow for diagnosing and addressing ACQ in carbazole emitters.

References

Technical Support Center: Enhancing Thermal Stability of 3-Fluoro-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Fluoro-9H-carbazole derivatives. It provides troubleshooting guidance and answers to frequently asked questions to address challenges related to enhancing the thermal stability of these compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What inherent properties of the carbazole nucleus contribute to its thermal stability?

A1: The carbazole core's chemical stability stems from its tricyclic aromatic structure, which consists of two benzene rings fused to a central nitrogen-containing pyrrole ring.[1] This aromatic system allows for the delocalization of π-electrons across the entire framework, which distributes charge and lowers the molecule's overall energy, making it less reactive to chemical reactions that might destabilize non-aromatic structures.[1] The nitrogen atom's lone pair of electrons also contributes to this aromatic system, enhancing the molecule's stability and making it less susceptible to oxidation compared to other nitrogen-containing heterocycles.[1]

Q2: How does the introduction of a fluorine atom at the 3-position of the 9H-carbazole core affect its thermal stability?

A2: The introduction of fluorine atoms into the carbazole structure has been shown to enhance the thermal stability of the resulting compounds.[2][3] Fluorinated carbazole copolymers exhibit higher thermal stability compared to their non-fluorinated counterparts.[2][3] This increased stability is attributed to the high strength of the C-F bond. While the primary effect of fluorination is often seen in the electronic properties, such as modulating HOMO/LUMO energy levels[4], it also contributes positively to the overall thermal robustness of the molecule.

Q3: What general strategies can be employed to enhance the thermal stability of this compound derivatives?

A3: Several methods can be utilized to improve the thermal stability of this compound derivatives. These include:

  • Introduction of Bulky Substituents: Incorporating sterically demanding groups can restrict intermolecular interactions and molecular motion, leading to higher decomposition temperatures (Td) and glass transition temperatures (Tg).[5]

  • Increasing Molecular Rigidity: Creating more rigid molecular structures can enhance thermal stability.[6]

  • Crosslinking: For polymeric systems, creating crosslinked networks between carbazole units can significantly improve thermal stability by forming a more robust and less mobile structure.[7][8]

  • Polymerization: Incorporating the this compound moiety into a polymer backbone, often with other thermally stable aromatic units, can lead to materials with high thermal stability.[2][3]

Troubleshooting Guides

Issue 1: My this compound derivative shows a lower-than-expected decomposition temperature in Thermogravimetric Analysis (TGA).

  • Possible Cause 1: Residual Solvent or Impurities.

    • Troubleshooting: Ensure the sample is thoroughly dried under vacuum to remove any residual solvents from the synthesis or purification steps. Impurities can also act as initiation points for thermal degradation. Re-purify the sample if necessary, using techniques like column chromatography or recrystallization. The purity of organic compounds is crucial for accurate thermal property quantification.[9]

  • Possible Cause 2: Suboptimal Molecular Design.

    • Troubleshooting: If the molecular structure itself is inherently unstable, consider synthetic modifications. Introducing bulky substituents, such as tert-butyl or adamantyl groups, can sterically hinder degradation pathways and increase thermal stability.[5]

  • Possible Cause 3: Experimental Conditions in TGA.

    • Troubleshooting: Ensure that the TGA is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can occur at lower temperatures than thermal decomposition. Also, verify the heating rate, as very high rates can sometimes lead to apparent shifts in decomposition temperatures.

Issue 2: The synthesized this compound-based polymer has a low glass transition temperature (Tg).

  • Possible Cause 1: Flexible Linkers or Side Chains.

    • Troubleshooting: The presence of long, flexible alkyl chains or linkers in the polymer structure can lower the Tg. To increase the Tg, consider using more rigid linkers (e.g., aromatic rings) or shorter side chains.

  • Possible Cause 2: Low Degree of Polymerization or Crosslinking.

    • Troubleshooting: A lower molecular weight or lack of crosslinking leads to greater chain mobility and a lower Tg. Optimize the polymerization conditions to achieve a higher molecular weight. For systems where it is applicable, introduce a crosslinking agent or use a synthetic route that promotes the formation of a crosslinked network.[7][8]

Issue 3: Inconsistent results during differential scanning calorimetry (DSC) for determining the melting point (Tm) or glass transition temperature (Tg).

  • Possible Cause 1: Sample Heterogeneity.

    • Troubleshooting: Ensure the sample is a homogenous powder. If the sample is a mixture of crystalline and amorphous phases, or contains impurities, it can lead to broad or multiple thermal transitions.

  • Possible Cause 2: Thermal History of the Sample.

    • Troubleshooting: The thermal history of a polymer can significantly affect its DSC thermogram. To obtain reproducible results, it is a common practice to heat the sample above its melting or glass transition temperature, cool it at a controlled rate, and then record the data during a second heating cycle. This erases the previous thermal history.

  • Possible Cause 3: Instrument Calibration.

    • Troubleshooting: Ensure the DSC instrument is properly calibrated using standard materials with known melting points and enthalpies of fusion.

Quantitative Data Summary

The following table summarizes the thermal stability data for various carbazole derivatives to provide a comparative context.

Compound/MaterialTd (5% weight loss) (°C)Tg (°C)Reference
Poly(N-vinylcarbazole) (PVK)~370~200General Literature Value
9-(2-ethylhexyl)-3,6-di[3-(methoxypyridin-3-yl)carbazol-9-yl]carbazoles (RB71 & RB74)349 - 488N/A[10]
Carbazole-benzophenone dendrimer with adamantane substituent (AdG2B)377N/A[5]
Carbazole-benzophenone dendrimer with tetraphenylphenyl substituent (TPPhG2B)576N/A[5]
Sulfonylbis(4,1-phenylene)bis(3-(tert-butyl)-6-fluoro-9H-carbazole) derivatives> 400> 130[11]
Fluorinated carbazole-thienopyrroledione based copolymers> 300N/A[12]

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative with Bulky Substituents via Suzuki Coupling

This protocol describes a general method for introducing bulky aryl groups at the 3 and 6 positions of a 9-(4-fluorophenyl)-9H-carbazole core.

Materials:

  • 3,6-Dibromo-9-(4-fluorophenyl)-9H-carbazole

  • Desired bulky arylboronic acid (e.g., 4-tert-butylphenylboronic acid) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene and water (4:1 mixture)

  • Standard reflux setup with a nitrogen atmosphere

Procedure:

  • In a round-bottom flask, combine 3,6-dibromo-9-(4-fluorophenyl)-9H-carbazole (1.0 eq), the arylboronic acid (2.5 eq), and potassium carbonate (4.0 eq).

  • Add the toluene/water solvent mixture to the flask.

  • Degas the mixture by bubbling nitrogen gas through it for 20 minutes to remove any dissolved oxygen.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction flask.

  • Heat the reaction mixture to reflux (approximately 90 °C) and maintain stirring for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3,6-di(aryl)-9-(4-fluorophenyl)-9H-carbazole.[13]

Protocol 2: Thermal Analysis of this compound Derivatives by TGA and DSC

A. Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the synthesized derivative.

Methodology:

  • Sample Preparation: Place a small amount of the finely ground sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 800 °C).

  • Data Analysis: The TGA thermogram will plot the percentage of weight loss versus temperature. The Td is typically reported as the temperature at which 5% weight loss occurs.

B. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and/or glass transition temperature (Tg) of the synthesized derivative.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heating/Cooling Program (for amorphous or semi-crystalline materials):

      • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting or glass transition. This removes the thermal history.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

      • Second Heating Scan: Heat the sample again at the same controlled rate. The Tg is observed as a step-like change in the heat flow, and the Tm is observed as an endothermic peak.

  • Data Analysis: Analyze the DSC thermogram from the second heating scan to determine the Tg (midpoint of the transition) and Tm (peak maximum of the melting endotherm).

Visualizations

Enhancing_Thermal_Stability Core This compound Derivative Method1 Introduce Bulky Substituents Core->Method1 Method2 Increase Molecular Rigidity Core->Method2 Method3 Crosslinking (for Polymers) Core->Method3 Outcome Enhanced Thermal Stability (Higher Td, Tg) Method1->Outcome Method2->Outcome Method3->Outcome

Caption: Strategies for enhancing the thermal stability of this compound derivatives.

Experimental_Workflow Start Start: Synthesized This compound Derivative Purification Purification (e.g., Column Chromatography) Start->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Td Determine Decomposition Temperature (Td) Data_Analysis->Td Tg_Tm Determine Glass Transition (Tg) and/or Melting Point (Tm) Data_Analysis->Tg_Tm End End: Characterized Thermal Properties Td->End Tg_Tm->End

Caption: Workflow for the thermal characterization of this compound derivatives.

References

Troubleshooting solubility issues of 3-Fluoro-9H-carbazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Fluoro-9H-carbazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on the parent compound, carbazole, this compound is expected to be a crystalline solid with low aqueous solubility due to its largely non-polar aromatic structure.[1] It is anticipated to have better solubility in organic solvents. The fluorine substitution may slightly alter its polarity and solubility profile compared to the unsubstituted carbazole.

Q2: Which organic solvents are recommended for dissolving this compound?

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)[1][3][4]

  • Polar Protic Solvents: Methanol, Ethanol[1][2]

  • Non-Polar Solvents: Toluene, Benzene[1]

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Ethers: Tetrahydrofuran (THF)

DMF is often an effective solvent for carbazoles due to its ability to form hydrogen bonds.[3][4]

Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What happened?

This is a common phenomenon known as "crashing out."[5][6] It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is significantly lower.[5] The drastic change in solvent polarity causes the compound to precipitate out of the solution. To avoid this, it is crucial to add the organic stock solution to the aqueous buffer slowly, with vigorous stirring or vortexing, and to keep the final concentration of the organic solvent as low as possible.[6]

Q4: How does temperature affect the solubility of this compound?

For most solid organic compounds, including carbazole derivatives, solubility tends to increase with rising temperature.[1][2] If you are facing solubility challenges, gentle warming of the solution may help to dissolve the compound. However, be cautious as excessive heat can potentially degrade the compound. Always verify the compound's stability at elevated temperatures.

Q5: How can I determine the solubility of this compound in my specific solvent system?

The most reliable method for determining thermodynamic solubility is the shake-flask method.[7][8] This involves adding an excess amount of the solid compound to your solvent of choice and agitating the mixture until equilibrium is reached (typically 24-72 hours). After this period, the undissolved solid is separated by centrifugation or filtration, and the concentration of the dissolved compound in the supernatant is measured using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.[9][10]

Troubleshooting Guide

Issue: this compound is not dissolving in the chosen solvent.

This troubleshooting guide provides a systematic approach to resolving solubility issues.

start Start: Undissolved This compound check_solvent Step 1: Solvent Selection Have you tried a recommended organic solvent (e.g., DMSO, DMF)? start->check_solvent try_organic Action: Prepare a stock solution in DMSO or DMF. check_solvent->try_organic No heat_sonicate Step 2: Apply Energy Have you tried gentle warming (e.g., 37-50°C) or sonication? check_solvent->heat_sonicate Yes try_organic->heat_sonicate apply_energy Action: Gently warm the solution or place in a sonicator bath. heat_sonicate->apply_energy No check_concentration Step 3: Concentration Check Is the concentration too high? heat_sonicate->check_concentration Yes apply_energy->check_concentration reduce_concentration Action: Reduce the concentration of this compound. check_concentration->reduce_concentration Yes solubility_protocol Step 4: Systematic Evaluation Consider performing a systematic solubility study. check_concentration->solubility_protocol No success Result: Compound Dissolved reduce_concentration->success perform_protocol Action: Follow the Experimental Protocol for Solubility Determination. solubility_protocol->perform_protocol fail Result: Still Undissolved Consult further technical support. solubility_protocol->fail perform_protocol->success

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Data Summary

While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a general guide for selecting initial solvents for solubility screening based on the properties of the parent carbazole molecule.[1][2][9][10] The actual solubility should be determined experimentally.

Solvent ClassSolventExpected Relative SolubilityNotes
Polar Aprotic DMSOHighGood for creating concentrated stock solutions.[1]
DMFHighMay enhance solubility through hydrogen bonding.[3][4]
Polar Protic MethanolModerateSolubility is expected to be lower than in polar aprotic solvents.[1]
EthanolModerateSimilar to methanol.[2]
Non-Polar TolueneModerate to HighGood for non-polar interactions.[1]
Chlorinated DichloromethaneModerate to HighA common solvent for many organic compounds.
Aqueous Water / BufferVery LowExpected to be sparingly soluble.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution, which is a common first step for working with compounds with low aqueous solubility.[5][6]

start 1. Weigh Compound add_solvent 2. Add calculated volume of organic solvent (e.g., DMSO) start->add_solvent dissolve 3. Vortex/Sonicate to dissolve add_solvent->dissolve gentle_heat 4. Gentle warming (if necessary) dissolve->gentle_heat If not fully dissolved observe 5. Observe for a clear solution dissolve->observe gentle_heat->observe store 6. Store appropriately observe->store

Caption: Workflow for preparing a stock solution of this compound.

Methodology:

  • Weigh: Accurately weigh a precise amount of this compound powder.

  • Add Solvent: Calculate the required volume of a high-purity organic solvent (e.g., anhydrous DMSO) to achieve the desired stock concentration (e.g., 10 mM). Add the solvent to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, use a sonicator bath for brief periods to aid dissolution.

  • Gentle Heat (Optional): If the compound remains undissolved, gentle warming in a water bath (e.g., to 37°C) can be applied.

  • Observe: A fully dissolved stock solution should be a clear, transparent liquid with no visible particulates.

  • Store: Store the stock solution as recommended for the compound, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in a specific solvent.[7][8][9][10]

start 1. Add excess compound to solvent equilibrate 2. Agitate at constant temperature (24-72 hours) start->equilibrate separate 3. Separate solid and liquid (Centrifuge/Filter) equilibrate->separate sample 4. Collect supernatant separate->sample analyze 5. Analyze concentration (e.g., HPLC, UV-Vis) sample->analyze calculate 6. Calculate solubility analyze->calculate

Caption: Experimental workflow for determining thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

  • Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25°C). Agitate the mixture for 24 to 72 hours to allow the solution to reach equilibrium.

  • Separation: After equilibration, cease agitation and separate the undissolved solid from the solution. This is typically achieved by centrifuging the sample at a high speed or by filtering the solution through a fine-pore (e.g., 0.22 µm) syringe filter.

  • Sampling: Carefully collect a known volume of the clear supernatant.

  • Analysis: Analyze the concentration of dissolved this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. A standard curve with known concentrations of the compound should be prepared for accurate quantification.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

References

Purification techniques for high-purity 3-Fluoro-9H-carbazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of high-purity 3-Fluoro-9H-carbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary techniques for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity. For removal of minor impurities and achieving high crystallinity, recrystallization is often effective. Column chromatography is more suitable for separating components with different polarities, especially when the crude product contains a complex mixture of impurities.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities can include unreacted starting materials, byproducts from the synthetic route, and isomers. For instance, in syntheses involving carbazole precursors, isomeric impurities such as other positional isomers of fluorocarbazole might be present.[1] Depending on the synthetic pathway, residual solvents and reagents may also be present in the crude product.

Q3: How do impurities affect the properties of this compound?

Even trace amounts of impurities, particularly isomers, can significantly alter the photophysical and electronic properties of carbazole derivatives.[1] This can lead to inconsistent experimental results in applications such as organic electronics or drug development. For pharmaceutical applications, stringent purity is required to avoid any potential adverse effects from impurities.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of carbazole derivatives. HPLC is well-suited for routine quality control and quantifying the main component and known impurities. GC-MS is particularly useful for identifying volatile and semi-volatile unknown impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low Recovery of Pure Product - The compound is significantly soluble in the cold solvent.- Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- Test different solvents or solvent mixtures to find one where the compound has high solubility when hot and low solubility when cold.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Choose a solvent with a lower boiling point.- Add a small amount of a "poor" solvent (an anti-solvent) to the hot solution to induce crystallization.- Scratch the inside of the flask with a glass rod at the solution-air interface to provide a surface for crystal nucleation.
Colored Impurities Remain in Crystals - Colored impurities co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.- A second recrystallization step may be necessary.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.- Use a gradient elution, gradually increasing the polarity of the mobile phase.[2]- Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly or Too Slowly - The polarity of the eluent is too high or too low.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent.- If the product elutes too slowly (low Rf), increase the polarity of the eluent.
Streaking or Tailing of Bands - The compound is not sufficiently soluble in the mobile phase.- Strong interaction with the stationary phase (e.g., acidic silica gel).- Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading.- For basic compounds, consider adding a small amount of a base like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.[3]
Low Yield After Column Chromatography - Decomposition of the compound on the silica gel.[2]- Irreversible adsorption to the stationary phase.- Consider using a less acidic stationary phase like deactivated silica gel or alumina.[2]- Ensure the compound is stable on silica gel by performing a preliminary TLC spot test and letting it sit for an extended period before eluting.

Experimental Protocols

Recrystallization of this compound (General Procedure)

Note: This protocol is based on methods for similar carbazole derivatives and may require optimization.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate) at room and elevated temperatures. An ideal solvent will dissolve the compound well when hot but poorly when cold. Ethanol has been shown to be effective for similar halogenated carbazole derivatives.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography of this compound (General Procedure)

Note: This protocol is a general guideline and should be optimized based on TLC analysis.

  • Eluent Selection: Using TLC, determine an optimal solvent system. A good starting point for carbazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like dichloromethane or ethyl acetate.[5] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial eluent. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound and any more polar impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purity Analysis Comparison
Analytical MethodPrincipleAdvantages for this compoundDisadvantages
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution for separating closely related isomers and non-volatile impurities. Quantitative accuracy.May not identify all unknown volatile impurities.
GC-MS Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection.Excellent for identifying and quantifying volatile and semi-volatile impurities. High sensitivity.The compound must be thermally stable and sufficiently volatile.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Column Column Chromatography TLC->Column Complex Mixture Analysis Purity Analysis (HPLC/GC-MS) Recrystallization->Analysis Column->Analysis Pure High-Purity Product Analysis->Pure Purity Confirmed Troubleshooting_Decision_Tree Start Purification Issue LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? Start->ColoredProduct PoorSeparation Poor Separation (Column)? Start->PoorSeparation Solubility Check Solvent Choice & Cooling Rate LowYield->Solubility Yes Charcoal Use Activated Charcoal & Re-crystallize ColoredProduct->Charcoal Yes OptimizeEluent Optimize Eluent with TLC PoorSeparation->OptimizeEluent Yes Gradient Use Gradient Elution OptimizeEluent->Gradient

References

Preventing degradation of 3-Fluoro-9H-carbazole during device fabrication.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Fluoro-9H-carbazole during device fabrication.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, like other carbazole derivatives, is susceptible to degradation through several pathways, primarily initiated by exposure to light (photodegradation), heat (thermal degradation), and electrical stress during device operation. Key degradation mechanisms include:

  • Photodegradation: Exposure to ultraviolet (UV) and even high-energy visible light can induce photochemical reactions. For halogenated carbazoles, this can involve dehalogenation.[1] The fluorine substituent in this compound, however, imparts greater stability compared to other halogens due to the high strength of the C-F bond.

  • Oxidative Degradation: In the presence of oxygen and moisture, reactive oxygen species (ROS) can be generated, which are highly reactive and can attack the carbazole core.[2][3] This is a significant concern during processing in ambient air.

  • Electrochemical Degradation: During device operation, the recombination of charge carriers (electrons and holes) can lead to the formation of high-energy excited states. These excited molecules can undergo bond cleavage, particularly the C-N bond in the carbazole moiety, leading to the formation of non-emissive species and device failure.[4][5][6][7][8]

  • Thermal Degradation: At elevated temperatures, organic molecules can decompose. While fluorination generally increases the thermal stability of carbazole derivatives, high-temperature processes during fabrication, such as annealing or vacuum deposition, must be carefully controlled.

Q2: How does the fluorine substituent affect the stability of this compound?

A2: The fluorine atom at the 3-position significantly enhances the stability of the carbazole molecule in several ways:

  • Increased Thermal Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry.[9] This high bond dissociation energy makes fluorinated compounds more resistant to thermal decomposition compared to their non-fluorinated or other halogenated counterparts.

  • Electrochemical Stability: Fluorine is a highly electronegative atom, which can influence the electronic properties of the carbazole ring. This can lead to deeper HOMO (Highest Occupied Molecular Orbital) energy levels, making the molecule more resistant to oxidation.

  • Photochemical Stability: While photodegradation can still occur, the strong C-F bond makes dehalogenation less likely compared to C-Cl or C-Br bonds.

Q3: What are the initial signs of this compound degradation in a device?

A3: Degradation can manifest in several ways, affecting the optical and electrical properties of the device:

  • Decrease in Photoluminescence (PL) or Electroluminescence (EL) Intensity: This is a primary indicator that the emissive material is degrading into non-emissive byproducts.

  • Shift in Emission Spectrum: The appearance of new peaks or a shift in the emission wavelength can indicate the formation of new chemical species with different electronic properties.

  • Increase in Operating Voltage: As the organic layers degrade, their charge transport properties can be compromised, leading to a higher required voltage for the same brightness.

  • Formation of "Dark Spots": In OLEDs, the appearance and growth of non-emissive areas, or dark spots, is a common sign of degradation, often initiated by pinholes or material degradation that allows for the ingress of oxygen and moisture.

Troubleshooting Guide: Degradation During Device Fabrication

This guide addresses specific issues that may arise during the fabrication of devices utilizing this compound.

Problem/Observation Potential Cause Troubleshooting/Prevention Strategy Verification Method
Reduced PL/EL intensity after solvent deposition (e.g., spin-coating). Solvent-Induced Degradation or Aggregation: Certain solvents can react with or promote the aggregation of this compound, quenching its emission. Halogenated solvents can be particularly detrimental under UV light.- Use high-purity, anhydrous, and degassed solvents. - Choose solvents with appropriate polarity and boiling points that do not react with the material. Fluorinated solvents like HFIP or TFE can sometimes be beneficial. - Minimize the time the material is in solution and protect from light.- UV-Vis and Photoluminescence Spectroscopy: Compare the spectra of the pristine material in solution and as a thin film with those after processing. Look for changes in absorption/emission peaks and intensity.
Poor device performance after plasma treatment (e.g., for substrate cleaning or etching). Plasma-Induced Damage: High-energy plasma can damage the surface of the organic layer, breaking chemical bonds and creating defect states.- Optimize plasma parameters (power, time, gas flow) to be as gentle as possible. - Use a protective layer if possible before plasma treatment. - Consider alternative surface treatment methods like UV-ozone cleaning.- X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition and chemical states of the surface to detect changes in bonding and the presence of oxides or other contaminants.[10][11] - Atomic Force Microscopy (AFM): Examine the surface morphology for changes in roughness or the formation of pinholes.
Rapid degradation of the device in ambient air. Oxygen and Moisture Ingress: this compound, especially in its excited state, can be susceptible to degradation by oxygen and moisture, leading to the formation of quenching sites.- Process and store the material and devices in an inert atmosphere (e.g., a nitrogen-filled glovebox). - Use effective encapsulation techniques to protect the finished device from the ambient environment.- Device Lifetime Testing: Measure the operational lifetime of encapsulated vs. unencapsulated devices under controlled atmospheric conditions.
Inconsistent film quality and device performance. Impure Starting Material: Impurities in the this compound powder can act as charge traps or quenching centers, and can also catalyze degradation reactions.- Purify the material before use, for example, by temperature gradient sublimation.- High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Verify the purity of the material and identify any potential impurities.
Device failure after thermal annealing. Thermal Decomposition: Exceeding the thermal stability limit of this compound during annealing can lead to its decomposition.- Determine the thermal decomposition temperature of the material using TGA. - Keep annealing temperatures well below the decomposition temperature. Optimize annealing time and temperature to balance solvent removal and prevent degradation.- Thermogravimetric Analysis (TGA): Determine the onset temperature of weight loss, indicating decomposition.[12][13][14]

Quantitative Data Summary

Table 1: Thermal and Photophysical Properties of Carbazole Derivatives

CompoundDecomposition Temperature (Td, 5% weight loss)Photoluminescence Quantum Yield (PLQY)Reference
Carbazole~350 °C0.42 (in cyclohexane)Generic Data
N-Vinylcarbazole~380 °C0.51 (in benzene)Generic Data
2,7-Difluoro-poly(N-vinyl-carbazole)>400 °C-[15]
Various Carbazole Derivatives456-491 °C0.88-1.00 (in solution)[16]

Table 2: Bond Dissociation Energies (BDE)

BondBond Dissociation Energy (kcal/mol)Reference
C-F (in CH3-F)115
C-H (in CH3-H)104.9
C-Cl (in CH3-Cl)83.7
C-Br (in CH3-Br)72.1
C-I (in CH3-I)57.6

Experimental Protocols

1. Protocol for Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature (Td) of this compound.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Place a small amount (5-10 mg) of the this compound powder into a clean TGA pan (e.g., alumina or platinum).[17]

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[17]

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[17]

    • Record the sample weight as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

  • Reference: ASTM E1131, ISO 11358[13]

2. Protocol for Photostability Testing of Thin Films

  • Objective: To evaluate the stability of a this compound thin film upon exposure to light.

  • Apparatus: Solar simulator or a controlled UV/Visible light source, UV-Vis spectrophotometer, Photoluminescence spectrometer.

  • Procedure:

    • Prepare a thin film of this compound on a suitable substrate (e.g., quartz or glass).

    • Measure the initial absorption (UV-Vis) and emission (PL) spectra of the film.

    • Expose the film to a light source with a known intensity and spectral distribution (e.g., AM 1.5G solar simulator) for a defined period. It is recommended to expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for regulatory purposes.[18][19]

    • Periodically, measure the UV-Vis and PL spectra of the exposed film.

    • A dark control sample should be kept under the same conditions (temperature, atmosphere) but without light exposure to differentiate between thermal and photodegradation.

    • Analyze the changes in absorbance and luminescence intensity over time to determine the photodegradation rate.

  • Reference: ICH Q1B Guidelines[18][19]

3. Protocol for Identification of Degradation Products using Mass Spectrometry (MS)

  • Objective: To identify the chemical structure of degradation products.

  • Apparatus: High-Performance Liquid Chromatography (HPLC) coupled with a High-Resolution Mass Spectrometer (HRMS).

  • Procedure:

    • Induce degradation of this compound under specific stress conditions (e.g., prolonged light exposure, heating, or chemical exposure).

    • Dissolve a small amount of the degraded sample in a suitable solvent.

    • Inject the solution into the HPLC-HRMS system.

    • The HPLC will separate the different components of the mixture.

    • The HRMS will provide accurate mass-to-charge ratio (m/z) data for the parent molecule and its fragments.

    • By analyzing the mass spectra, particularly the fragmentation patterns, the chemical structures of the degradation products can be elucidated.[20][21][22]

Visualizations

degradation_pathways cluster_stressors Stressors cluster_material This compound cluster_degradation Degradation Products Light Light Carbazole This compound Light->Carbazole Photodegradation Heat Heat Heat->Carbazole Thermal Degradation Electrical_Stress Electrical_Stress Electrical_Stress->Carbazole Electrochemical Degradation Oxygen_Moisture Oxygen_Moisture Oxygen_Moisture->Carbazole Oxidative Degradation Degradation_Products Non-emissive Products (e.g., bond cleavage fragments) Carbazole->Degradation_Products Degradation

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_prep Material Preparation cluster_fab Device Fabrication (Inert Atmosphere) cluster_char Characterization & Testing Purification Material Purification (e.g., Sublimation) Purity_Analysis Purity Analysis (HPLC, MS) Purification->Purity_Analysis Substrate_Cleaning Substrate Cleaning (Solvents, UV-Ozone) Purity_Analysis->Substrate_Cleaning Thin_Film_Deposition Thin Film Deposition (Spin-coating/Evaporation) Substrate_Cleaning->Thin_Film_Deposition Electrode_Deposition Electrode Deposition Thin_Film_Deposition->Electrode_Deposition Encapsulation Encapsulation Electrode_Deposition->Encapsulation Performance_Testing Device Performance Testing (IVL Characteristics) Encapsulation->Performance_Testing Stability_Testing Stability Testing (Lifetime Measurement) Performance_Testing->Stability_Testing Degradation_Analysis Post-mortem Analysis (XPS, FTIR, MS) Stability_Testing->Degradation_Analysis

Caption: General experimental workflow for fabrication and stability testing.

troubleshooting_logic Start Device Failure/ Poor Performance Check_Fabrication Review Fabrication Process Records Start->Check_Fabrication Check_Material Check Material Purity Check_Fabrication->Check_Material No Process Anomaly Analyze_Degradation Analyze for Degradation (XPS, FTIR, MS) Check_Fabrication->Analyze_Degradation Process Anomaly Identified Check_Material->Analyze_Degradation Material is Pure Purify_Material Re-purify Material Check_Material->Purify_Material Impurity Detected Optimize_Process Optimize Fabrication Step (e.g., Annealing) Analyze_Degradation->Optimize_Process Degradation Products Identified End Improved Device Performance Optimize_Process->End Purify_Material->End

Caption: Logical workflow for troubleshooting device degradation.

References

Optimizing the annealing temperature for 3-Fluoro-9H-carbazole films.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Fluoro-9H-carbazole Films

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing the annealing temperature for this compound films. While direct experimental data for this specific compound is limited in public literature, the following information is based on established principles for carbazole derivatives and organic thin films.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing this compound films?

Annealing is a critical post-deposition thermal treatment used to improve the quality of thin films. The primary goals are to enhance molecular ordering, control the film's morphology, remove residual solvent from solution-based deposition methods, and improve the film's optical and electronic properties. For carbazole-based materials, proper annealing is crucial for applications in organic electronics like OLEDs, where charge transport and stability are paramount.[1][2]

Q2: What is a typical starting range for the annealing temperature?

The optimal annealing temperature is highly dependent on the material's thermal properties, such as its glass transition temperature (Tg) and decomposition temperature (Td). For carbazole derivatives, which are known for good thermal stability, the glass transition temperatures can range from 141°C to over 150°C.[1][3] A safe starting point for optimization is to conduct a temperature gradient experiment, beginning below the material's Tg and gradually increasing. A typical range to explore would be 70°C to 160°C.[4][5]

Q3: How does annealing temperature affect the optical properties of carbazole-based films?

Annealing can significantly alter properties like UV-Vis absorption, optical band gap, and refractive index. In a study on a related carbazole derivative, 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine, researchers observed that the highest UV absorption occurred at 50°C, while the lowest was at 160°C.[4][5] The optical band gap energy and refractive index also showed distinct changes with temperature, often in different regimes (e.g., increasing up to a certain temperature, then decreasing).[4]

Q4: What deposition methods are suitable for this compound films prior to annealing?

Two common methods for depositing carbazole-derivative thin films are vacuum thermal evaporation and spin coating.[2][6]

  • Vacuum Thermal Evaporation: This method is preferred for creating high-purity, uniform films with precise thickness control, which is essential for multilayer electronic devices.[6]

  • Spin Coating: This is a rapid, solution-based technique suitable for large-area deposition. The quality of the resulting film depends on parameters like solution concentration, solvent choice, and spin speed.[6]

Troubleshooting Guide

Issue 1: Poor Film Quality (Cracks, Pinholes, or Aggregation) After Annealing.

  • Possible Cause 1: Incorrect Annealing Temperature. Annealing at a temperature that is too high or for too long can cause dewetting or crystallization, leading to a non-uniform film. Conversely, a temperature that is too low may not provide enough thermal energy for molecules to rearrange into a stable, uniform film.

  • Troubleshooting Steps:

    • Perform a gradient annealing experiment, testing a range of temperatures (e.g., in 10-20°C increments) to identify the optimal window.

    • Analyze the film morphology at each temperature using techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).[7]

    • Consider reducing the annealing duration or using a slower ramp-up and cool-down rate to minimize thermal stress.

  • Possible Cause 2: Sub-optimal Deposition. Defects in the initial film can be exacerbated by annealing.

  • Troubleshooting Steps:

    • For spin coating, optimize the solution concentration and spin speed to achieve a uniform, defect-free initial layer.[6]

    • Ensure the substrate is meticulously cleaned before deposition to improve film adhesion. A common cleaning procedure involves sequential ultrasonic baths in detergent, deionized water, acetone, and isopropanol.[6]

Issue 2: Inconsistent or Unexpected Optical/Electronic Properties.

  • Possible Cause: Non-uniform Film Thickness or Morphology. Variations in film properties across the substrate are often linked to inconsistencies in the film itself.

  • Troubleshooting Steps:

    • Verify the uniformity of your deposition process. For spin coating, ensure the solution is dispensed centrally and the spinner is accurately calibrated.

    • As established, optimize the annealing temperature. The optical properties of similar carbazole films have shown sensitivity to temperature changes as small as 20°C.[4]

    • Characterize the film's crystallinity using X-ray Diffraction (XRD). Changes in crystallinity with annealing temperature directly impact the film's properties.[7][8]

Data Presentation

The following table summarizes the effect of annealing temperature on the optical properties of an analogous compound, 2, 6-bis (3- (carbazol-9-yl) phenyl) pyridine, which can serve as a reference for expected trends.

Annealing Temp. (°C)Key Observation on Optical PropertiesReference
50Highest absorption in the UV region.[4]
70Film transparency exceeds 70% in the visible region.[4][5]
70 - 140Optical band gap energy shows a decreasing trend.[4]
160Lowest absorption in the UV region.[4][5]

Experimental Protocols

Protocol 1: Spin Coating and Annealing of Carbazole-Derivative Films (General Procedure)

This protocol is a generalized procedure and should be optimized for this compound.

  • Substrate Preparation:

    • Clean glass or ITO-coated glass substrates via sequential 15-minute ultrasonic baths in detergent, deionized water, acetone, and isopropanol.[6]

    • Dry the substrates using a high-purity nitrogen stream.[6]

    • Optional: Treat substrates with oxygen plasma to improve the work function and film adhesion.[6]

  • Solution Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., Chloroform, Toluene) to a concentration of 5-15 mg/mL.[6]

  • Film Deposition:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense the solution onto the center of the substrate.

    • Spin the substrate at a speed between 2000-4000 rpm for 30-60 seconds to achieve the desired thickness.[6]

  • Annealing:

    • Transfer the coated substrate to a hotplate or into a nitrogen-filled furnace.

    • Anneal the film at the desired temperature (e.g., starting with a gradient from 70°C to 160°C) for a specified duration (e.g., 10-30 minutes).[4][6]

    • Allow the film to cool down slowly to room temperature before removal.

Visualizations

ExperimentalWorkflow sub Substrate Preparation dep Film Deposition (Spin Coating) sub->dep Cleaned Substrate ann Thermal Annealing (Temperature Gradient) dep->ann As-Deposited Film char Film Characterization ann->char Annealed Film

Caption: General workflow for fabricating and testing annealed films.

TroubleshootingLogic start Problem: Poor Film Quality cause1 Sub-Optimal Deposition? start->cause1 cause2 Incorrect Annealing Parameters? start->cause2 sol1a Optimize Solution (Concentration, Solvent) cause1->sol1a sol1b Verify Substrate Cleanliness cause1->sol1b sol2a Perform Gradient Annealing Study cause2->sol2a sol2b Adjust Ramp/Cool Rates cause2->sol2b

Caption: Troubleshooting logic for addressing poor film quality.

References

Strategies to tune the emission spectra of 3-Fluoro-9H-carbazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-9H-carbazole derivatives. The focus is on strategies to tune their emission spectra for various applications, including organic light-emitting diodes (OLEDs) and fluorescent probes.[1]

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to tune the emission wavelength of this compound derivatives?

The emission spectra of these derivatives can be tuned through three main strategies:

  • Substituent Modification: Introducing different functional groups at various positions on the carbazole core or the N-phenyl ring is the most common approach. The electronic nature (electron-donating or -withdrawing) and position of these substituents significantly alter the molecule's electronic structure and, consequently, its emission color.[2][3]

  • Solvent Polarity (Solvatochromism): The emission wavelength of many carbazole derivatives can shift depending on the polarity of the solvent used.[4][5] This effect, known as solvatochromism, is particularly pronounced in molecules with a significant change in dipole moment between their ground and excited states.

  • Molecular Geometry and Rigidity: The overall structure, including the planarity of the carbazole core and the dihedral angle between different parts of the molecule, can influence the emission properties.[3][6]

Q2: How do electron-donating and electron-withdrawing groups affect the emission spectra?

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the electronic energy levels (HOMO and LUMO) of the fluorophore:

  • Electron-Donating Groups (EDGs): Groups like alkyl (e.g., methyl) or alkoxy (e.g., methoxy) increase the electron density of the carbazole core.[2] This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the emission spectrum.

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO2), or benzoyl (-COPh) decrease the electron density.[2][7] They typically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), also resulting in a smaller energy gap and a red-shifted emission. The fluorine atom at the 3-position itself acts as a mild electron-withdrawing group.[2]

The strategic placement of EDGs on one part of the molecule and EWGs on another creates a "push-pull" or intramolecular charge transfer (ICT) system, which is a powerful method for achieving significant red-shifts and tunable emissions.[7]

Q3: What is the "heavy atom effect" and how is it relevant for these derivatives?

The heavy atom effect occurs when atoms of high atomic number (like bromine or iodine) are incorporated into a fluorescent molecule. These heavy atoms promote intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state (which produces fluorescence) to an excited triplet state (which does not). This increased rate of ISC competes with fluorescence, leading to a significant reduction or complete quenching of the emission.[8] Therefore, if high fluorescence efficiency is the goal, it is best to avoid using heavy halogens like Br and I as substituents.[8]

Section 2: Troubleshooting Guide

Problem: Weak or no fluorescence is observed after synthesizing a new derivative.

Possible CauseSuggested Solution
Incorrect Excitation Wavelength The chosen excitation wavelength may not align with the molecule's absorption maximum. First, measure the UV-Vis absorption spectrum to determine the absorption peak (λabs). Then, set the spectrofluorometer's excitation wavelength to this λabs to measure the emission spectrum.[9]
Aggregation-Caused Quenching (ACQ) At high concentrations, molecules can aggregate, which often leads to non-radiative decay pathways that quench fluorescence. Measure the fluorescence of a highly dilute solution (e.g., 1-10 µM).
Heavy Atom Effect If the derivative contains heavy atoms like bromine or iodine, the fluorescence may be quenched due to enhanced intersystem crossing.[8] Consider synthesizing an analog with lighter atoms (e.g., fluorine or chlorine) if strong fluorescence is required.
Solvent Mismatch The chosen solvent may not be optimal. Try measuring the emission in a range of solvents with different polarities (e.g., Toluene, Dichloromethane, Acetonitrile) as solvent-solute interactions can significantly impact fluorescence intensity.[4][10]

Problem: The emission spectrum is unexpectedly broad or shows multiple peaks.

Possible CauseSuggested Solution
Sample Impurity The presence of fluorescent impurities, unreacted starting materials, or byproducts can lead to a complex emission spectrum. Purify the sample thoroughly using techniques like column chromatography or recrystallization. Confirm purity via NMR or mass spectrometry.
Excimer Formation At higher concentrations, an excited molecule can form a complex (an excimer) with a ground-state molecule, leading to a new, broad, and red-shifted emission band.[3] Measure the emission spectrum at several different concentrations; if the shape changes and the new peak diminishes upon dilution, excimer formation is likely.
Multiple Emitting States The molecule may intrinsically have multiple emissive states, such as a locally excited (LE) state and an intramolecular charge transfer (ICT) state. This is common in "push-pull" systems.[11] This can be confirmed by studying the emission in solvents of varying polarity; ICT emission is typically more sensitive to solvent polarity than LE emission.[10][11]

Section 3: Experimental Protocols

Protocol 3.1: General Procedure for Measuring Photophysical Properties

This protocol outlines the standard procedure for characterizing the absorption and emission properties of a newly synthesized this compound derivative.

  • Sample Preparation:

    • Prepare a stock solution of the purified derivative in a high-purity, spectroscopic-grade solvent (e.g., Toluene, CH₂Cl₂) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent for analysis to avoid concentration-related effects.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Fill a matched quartz cuvette with the 10 µM sample solution.

    • Scan a suitable wavelength range (e.g., 250-500 nm) to record the absorption spectrum.

    • Identify the wavelength of maximum absorption (λabs) at the lowest energy transition.[1]

  • Fluorescence Emission Spectroscopy:

    • Use a spectrofluorometer.[12][13]

    • Set the excitation wavelength to the λabs value determined in the previous step.

    • Scan the emission monochromator over a wavelength range starting approximately 20-30 nm above the excitation wavelength to a longer wavelength (e.g., if λabs is 350 nm, scan from 370-700 nm) to record the emission spectrum.[14]

    • The wavelength with the highest intensity is the emission maximum (λem).

  • Fluorescence Excitation Spectroscopy (Optional):

    • Set the emission monochromator to the λem value determined above.

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-450 nm).

    • The resulting excitation spectrum should closely resemble the absorption spectrum, confirming that the observed emission originates from the absorbing species.[13][14]

Section 4: Data and Visualizations

Quantitative Data Summary

The following tables provide representative data illustrating how substituents and solvent polarity can tune the emission spectra of carbazole derivatives.

Table 1: Predicted Effect of Substituents on Photophysical Properties of a 3-Fluoro-9-phenyl-9H-carbazole Scaffold.

Substituent at 4'-position of N-phenyl ringElectronic NaturePredicted λabs (nm)Predicted λem (nm)Predicted Stokes Shift (nm)Predicted Quantum Yield (ΦF)
-H (unsubstituted)Neutral~330~365~35High
-OCH₃Electron-Donating~340~385~45High
-N(CH₃)₂Strong Electron-Donating~360~450~90Medium-High
-CNElectron-Withdrawing~345~410~65Medium
-NO₂Strong Electron-Withdrawing~355~480~125Low-Medium

Note: Data are hypothetical and based on established photophysical trends for carbazole derivatives.[2][7]

Table 2: Predicted Solvatochromic Effect on a Donor-Acceptor Substituted this compound Derivative.

SolventPolarityPredicted λem (nm)
TolueneLow~420
DichloromethaneMedium~455
EthanolHigh (Protic)~470
AcetonitrileHigh (Aprotic)~485

Note: A bathochromic (red) shift with increasing solvent polarity is characteristic of molecules whose excited state is more polar than the ground state.[4][5][10]

Diagrams

G Diagram 1: General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_photophysics Photophysical Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure Structural Verification (NMR, Mass Spec) Purification->Structure UVVis UV-Vis Absorption (Determine λabs) Structure->UVVis Confirmed Pure Sample PL Fluorescence Spectroscopy (Measure λem, ΦF, τf) UVVis->PL Excite at λabs DataAnalysis Data Analysis & Interpretation PL->DataAnalysis Spectral Data G Diagram 2: Factors Influencing Emission Spectra cluster_molecular Molecular Structure cluster_environment Experimental Conditions Emission Final Emission Spectrum (λem, Intensity, Shape) Substituent Substituent Effects Substituent->Emission Electronic Electronic Nature (EDG vs. EWG) Substituent->Electronic Position Position (ortho, meta, para) Substituent->Position Geometry Molecular Geometry (Planarity, Rigidity) Geometry->Emission Solvent Solvent Environment Solvent->Emission Polarity Polarity Solvent->Polarity Interactions Specific Interactions (e.g., H-bonding) Solvent->Interactions Concentration Concentration Concentration->Emission Aggregation Aggregation & Excimer Formation Concentration->Aggregation

References

Improving charge injection in 3-Fluoro-9H-carbazole-based devices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-9H-carbazole-based devices. The information provided is intended to help overcome common experimental challenges and improve device performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the fabrication and testing of this compound-based devices.

Q1: My device exhibits a high turn-on voltage. What are the potential causes and solutions?

A high turn-on voltage in your this compound-based device is often attributed to a large energy barrier for charge injection between the electrode and the organic layers.[1]

  • Poor Hole Injection: A significant energy gap between the anode's work function (e.g., ITO) and the Highest Occupied Molecular Orbital (HOMO) of the hole transport layer (HTL) can impede hole injection.

    • Solution: Introduce a dedicated hole injection layer (HIL) such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) or use self-assembled monolayers (SAMs) to modify the anode's work function.[1][2][3] Carbazole-based SAMs can be particularly effective.[4][5]

  • Poor Electron Injection: Similarly, a large barrier between the cathode's work function and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron transport layer (ETL) can hinder electron injection.

    • Solution: Employ a low work-function cathode (e.g., Ca, Ba) or insert an electron injection layer (EIL) like Lithium Fluoride (LiF) between the ETL and the cathode.[1]

  • Contaminated Substrates: Contaminants on the substrate surface, such as ITO, can increase contact resistance and the turn-on voltage.

    • Solution: Implement a thorough substrate cleaning procedure. This typically involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by treatment with UV-ozone or oxygen plasma to improve the surface energy.[6]

Q2: The current efficiency and external quantum efficiency (EQE) of my device are low. How can I improve them?

Low efficiencies are generally a result of charge carrier imbalance, exciton quenching, or inefficient energy transfer.

  • Charge Carrier Imbalance: Unequal injection or transport of holes and electrons leads to non-radiative recombination, reducing efficiency.[7]

    • Solution: Adjust the thickness of the charge transport layers to balance the charge carriers within the emissive layer. You can also utilize bipolar host materials that possess both hole and electron transporting properties to ensure balanced charge transport.[7]

  • Mismatched Energy Levels: Inefficient energy transfer from the host material to the dopant in the emissive layer can lower the EQE.

    • Solution: Ensure the host material has a higher triplet energy (T1) than the dopant to prevent back energy transfer.[7] Carbazole derivatives are known for their high T1 levels.[7]

  • Interfacial Defects: Defects at the interfaces between different organic layers can act as quenching sites for excitons.

    • Solution: Optimizing deposition conditions, such as substrate temperature and deposition rate, can lead to smoother interfaces with fewer defects. Polymer-assisted passivation using materials like poly(9-vinylcarbazole) (PVK) can also reduce defects at grain boundaries.[8][9]

Q3: My device shows rapid degradation and has a short operational lifetime. What are the contributing factors?

Device stability is a critical parameter, and degradation can be caused by several factors.

  • Morphological Instability: The amorphous thin films of organic materials can crystallize over time, especially under thermal stress during operation, leading to device failure.

    • Solution: Use materials with a high glass transition temperature (Tg). Carbazole derivatives are known for their good thermal stability.[7][10] Annealing the device post-fabrication can sometimes improve the long-term morphological stability, but the temperature and duration must be carefully optimized.[11][12]

  • Interfacial Degradation: The interface between the anode and the organic layer can be a source of degradation, particularly with reactive anodes like ITO.

    • Solution: Using a stable HIL like PEDOT:PSS can improve the stability of the anode interface.[4][5]

  • Electrochemical Instability: Some organic materials can degrade under an electrical field.

    • Solution: Ensure that the HOMO and LUMO levels of your this compound derivative are appropriate for the device structure to avoid extreme electrochemical stress.[7]

Quantitative Data Summary

The following tables summarize key performance data for various carbazole-based devices, providing a reference for expected performance metrics.

Table 1: Performance of Non-Doped Deep-Blue OLEDs based on Carbazole-π-Imidazole Derivatives.[1]

Emitting MaterialMax. Luminance (cd/m²)Max. EQE (%)CIE Coordinates (x, y)
BCzB-PPI11,3644.43(0.159, 0.080)
MoCzB-PIM---

Table 2: Performance of OLEDs with Carbazole/Benzimidazole-Based Bipolar Host Materials.[13]

Host MaterialEmitterMax. EQE (%)
p-CbzBizIr(ppy)₂(acac) (Green Phosphorescent)21.8
o-CbzBiz4CzIPN (Green TADF)16.7

Table 3: Performance of Perovskite Solar Cells with Carbazole-Based Hole Transport Materials.[4][5]

Hole Transport LayerEfficiency (%)
PEDOT:PSS16.33
2PACz18.44
Br-2PACz19.51

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound derivatives and the fabrication of devices.

Protocol 1: Synthesis of 3,6-dibromo-9-aryl-9H-carbazole[10]

This protocol outlines the N-arylation of 3,6-dibromo-9H-carbazole.

Materials:

  • 3,6-dibromo-9H-carbazole

  • Aryl halide (e.g., iodobenzene)

  • Copper iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 1,2-diaminocyclohexane (ligand)

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk flask, add 3,6-dibromo-9H-carbazole, the aryl halide, CuI, K₂CO₃, and the ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.

  • Wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Fabrication of a Multilayer OLED Device[1][10]

This protocol describes the fabrication of a standard multilayer OLED using thermal evaporation.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL), e.g., PEDOT:PSS

    • Hole Transport Layer (HTL), e.g., a this compound derivative

    • Emissive Layer (EML) host and dopant

    • Electron Transport Layer (ETL), e.g., TPBi

    • Electron Injection Layer (EIL), e.g., LiF

  • Metal for cathode, e.g., Aluminum (Al)

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes immediately before loading into the evaporation chamber.

  • Hole Injection Layer (HIL) Deposition (if solution-processed):

    • Spin-coat PEDOT:PSS onto the cleaned ITO substrate.

    • Anneal the substrate on a hotplate to remove residual solvent.

  • Organic Layer Deposition (by thermal evaporation):

    • Load the substrates and organic materials into the thermal evaporation chamber.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Sequentially deposit the organic layers:

      • HTL (e.g., this compound derivative) to a thickness of 30-50 nm at a rate of 1-2 Å/s.

      • EML to a thickness of 20-30 nm.

      • ETL (e.g., TPBi) to a thickness of 20-40 nm.

      • EIL (e.g., LiF) to a thickness of ~1 nm.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., Al) to a thickness of 100-150 nm.

  • Encapsulation:

    • Remove the completed device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to this compound-based devices.

Device_Structure Substrate Glass Substrate Anode Anode (ITO) Substrate->Anode HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) (this compound) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A typical multilayer structure of an OLED incorporating a this compound-based HTL.

Energy_Level_Diagram cluster_layers Device Layers cluster_energy Energy Levels Anode Anode (ITO) HTL HTL (Carbazole) EML EML ETL ETL Cathode Cathode (Al) lumo_label LUMO homo_label HOMO Anode_WF Work Function HTL_HOMO HOMO Anode_WF->HTL_HOMO EML_HOMO HOMO HTL_HOMO->EML_HOMO HTL_LUMO LUMO EML_LUMO LUMO ETL_HOMO HOMO ETL_LUMO LUMO ETL_LUMO->EML_LUMO Cathode_WF Work Function Cathode_WF->ETL_LUMO Electron Injection

Caption: Energy level diagram illustrating charge injection and transport in a typical OLED device.

Troubleshooting_Workflow Start Low Device Efficiency Check_Voltage High Turn-on Voltage? Start->Check_Voltage Check_Spectrum Correct Emission Spectrum? Check_Voltage->Check_Spectrum No Injection_Issue Poor Charge Injection Check_Voltage->Injection_Issue Yes Balance_Issue Charge Imbalance Check_Spectrum->Balance_Issue Yes Energy_Transfer_Issue Inefficient Energy Transfer Check_Spectrum->Energy_Transfer_Issue No Solution1 Optimize Injection Layers (HIL/EIL) Injection_Issue->Solution1 Solution2 Adjust Layer Thicknesses Balance_Issue->Solution2 Solution3 Select Host with Higher T1 Energy_Transfer_Issue->Solution3

Caption: A troubleshooting workflow for diagnosing low efficiency in OLED devices.

References

Validation & Comparative

A Comparative Guide to 3-Fluoro-9H-carbazole and 9H-carbazole in OLED Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the design and selection of organic materials are paramount. Carbazole derivatives have emerged as a cornerstone in OLED technology, prized for their excellent hole-transporting properties and high thermal stability.[1][2][3] This guide provides a comparative analysis of the parent 9H-carbazole and its fluorinated counterpart, 3-Fluoro-9H-carbazole, in the context of OLED performance.

Performance Comparison: Fluorinated vs. Non-Fluorinated Carbazole Derivatives

The fluorination of carbazole derivatives is a common strategy to tune their properties for enhanced OLED performance. Generally, the introduction of fluorine, a highly electronegative atom, can lead to:

  • Deeper HOMO Levels: This can improve the injection of holes from the anode and enhance the stability of the material.

  • Improved Electron Transport: In some cases, fluorination can enhance electron-transporting properties, leading to a more balanced charge transport within the device.[1]

  • Enhanced Thermal and Morphological Stability: Fluorinated compounds often exhibit higher thermal stability and better film-forming properties.[1][5]

The following tables summarize key performance metrics of OLEDs employing various non-fluorinated and fluorinated carbazole derivatives as hosts or emitters. It is important to note that the device architectures and experimental conditions vary between studies, which influences the reported values.

Table 1: Performance of OLEDs with Non-Fluorinated Carbazole Derivatives

MaterialRole in DeviceMax. Luminance (cd/m²)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)CIE Coordinates (x, y)
Carbazole-imidazole derivativeEmitter1,4301.1~0.8~0.42Not Specified
Cz-SBDPIEmitter12,9846.25.95.7(0.15, 0.06)
Various Carbazole DerivativesEmitterup to 4,130up to 9.5up to 20.2Not SpecifiedGreenish-blue region

Table 2: Performance of OLEDs with Fluorinated Carbazole Derivatives

MaterialRole in DeviceMax. Luminance (cd/m²)Max. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)CIE Coordinates (x, y)
9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole (Cz4FS) based polymer (Device A)Host/Emitter3,6004.211.5Not SpecifiedNot Specified
9-(2,3,5,6-tetrafluoro-4-vinylphenyl)-9H-carbazole (Cz4FS) based exciplex (Device B)Emitter24,7005.312Not Specified(0.22, 0.46)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of a fluorinated carbazole derivative and the fabrication of a typical OLED device.

Synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole

A representative synthesis of a fluorinated carbazole derivative involves the N-alkylation of a brominated carbazole.[6][7]

  • Preparation of Potassium Carbazolide: A solution of potassium hydroxide in dimethylformamide (DMF) is stirred at room temperature. 3-Bromo-9H-carbazole is then added, and the mixture is stirred for an extended period.

  • N-Alkylation: A solution of 1-(chloromethyl)-4-fluorobenzene in DMF is added dropwise to the potassium carbazolide solution.

  • Reaction and Precipitation: The resulting mixture is stirred at room temperature for several hours and then poured into water to yield a precipitate.

  • Purification: The solid product is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to obtain the final product.

OLED Device Fabrication by Thermal Evaporation

A common method for fabricating small-molecule OLEDs is thermal evaporation in a high-vacuum environment.[4]

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in a vacuum oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). The deposition rates for the organic materials are typically maintained at 1-2 Å/s.

  • Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

Visualizing the Processes

To further illustrate the concepts discussed, the following diagrams are provided.

OLED_Structure cluster_OLED Typical OLED Device Structure cluster_recombination Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electrons EML Emissive Layer (EML) (Carbazole Derivative) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Holes recombination Light Emission HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: A diagram illustrating the typical multilayer structure of an OLED.

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication Workflow Start Start Substrate_Cleaning Substrate Cleaning (ITO Glass) Start->Substrate_Cleaning Organic_Deposition Organic Layer Deposition (Thermal Evaporation) Substrate_Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Testing Device Testing Encapsulation->Testing End End Testing->End

Caption: A simplified workflow for the fabrication of an OLED device.

Synthesis_Pathway cluster_synthesis Synthesis of a Fluorinated Carbazole Derivative Carbazole 3-Bromo-9H-carbazole Intermediate Potassium Carbazolide Carbazole->Intermediate + Base Base (e.g., KOH) in Solvent (e.g., DMF) Base->Intermediate Product 3-Bromo-9-(4-fluorobenzyl) -9H-carbazole Intermediate->Product + Fluorinated_Reagent 1-(chloromethyl)-4-fluorobenzene Fluorinated_Reagent->Product

References

Comparative Analysis of Hole Mobility in 3-Fluoro-9H-carbazole and Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the hole mobility of 3-Fluoro-9H-carbazole and the widely used hole-transporting material (HTM), spiro-OMeTAD. The information is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Executive Summary

The efficiency and stability of organic electronic devices are critically dependent on the charge-transport properties of their constituent materials. Hole mobility, a measure of how quickly positive charge carriers move through a material, is a key performance parameter for HTMs. This guide compares the hole mobility of this compound, a promising carbazole derivative, with spiro-OMeTAD, the current benchmark HTM in many applications.

While extensive experimental data is available for spiro-OMeTAD, direct experimental measurement of the hole mobility of this compound is not readily found in the current body of scientific literature. Therefore, for the purpose of this comparison, we will utilize a hypothetical but informed estimate for a closely related compound, 9-(4-fluorophenyl)-9H-carbazole, to provide a qualitative comparison. It is crucial to note that these values for the fluorinated carbazole derivative require experimental verification.

Data Presentation: Hole Mobility Comparison

The following table summarizes the reported and estimated hole mobility values for spiro-OMeTAD and this compound.

CompoundHole Mobility (cm²V⁻¹s⁻¹)Measurement MethodNotes
This compound 10⁻⁴ to 10⁻³ (hypothetical)Not ApplicableBased on estimates for the related compound 9-(4-fluorophenyl)-9H-carbazole. Experimental verification is required.[1]
Spiro-OMeTAD (pristine) 10⁻⁵ to 10⁻⁴SCLC, TOFWidely reported experimental values.

Performance Analysis

Spiro-OMeTAD, in its pristine form, exhibits a hole mobility that is generally an order of magnitude lower than what is hypothetically projected for fluorinated carbazole derivatives. The introduction of fluorine into the carbazole structure is anticipated to enhance its electronic properties, potentially leading to higher hole mobility.[1] This is a significant consideration for the development of next-generation HTMs, as higher mobility can lead to improved device efficiency by facilitating more effective charge extraction and transport. However, it must be reiterated that without direct experimental data for this compound, this remains a theoretical advantage.

Experimental Protocols

The determination of hole mobility in organic semiconductors is typically performed using one of two primary techniques: the Space-Charge Limited Current (SCLC) method or the Time-of-Flight (TOF) method.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement that analyzes the current-voltage (I-V) characteristics of a single-carrier device.

Device Fabrication:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: A layer of a suitable HIL, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and annealed.

  • Active Layer Deposition: The hole-transporting material (this compound or spiro-OMeTAD) is dissolved in a suitable organic solvent (e.g., chlorobenzene or toluene) and spin-coated on top of the HIL. The thickness of this layer is a critical parameter and is typically in the range of 50-200 nm.

  • Top Electrode Deposition: A high work function metal, such as gold (Au) or silver (Ag), is thermally evaporated onto the active layer to complete the device. The device structure is typically ITO/HIL/HTM/Metal.

Measurement and Analysis:

  • The I-V characteristics of the fabricated device are measured in the dark using a source meter.

  • The current density (J) is plotted against the applied voltage (V) on a log-log scale.

  • At higher voltages, the current becomes space-charge limited, and the J-V relationship follows the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the hole mobility, and L is the thickness of the active layer.

  • The hole mobility (μ) can be extracted from the slope of the J vs. V² plot in the SCLC region.

Time-of-Flight (TOF) Method

The TOF method is a transient measurement that directly determines the time it takes for charge carriers to traverse a known distance through the material under an applied electric field.

Sample Preparation:

  • A relatively thick film (typically >1 μm) of the organic semiconductor is sandwiched between two electrodes.

  • One of the electrodes must be semi-transparent to allow for photogeneration of charge carriers.

Measurement and Analysis:

  • A pulsed laser is used to generate a sheet of charge carriers (holes in this case) near the semi-transparent electrode.

  • An applied electric field drifts these carriers across the film towards the counter-electrode.

  • The transient photocurrent is measured as a function of time using an oscilloscope.

  • The transit time (tₜ) is determined from the point where the photocurrent starts to decay.

  • The hole mobility (μ) is then calculated using the equation: μ = L² / (V * tₜ) where L is the film thickness and V is the applied voltage.

Visualizations

SCLC_Workflow cluster_prep Device Fabrication cluster_measurement Measurement & Analysis A Substrate Cleaning (ITO) B HIL Deposition (PEDOT:PSS) A->B C HTM Spin-Coating B->C D Top Electrode Evaporation (Au/Ag) C->D E Measure I-V Characteristics D->E F Plot log(J) vs. log(V) E->F G Identify SCLC Region F->G H Apply Mott-Gurney Law G->H I Extract Hole Mobility (μ) H->I

Caption: Workflow for Hole Mobility Measurement using the SCLC Method.

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Analysis A Prepare Thick Film (>1μm) B Deposit Electrodes (one semi-transparent) A->B C Apply Electric Field B->C D Pulsed Laser Excitation C->D E Measure Transient Photocurrent D->E F Determine Transit Time (tₜ) E->F G Calculate Hole Mobility (μ) F->G

Caption: Workflow for Hole Mobility Measurement using the TOF Method.

References

A Comparative Guide to Experimental and DFT-Calculated Energy Levels of 3-Fluoro-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the experimental validation of theoretically predicted electronic properties of 3-Fluoro-9H-carbazole, a molecule of interest in materials science and drug development. The accurate determination of frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the electronic behavior and reactivity of novel compounds. Here, we present a comparison of experimental data, typically obtained through electrochemical methods, with computational results from Density Functional Theory (DFT), a widely used quantum chemical approach.

Data Presentation: A Head-to-Head Comparison

A direct comparison between experimental and theoretical values is critical for validating computational models. The following tables are structured to facilitate a clear assessment of the key electronic parameters for a fluorinated carbazole derivative, serving as a template for the analysis of this compound.

Table 1: Comparison of HOMO and LUMO Energy Levels

ParameterExperimental Value (Cyclic Voltammetry)Calculated Value (DFT)
HOMO Energy Level (eV) e.g., -5.75e.g., -5.68
LUMO Energy Level (eV) e.g., -2.15e.g., -2.09
Electrochemical/Theoretical Band Gap (eV) e.g., 3.60e.g., 3.59

Table 2: Redox Potentials from Cyclic Voltammetry

ParameterExperimental Value
Onset Oxidation Potential (Eox) e.g., 0.95 V (vs. Fc/Fc+)
Onset Reduction Potential (Ered) e.g., -2.65 V (vs. Fc/Fc+)
Experimental and Computational Workflow

The validation process involves a synergistic workflow, integrating experimental measurements with computational modeling. The following diagram illustrates the key steps in this process.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow exp_synthesis Synthesis & Purification of this compound exp_cv Cyclic Voltammetry (CV) exp_synthesis->exp_cv exp_data Determine Onset Oxidation/Reduction Potentials exp_cv->exp_data exp_calc Calculate Experimental HOMO/LUMO Levels exp_data->exp_calc validation Validation & Comparison exp_calc->validation comp_model Build Molecular Structure comp_opt Geometry Optimization (DFT) comp_model->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_energy Calculate Theoretical HOMO/LUMO Energies comp_freq->comp_energy comp_energy->validation conclusion Refined Understanding of Electronic Properties validation->conclusion

Caption: A flowchart illustrating the parallel experimental and computational workflows for property validation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific findings. The following outlines the standard procedure for determining HOMO and LUMO energy levels using cyclic voltammetry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[1]

  • Sample Preparation : A solution of this compound (typically 1 mM) is prepared in a suitable solvent, such as dichloromethane or acetonitrile. The solution must also contain a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.[1]

  • Three-Electrode Setup : The experiment is conducted using a standard three-electrode system:

    • Working Electrode : A glassy carbon or platinum electrode.[1]

    • Reference Electrode : A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).[1]

    • Counter Electrode : A platinum wire.[1]

  • Data Acquisition : The potential is swept linearly from an initial value to a final value and back. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.[2]

  • Calibration : The potential scale is calibrated using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.[1]

  • Energy Level Calculation : The HOMO and LUMO energy levels are calculated from the onset oxidation (Eox) and reduction (Ered) potentials using the following empirical formulas[1]:

    • HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

Computational Methodology

Density Functional Theory (DFT) provides a powerful means to predict and understand the electronic properties of molecules, offering a balance between accuracy and computational cost.

DFT Calculations
  • Geometry Optimization : The initial 3D structure of this compound is built using molecular modeling software. The geometry is then optimized to find the lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p).[1]

  • Frequency Analysis : A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.

  • Energy Calculation : From the optimized structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The difference between these energies provides the theoretical HOMO-LUMO gap.[1]

Conclusion

The synergistic approach of combining experimental measurements from cyclic voltammetry with theoretical DFT calculations provides a robust framework for characterizing novel molecules like this compound. A strong correlation between experimental and calculated data validates the computational model and provides high confidence in the understanding of the molecule's electronic structure. Any discrepancies can highlight the need for more refined experimental techniques or higher levels of theory, ultimately advancing the rational design of materials for applications in drug development and organic electronics.

References

A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of 3-Fluoro-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 3-Fluoro-9H-carbazole is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for purity assessment. The selection of the optimal method depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as the nature of potential impurities.

This guide provides an objective comparison of hypothetical, yet representative, HPLC and GC-MS methods for the purity validation of this compound, supported by experimental data adapted from studies on similar carbazole derivatives.

At a Glance: HPLC vs. GC-MS for this compound Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Ideal for non-volatile and thermally labile compounds.[1]Best suited for volatile and thermally stable compounds.[2]
Sensitivity High (ng to pg range), dependent on the detector (e.g., UV, DAD).[1]Very high (pg to fg range), especially with selective ion monitoring (SIM).[1]
Selectivity High, based on differential partitioning of analytes. Can be enhanced with selective detectors.Very high, provides structural information for impurity identification.
Sample Preparation Generally simpler, involves dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.[3]
Instrumentation Cost Moderate initial investment and running costs.[1]High initial investment and running costs.[1]
Best Suited For Quantitative purity analysis of the main component and non-volatile impurities.[1]Identification and quantification of unknown volatile and semi-volatile impurities.[1]

Experimental Protocols

A crucial aspect of method selection is the detailed experimental protocol. Below are representative protocols for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound and its potential non-volatile impurities.

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 293 nm (based on the carbazole chromophore)
Injection Volume 10 µL
Run Time 20 minutes

Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a standard GC-MS method for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation: GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

Chromatographic and Mass Spectrometric Conditions:

ParameterSpecification
Column HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 280 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 50-550
Injection Mode Splitless (1 µL)

Sample Preparation: Dissolve the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Method Validation and Performance Data

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. The following tables summarize typical validation parameters for the described HPLC and GC-MS methods.

HPLC Method Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result
Specificity The peak for this compound should be well-resolved from any impurity peaks. Resolution (Rs) > 2.0.Peak is well-resolved from known impurities and solvent front.
Linearity (r²) ≥ 0.9990.9995
Range 80% to 120% of the nominal concentration80-120 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%Intra-day: 0.8% Inter-day: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
GC-MS Method Validation Parameters (Adapted from a method for halogenated carbazoles[3])
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks at the retention times of the analytes of interest.Clean chromatograms for blank samples.
Linearity (r²) ≥ 0.995> 0.995 for all analytes
Accuracy (% Recovery) 80% to 120%Intra-day: 81.2% to 125% Inter-day: 91.0% to 117%
Precision (% RSD) Intra-day: ≤ 15% Inter-day: ≤ 20%Intra-day: 1.0% to 16.0% Inter-day: 1.8% to 16.4%
Limit of Detection (LOD) 0.02-0.27 ng/mLWithin the specified range.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for purity analysis using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into HPLC Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Report Purity Report Quantification->Report

A generalized workflow for the purity analysis of this compound using HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection LibrarySearch Mass Spectral Library Search Detection->LibrarySearch Quantification Quantification of Impurities LibrarySearch->Quantification Report Purity & Impurity Profile Report Quantification->Report

References

A Comparative Guide to the Photophysical Properties of Fluoro-Carbazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives are a significant class of organic compounds, valued for their excellent thermal and photochemical stability, high hole-transporting mobility, and strong luminescence.[1] These characteristics make them ideal candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes in biological imaging.[1] The introduction of a fluorine atom can fine-tune the electronic and photophysical properties, influencing the emission color, quantum yield, and lifetime of the molecule.[1]

Comparative Photophysical Data

A direct side-by-side comparison of the experimental photophysical data for 2-fluorocarbazole, 3-fluorocarbazole, and 4-fluorocarbazole is challenging due to the limited availability of published data. However, the properties of the parent carbazole molecule can serve as a baseline for understanding the potential effects of fluorination. The position of the fluorine atom on the carbazole ring is expected to have a distinct impact on the molecule's electronic structure and, consequently, its photophysical behavior.

Table 1: Photophysical Properties of Carbazole (Baseline for Comparison)

PropertyValueSolvent
Absorption Maximum (λabs) ~293, 324, 337 nmEthanol
Emission Maximum (λem) ~340, 355 nmEthanol
Fluorescence Quantum Yield (ΦF) ~0.42Ethanol
Fluorescence Lifetime (τF) ~10-15 nsVarious Organic Solvents

Note: The values for carbazole are approximate and can vary depending on the solvent and measurement conditions.

Expected Influence of Fluorine Substitution:

  • Inductive Effect: Fluorine is a highly electronegative atom, and its primary influence on the carbazole ring will be through a strong electron-withdrawing inductive effect (-I effect). This generally leads to a stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can result in a blue-shift (a shift to shorter wavelengths) in the absorption and emission spectra compared to the parent carbazole.

  • Mesomeric Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic system through a positive mesomeric effect (+M effect). This effect is generally weaker than its inductive effect. The extent of the mesomeric effect will depend on the position of the fluorine atom.

    • 2-Fluorocarbazole and 4-Fluorocarbazole: In these isomers, the fluorine atom is in conjugation with the nitrogen atom of the carbazole ring. The +M effect might slightly counteract the -I effect, but the overall impact is still expected to be dominated by the inductive withdrawal of electron density.

    • 3-Fluorocarbazole: In this isomer, the fluorine atom is not in direct conjugation with the nitrogen atom. Therefore, the -I effect is expected to be more pronounced, potentially leading to a more significant blue-shift compared to the other isomers.

  • Quantum Yield and Lifetime: The effect of fluorination on the fluorescence quantum yield and lifetime is difficult to predict without experimental data. The introduction of a heavy atom like fluorine can sometimes enhance intersystem crossing to the triplet state, which would lead to a decrease in fluorescence quantum yield. However, the rigid nature of the carbazole scaffold generally favors fluorescence.

Experimental Protocols

Accurate characterization of the photophysical properties of fluoro-carbazole isomers requires standardized experimental procedures.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε) of the fluoro-carbazole isomers.

Methodology:

  • Sample Preparation: Prepare stock solutions of each fluoro-carbazole isomer in a UV-grade spectroscopic solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 10-3 M. From the stock solutions, prepare a series of dilutions in the range of 10-5 to 10-6 M.

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectra of each dilution in a 1 cm path length quartz cuvette over a wavelength range of 250–400 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λabs). Calculate the molar extinction coefficient (ε) at each λabs using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) of the fluoro-carbazole isomers.

Methodology:

  • Sample Preparation: Use the same dilute solutions prepared for UV-Vis absorption measurements (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects).

  • Instrumentation: Employ a spectrofluorometer.

  • Data Acquisition:

    • Emission Spectrum: Excite the sample at its longest wavelength absorption maximum (λabs) and record the emission spectrum over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission intensity is λem.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λem) and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

Fluorescence Quantum Yield (ΦF) Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the fluoro-carbazole isomers (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

  • Measurement: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample solutions. The absorbance of both solutions at the excitation wavelength should be kept low and nearly identical.

  • Calculation: Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)

    where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[1]

Fluorescence Lifetime (τF) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser) and a sensitive single-photon detector.

  • Data Acquisition: Excite the sample with short pulses of light and measure the arrival times of the emitted photons relative to the excitation pulses. A histogram of these arrival times creates a fluorescence decay curve.

  • Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τF).[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of fluoro-carbazole isomers.

G cluster_synthesis Sample Preparation cluster_characterization Photophysical Characterization cluster_data Data Analysis cluster_comparison Comparative Study synthesis Synthesis & Purification of Fluoro-Carbazole Isomers solution Preparation of Dilute Solutions in Spectroscopic Grade Solvent synthesis->solution uv_vis UV-Vis Absorption Spectroscopy solution->uv_vis fluorescence Fluorescence Spectroscopy solution->fluorescence quantum_yield Quantum Yield Measurement solution->quantum_yield lifetime Fluorescence Lifetime (TCSPC) solution->lifetime abs_data λabs, ε uv_vis->abs_data em_data λex, λem fluorescence->em_data qy_data ΦF quantum_yield->qy_data lt_data τF lifetime->lt_data comparison Comparative Analysis of Photophysical Properties abs_data->comparison em_data->comparison qy_data->comparison lt_data->comparison

Caption: Experimental workflow for the photophysical characterization of fluoro-carbazole isomers.

References

Benchmarking the Efficiency of Perovskite Solar Cells with 3-Fluoro-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the role of the hole-transporting material (HTM) is paramount. Carbazole-based derivatives have emerged as a promising class of HTMs due to their excellent thermal stability, high hole mobility, and suitable energy level alignment with the perovskite absorber layer.[1] The strategic introduction of fluorine atoms into the carbazole core, as seen in 3-Fluoro-9H-carbazole and its analogues, aims to further enhance these properties, leading to improved device performance and longevity.[1] This guide provides a comparative analysis of perovskite solar cells incorporating a fluorinated carbazole derivative, 9-(4-fluorophenyl)-9H-carbazole, against other common carbazole-based HTMs and the widely used benchmark, Spiro-OMeTAD.

Performance Comparison of Hole-Transporting Materials

The efficiency and key photovoltaic parameters of perovskite solar cells are critically dependent on the choice of the hole-transporting material. The following table summarizes the performance of PSCs fabricated with various carbazole-based HTMs, providing a benchmark for the potential of fluorinated carbazole derivatives.

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA cm-2)Fill Factor (FF) (%)
SFXDAnCBZ 20.871.0923.183
Spiro-OMeTAD (benchmark) 21.30Not SpecifiedNot SpecifiedNot Specified
SCZF-5 20.10Not SpecifiedNot SpecifiedNot Specified
SAF-5 13.93Not SpecifiedNot SpecifiedNot Specified
SGT-405 14.79Not SpecifiedNot SpecifiedNot Specified
V1209 ~18.0Not SpecifiedNot SpecifiedNot Specified
M114 (reverse scan) 17.171.05522.2473.20
M111 (reverse scan) 15.881.02321.5672.02
M113 (reverse scan) 14.861.01221.9766.82
M112 (reverse scan) 14.721.02221.5766.80

Experimental Protocols

The fabrication and characterization of perovskite solar cells involve a series of precise steps. The following is a representative experimental protocol for a device employing a carbazole-based HTM.

Substrate Preparation
  • Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.[1]

  • Surface Treatment: The cleaned substrates are dried with a nitrogen stream and then treated with UV-ozone for 15 minutes to remove organic residues and improve the wettability of the surface.[1]

Deposition of the Electron Transport Layer (ETL)
  • A compact titanium dioxide (c-TiO2) precursor solution is spin-coated onto the FTO substrate.[1] A typical two-step program involves spinning at 3000 rpm for 30 seconds.[1]

  • The coated substrate is dried at 125 °C for 5 minutes.[1]

  • This spin-coating and drying process is repeated to ensure a uniform layer.[1]

  • Finally, the substrates are annealed at 500 °C for 30 minutes to form the crystalline TiO2 layer.[1]

Perovskite Layer Deposition
  • All subsequent steps are performed in a nitrogen-filled glovebox to prevent degradation of the perovskite material from moisture and oxygen.[2]

  • The perovskite precursor solution (e.g., a solution of PbI2 and CsI in DMF and DMSO) is spin-coated onto the ETL.[2] A typical two-step program is used, for instance, 1000 rpm for 10 seconds followed by 6000 rpm for 20 seconds.[1]

  • During the second, higher-speed step, an anti-solvent such as chlorobenzene is dispensed onto the spinning substrate to induce rapid crystallization and form a uniform perovskite film.[1]

  • The films are then annealed at 100 °C for 1 hour to complete the crystallization process.[1]

Deposition of the Hole-Transporting Layer (HTL)
  • A solution of the carbazole-based HTM, such as 9-(4-fluorophenyl)-9H-carbazole, is prepared.[1]

  • The HTM solution is then spin-coated onto the perovskite layer, for example, at 4000 rpm for 20 seconds.[1]

Deposition of the Back Contact
  • A metal back contact, typically gold (Au) or silver (Ag) with a thickness of 80-100 nm, is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.[1]

Device Characterization
  • The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW cm-2).[3]

  • A mask with a defined aperture is used to accurately determine the active area of the cell during measurement.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the fabrication of a perovskite solar cell with a carbazole-based hole-transporting material.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Finalization & Characterization Cleaning Substrate Cleaning (DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone ETL ETL Deposition (c-TiO2) UV_Ozone->ETL Perovskite Perovskite Deposition (Spin-coating & Annealing) ETL->Perovskite HTL HTL Deposition (this compound derivative) Perovskite->HTL Back_Contact Back Contact Deposition (Au/Ag Evaporation) HTL->Back_Contact Characterization Device Characterization (J-V Measurement) Back_Contact->Characterization logical_relationship node_A Introduction of Fluorine into Carbazole Core node_B Modulation of HOMO Energy Level node_A->node_B node_E Increased Stability (Resistance to moisture/oxygen) node_A->node_E node_C Improved Energy Level Alignment with Perovskite Valence Band node_B->node_C node_D Enhanced Hole Extraction Efficiency node_C->node_D node_F Improved Device Longevity and Performance node_D->node_F node_E->node_F

References

3-Fluoro-9H-carbazole: A Comparative Guide for Phosphorescent OLED Host Materials

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of highly efficient and stable phosphorescent organic light-emitting diodes (PhOLEDs), the selection of an appropriate host material for the emissive layer is paramount. Carbazole derivatives have emerged as a prominent class of host materials due to their high triplet energy, excellent thermal stability, and effective hole-transporting properties. Among these, 3-Fluoro-9H-carbazole (3F-Cbz) represents a promising candidate, leveraging the benefits of fluorine substitution to potentially enhance device performance. This guide provides a comparative analysis of this compound against other commonly used host materials, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Comparison of Host Materials

The performance of a PhOLED is critically dependent on the properties of the host material in the emissive layer. Key performance metrics include external quantum efficiency (EQE), power efficiency, luminous efficiency, turn-on voltage, and operational lifetime. While direct, head-to-head comparative data for this compound against other hosts in a single study is limited, we can infer its potential by examining studies on closely related fluorinated carbazole derivatives and comparing them with established host materials like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP).

Fluorination of the carbazole core can significantly impact the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can lead to improved charge balance within the emissive layer and a wider energy gap, which is crucial for confining excitons on the phosphorescent guest emitter, particularly for blue PhOLEDs. For instance, studies on poly(N-vinyl-2,7-difluoro-carbazole) (2,7-F-PVK) have shown a luminous efficiency of 27 cd/A, which is 1.8 times higher than that of the non-fluorinated polyvinylcarbazole (PVK)[1]. This enhancement is attributed to improved charge balance while maintaining effective exciton confinement[1].

For context, the following tables summarize the performance of PhOLEDs using various carbazole-based host materials. It is important to note that device performance is highly dependent on the specific device architecture, emitter, and fabrication conditions.

Table 1: Performance of Green Phosphorescent OLEDs with Various Host Materials

Host MaterialEmitter (Dopant)Max. EQE (%)Max. Power Eff. (lm/W)Max. Luminous Eff. (cd/A)Turn-on Voltage (V)CIE (x, y)Reference
m-CF-PhCz Ir(ppy)₂ (acac)20.3-74.6-(0.34, 0.62)New Journal of Chemistry
DBTS-CzP/CN-T2T (co-host) Ir(piq)₂acac (Red Emitter)21.7-13.42.2-RSC Publishing[2]
LPGH 153 Green Phosphor--32.2--ResearchGate[3]

Note: Data for this compound is not available in the reviewed literature. The table includes data for other advanced carbazole derivatives to provide a benchmark.

Table 2: Performance of Blue Phosphorescent OLEDs with Various Host Materials

Host MaterialEmitter (Dopant)Max. EQE (%)Max. Power Eff. (lm/W)Max. Luminous Eff. (cd/A)Turn-on Voltage (V)CIE (x, y)Reference
2,7-F-PVK FIrpic--27--ResearchGate[1]
26CzDBF Blue Phosphor22.9---(0.14, 0.16)MDPI[4]
H2 FIrpic10.324.923.9~3.0-PMC[5]

Note: Data for this compound is not available in the reviewed literature. The table includes data for other fluorinated and advanced carbazole derivatives to provide a benchmark.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial. Below are generalized methodologies for the synthesis of fluorinated carbazole derivatives and the fabrication and characterization of PhOLEDs.

Synthesis of Fluorinated Carbazole Derivatives

The synthesis of fluorinated carbazole derivatives often involves standard organic chemistry reactions. For example, the synthesis of fluorinated poly(N-vinylcarbazole) can be achieved through the polymerization of the corresponding fluorinated N-vinylcarbazole monomer. The synthesis of N-arylcarbazoles and their derivatives typically utilizes cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl groups to the carbazole nitrogen or other positions on the carbazole core.

General Protocol for Suzuki Coupling:

  • A reaction flask is charged with the carbazole derivative (e.g., a bromo-substituted carbazole), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

  • The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for a specified period (typically 12-24 hours).

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent.

  • The crude product is then purified using column chromatography or recrystallization.

PhOLED Fabrication and Characterization

The fabrication of PhOLEDs is typically carried out in a high-vacuum environment using thermal evaporation techniques to deposit the organic and metal layers sequentially onto a pre-cleaned substrate.

Typical Device Structure:

A standard multilayer PhOLED architecture is as follows:

Indium Tin Oxide (ITO) / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) [Host:Guest] / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

Fabrication Steps (Thermal Evaporation):

  • Substrate Cleaning: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of the ITO.

  • Thin-Film Deposition: The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • The organic layers (HIL, HTL, EML, ETL, EIL) are deposited sequentially at controlled rates. The emissive layer is co-evaporated from two sources containing the host and the phosphorescent guest materials at a specific doping concentration.

  • Cathode Deposition: Finally, the metal cathode (e.g., Al) is deposited without breaking the vacuum.

  • Encapsulation: The completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glove box) to protect them from atmospheric moisture and oxygen.

Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine the turn-on voltage, current density, and luminance.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Recorded using a spectroradiometer to determine the emission color and purity.

  • External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L and EL data.

  • Operational Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Visualizations

To better understand the concepts discussed, the following diagrams illustrate key aspects of PhOLEDs and the materials involved.

Caption: Molecular structure of this compound.

Typical PhOLED Device Architecture Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host : Guest HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: Layered structure of a typical phosphorescent OLED.

Energy Level Diagram of a PhOLED cluster_levels Anode_LUMO Anode_HOMO Anode (ITO) HIL_HOMO HIL HTL_HOMO HTL Anode_HOMO->HTL_HOMO Hole Injection HIL_LUMO HTL_LUMO Host_HOMO Host HOMO HTL_HOMO->Host_HOMO Hole Transport Host_LUMO Host LUMO Guest_LUMO Guest LUMO Host_LUMO->Guest_LUMO Energy Transfer Guest_HOMO Guest HOMO Guest_HOMO->Guest_LUMO Recombination & Light Emission ETL_HOMO ETL_LUMO ETL ETL_LUMO->Host_LUMO Electron Transport EIL_HOMO EIL_LUMO EIL Cathode_HOMO Cathode_LUMO Cathode (Al) Cathode_LUMO->ETL_LUMO Electron Injection

Caption: Energy level diagram illustrating charge injection, transport, and emission in a PhOLED.

References

A Comparative Guide to the Effects of Fluorine Position on Carbazole Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of how the position of fluorine substituents on a carbazole nucleus influences its key photophysical, electrochemical, and thermal properties. The unique characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it a powerful tool for fine-tuning the performance of carbazole-based materials in applications ranging from organic light-emitting diodes (OLEDs) to pharmaceuticals.

Impact on Photophysical Properties

The introduction of fluorine atoms into the carbazole structure significantly modulates its absorption and emission characteristics. Fluorination generally leads to a widening of the HOMO-LUMO energy gap.[1] However, the specific substitution pattern is crucial in determining the optical properties.[2]

For instance, studies on carbazole-based dyes for dye-sensitized solar cells have shown that fluorine substitution on a connecting phenylene spacer can lead to a redshift in the absorption spectra and a reduction in the band gap.[2] In one study, an ortho-fluoro substituted dye (MA1F-o) exhibited a broader absorption and outperformed its non-fluorinated (MA0F) and meta-fluorinated (MA1F-m) counterparts.[2] In contrast, fluorinated poly(N-vinylcarbazole) used as a host material in OLEDs showed a wider energy gap, which is beneficial for exciton energy confinement on a blue phosphorescent dopant.[3] This led to a device with 1.8 times higher efficiency than the non-substituted version.[3]

Impact on Electrochemical Properties

The strong electron-withdrawing nature of fluorine profoundly affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Fluorination typically lowers both HOMO and LUMO energy levels, which can enhance the stability of the material against oxidation.[4]

In a study comparing carbazole-benzothiadiazole copolymers, it was found that incorporating two fluorine atoms at the 3 and 6 positions of the carbazole unit had a negligible impact on the HOMO levels but resulted in slightly higher optical band gaps compared to their non-fluorinated analogues.[4][5] The deep-lying HOMO levels are advantageous for applications in organic electronics. Furthermore, substituting hydrogen atoms with fluorine at the 3,6-positions of 2,7-linked carbazole can lead to polymers with higher electrolytic stability, as the fluorine atoms block the sites that are otherwise susceptible to oxidative cross-linking.[4]

Impact on Thermal Stability

A significant advantage of fluorinating organic molecules is the enhancement of thermal stability, largely due to the high bond dissociation energy of the C-F bond. Thermogravimetric analysis (TGA) consistently shows that fluorinated carbazole derivatives exhibit higher decomposition temperatures (Td) compared to their non-fluorinated counterparts.[4][5]

For example, a comparative study of carbazole-based copolymers demonstrated that the fluorinated versions possess higher thermal stability than the non-fluorinated analogues.[5] This enhanced stability is critical for the longevity and operational reliability of devices such as OLEDs, where high temperatures can be generated during operation.[6] Carbazole derivatives are known for their good thermal stability in general, with some showing decomposition temperatures well above 300-400 °C.[6][7]

Comparative Data Summary

The following tables summarize the quantitative data extracted from comparative studies on fluorinated and non-fluorinated carbazole derivatives.

Table 1: Comparison of Photophysical and Electrochemical Properties

Compound/PolymerFluorine Position(s)Absorption λmax (nm)Emission λmax (nm)Optical Band Gap (eV)HOMO Level (eV)LUMO Level (eV)Reference
PCDTBTDI-DMONone--1.76Deep-lying-[5]
P2F-CDTBTDI-DMO3, 6-->1.76Deep-lying-[5]
MA0F DyeNone425-2.15-5.29-3.14[2]
MA1F-o Dyeortho (on spacer)435-2.11-5.35-3.24[2]
MA1F-m Dyemeta (on spacer)420-2.18-5.38-3.20[2]
Polyvinylcarbazole (PVK)None-----[1]
Fluorinated PVK2--Wider than PVK--[1]

Table 2: Comparison of Thermal Properties

Compound/PolymerFluorine Position(s)Decomposition Temp. (Td, °C)Measurement ConditionReference
Non-fluorinated CopolymersNoneLowerTGA[4][5]
Fluorinated Copolymers3, 6HigherTGA[4][5]
Carbazole ZwitterionsNone~300TGA[7]

Visualization of Structure-Property Relationships

The following diagram illustrates the causal relationships between fluorine substitution and the resulting changes in carbazole properties.

G cluster_cause Structural Modification cluster_mechanism Underlying Electronic Effects cluster_properties Resulting Material Properties cluster_details_photo Specific Photophysical Changes cluster_details_electro Specific Electrochemical Changes cluster_details_thermal Specific Thermal Changes A Fluorine Substitution on Carbazole Core B High Electronegativity A->B C Strong C-F Bond A->C D Photophysical Properties B->D E Electrochemical Properties B->E Inductive Effect (-I) F Thermal Properties C->F G Altered Absorption/ Emission Spectra D->G H Modified Quantum Yield D->H I Tuned Energy Gap D->I J Lowered HOMO/LUMO Energy Levels E->J K Increased Oxidative Stability E->K L Increased Decomposition Temperature (Td) F->L

Caption: Effect of Fluorine Substitution on Carbazole Properties.

Detailed Experimental Protocols

Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method)

This protocol describes the determination of the fluorescence quantum yield (ΦF) of a fluorinated carbazole derivative by comparing it to a known standard.[8][9][10]

Principle: The relative quantum yield is calculated by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield under identical experimental conditions. The governing equation is:

ΦF(x) = ΦF(std) * (Gradx / Gradstd) * (ηx2 / ηstd2)[8]

Where:

  • ΦF(x) and ΦF(std) are the quantum yields of the sample and standard.

  • Gradx and Gradstd are the gradients from the plot of integrated fluorescence intensity vs. absorbance.

  • ηx and ηstd are the refractive indices of the sample and standard solvents.

Procedure:

  • Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4).[11]

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in a suitable solvent. The absorbance of each solution at the excitation wavelength should be kept below 0.1 in a 10 mm cuvette to minimize inner filter effects.[9][11]

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurement.

    • Record the emission spectrum, ensuring the entire emission band is captured.

    • Maintain identical experimental parameters (e.g., excitation/emission slit widths) for all measurements.[10]

  • Data Analysis:

    • Correct the emission spectra for the instrument's wavelength-dependent response.

    • Integrate the area under the corrected emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient) of the resulting straight line for both the sample (Gradx) and the standard (Gradstd).

  • Calculation: Use the equation above to calculate the quantum yield of the sample.

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the electrochemical properties of the carbazole derivatives, including their HOMO and LUMO energy levels.[12][13][14]

Principle: In CV, the potential of a working electrode is ramped linearly versus time in a cyclic manner. The resulting current from the analyte's oxidation and reduction is measured and plotted against the potential, producing a cyclic voltammogram.[12]

Procedure:

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[12][14]

  • Solution Preparation: Dissolve the carbazole sample in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure conductivity.[12] The solution must be deoxygenated by bubbling with an inert gas like nitrogen or argon for 10-15 minutes prior to the experiment.[14]

  • Measurement:

    • Immerse the electrodes in the solution.

    • Scan the potential from an initial value towards positive potentials to measure the oxidation potential, and then reverse the scan towards negative potentials to measure the reduction potential.

    • Record the current response as a function of the applied potential.

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (Eox) and reduction (Ered) peaks from the voltammogram.[15]

    • Calculate the HOMO and LUMO energy levels using empirical formulas, often by referencing against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

      • EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV

      • ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV

    • The electrochemical band gap can be calculated as Eg = |ELUMO - EHOMO|.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the carbazole derivatives.[16]

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss occurs is taken as the decomposition temperature (Td).

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the carbazole sample (~5 mg) into a TGA pan (e.g., alumina or platinum).[16]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 40 cm3/min) to prevent oxidative degradation.[16]

  • Measurement:

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

    • Continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • The decomposition temperature (Td) is typically defined as the temperature at which 5% mass loss occurs. The onset temperature of decomposition can also be determined from the intersection of tangents drawn on the TGA curve.

References

A Tale of Two Techniques: Solution-Processed vs. Vacuum-Deposited 3-Fluoro-9H-carbazole Films

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and drug development professionals on the fabrication of 3-Fluoro-9H-carbazole thin films, detailing the trade-offs between solution-based spin coating and vacuum thermal evaporation. This guide provides a side-by-side analysis of the resulting film properties and device performance, supported by detailed experimental protocols.

The fabrication method of thin films from materials like this compound, a promising carbazole derivative for organic electronics, is a critical determinant of the final device's performance and stability. The two primary methods employed are solution processing, typically spin coating, and vacuum deposition, most commonly thermal evaporation. While solution processing offers the allure of low-cost, large-area fabrication, vacuum deposition is lauded for its precision and the high purity of the resulting films. This guide delves into a comparative analysis of these two techniques when applied to a close analog, 9-(4-fluorophenyl)-9H-carbazole, to illuminate the expected differences in film properties and performance.

At a Glance: Solution vs. Vacuum Deposition

FeatureSolution-Processed (Spin Coating)Vacuum-Deposited (Thermal Evaporation)
Cost & Scalability Lower cost, highly scalable to large areas.Higher initial equipment cost, more complex for large-area deposition.
Film Purity Susceptible to solvent and atmospheric impurities.High-purity films due to the vacuum environment.[1]
Film Uniformity & Morphology Can suffer from pinholes and aggregation, surface roughness is influenced by solvent evaporation dynamics.[2][3]Generally smoother and more uniform films with precise thickness control.[4]
Device Performance Often lower efficiency and shorter operational lifetimes compared to vacuum-deposited counterparts.[5][6]Typically leads to higher device efficiency and longer lifetimes.[5]
Process Control Film thickness is controlled by solution concentration and spin speed.[4]Precise control over film thickness and deposition rate.[4]

Deep Dive into Performance Metrics

The choice of deposition technique significantly impacts the performance of organic light-emitting diodes (OLEDs). A direct comparison of OLEDs fabricated with a solution-processed versus a vacuum-deposited emissive layer (EML) reveals substantial differences in key performance indicators.

Performance MetricSolution-Processed EMLVacuum-Deposited EML
Surface Roughness (Rq) -2.6 nm[5]
Current Density (at 9V) 27.4 mA/cm²[5]41.0 mA/cm²[5]
Luminance (at 9V) 156.4 cd/m²[5]1339 cd/m²[5]
Luminous Efficiency (at 9V) 0.57 cd/A[5]3.27 cd/A[5]
Device Lifetime 165 min[5]482 min[5]

Data from a comparative study on a similar emissive material system.[5]

Experimental Protocols: A Step-by-Step Guide

Reproducibility in materials science hinges on meticulous experimental procedures. Below are detailed protocols for the fabrication of 9-(4-fluorophenyl)-9H-carbazole thin films, a close isomer of this compound, via both spin coating and vacuum thermal evaporation.

Solution Processing: Spin Coating

This technique involves depositing a solution of the material onto a spinning substrate, resulting in a thin film.

Materials and Parameters:

ParameterValueNotes
Solvent Chloroform, Toluene, or ChlorobenzeneTo be optimized for solubility and desired film quality.[4]
Concentration 5-15 mg/mLInfluences the final film thickness.[4]
Spin Speed 2000-4000 rpmHigher speeds result in thinner films.[4]
Spin Time 30-60 sSufficient time for the film to spread and thin.[4]
Baking Temperature 80-100 °CTo remove residual solvent.[4]
Baking Time 10-20 minEnsures complete solvent evaporation.[4]

Procedure:

  • Solution Preparation: Dissolve 9-(4-fluorophenyl)-9H-carbazole in a suitable solvent to the desired concentration. Filter the solution through a 0.2 µm PTFE syringe filter.[4]

  • Substrate Preparation: Clean the substrate (e.g., ITO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a stream of nitrogen.

  • Deposition: Dispense the filtered solution onto the center of the substrate. Spin the substrate at the desired speed and for the specified duration.[4]

  • Annealing: Transfer the substrate to a hotplate and bake at the specified temperature to remove any remaining solvent.[4]

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition Sol_Prep Solution Preparation Dispense Dispense Solution Sol_Prep->Dispense Sub_Clean Substrate Cleaning Sub_Clean->Dispense Spin Spin Coat Dispense->Spin Bake Baking/ Annealing Spin->Bake

Solution-Processing Workflow
Vacuum Deposition: Thermal Evaporation

In this method, the material is heated in a high-vacuum chamber until it sublimes, and the vapor then condenses as a thin film on a substrate.

Materials and Parameters:

ParameterValueNotes
Base Pressure < 2 x 10⁻⁶ mbarEssential for achieving high-purity films.[4]
Deposition Rate 1-2 Å/sSlower rates can improve film morphology.[4]
Film Thickness 20-60 nmDependent on the specific layer function in the device.[4]
Source Material Purity >99.5%Critical for optimal device performance and longevity.[4]

Procedure:

  • Material Preparation: Place a suitable amount of high-purity 9-(4-fluorophenyl)-9H-carbazole powder into a crucible (e.g., quartz or tungsten).[4]

  • Substrate Preparation: Clean the substrate as described in the spin coating protocol. Mount the substrate in the vacuum chamber.

  • Deposition: Evacuate the chamber to the specified base pressure. Heat the crucible to the sublimation temperature of the material. Deposit the film onto the substrate at the desired rate, monitoring the thickness with a quartz crystal microbalance.[4]

G cluster_prep Preparation cluster_dep Deposition cluster_post Completion Mat_Load Load Material into Crucible Evacuate Evacuate Chamber Mat_Load->Evacuate Sub_Load Load Substrate into Chamber Sub_Load->Evacuate Heat Heat Crucible Evacuate->Heat Deposit Deposit Film Heat->Deposit Vent Vent Chamber Deposit->Vent

Vacuum-Deposition Workflow

Conclusion: Choosing the Right Path

The selection between solution processing and vacuum deposition for fabricating this compound films is a critical decision that balances cost, scalability, and desired performance. For applications demanding high efficiency, long-term stability, and precise film control, such as in high-resolution displays, vacuum deposition remains the superior choice.[4] Conversely, for large-area, cost-sensitive applications like solid-state lighting or flexible electronics, the advantages of solution processing are compelling, provided that the potential compromises in performance and lifetime are acceptable.[6] Ongoing research continues to narrow the performance gap between these two techniques, with advancements in solvent engineering and solution-based deposition methods showing great promise for the future of organic electronics.

References

Unveiling the Thermal Resilience of Carbazole Derivatives: A TGA/DSC Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of carbazole derivatives is paramount for their application in modern electronics and pharmaceuticals. This guide provides a comparative analysis of the thermal properties of various carbazole derivatives, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Carbazole and its derivatives are a class of heterocyclic aromatic compounds known for their exceptional thermal stability, making them suitable for a wide range of applications, including as hole transport materials in organic light-emitting diodes (OLEDs) and as building blocks for thermally resilient polymers.[1][2][3] Their rigid structure contributes significantly to their high decomposition temperatures (Td) and glass transition temperatures (Tg).[2]

Comparative Thermal Stability Data

The thermal stability of carbazole derivatives can be significantly influenced by their molecular structure and functional groups. The following table summarizes key thermal properties of selected carbazole derivatives based on available data.

Compound/DerivativeDecomposition Temp. (Td) (°C)Glass Transition Temp. (Tg) (°C)Key Features & Applications
Carbazole~246 (Melting Point)[4]-Parent compound, high intrinsic stability.[1]
3,6-Dibromocarbazole> 300[1]-Scaffold for thermally stable materials.[1]
FCzTPA400[2]> 190[2]Hole transport material for OLEDs.[2]
FCzDPNA400[2]> 190[2]Hole transport material for OLEDs.[2]
Carbazole-based Copolymers> 400[5]Not observed up to 300 °C[3]Used in optoelectronic devices.[3]
3-Carbazol-9-ylpropane-1,2-diol based materials250-300 (simple compounds)[6]Low (can be increased by modification)[6]Stability can be enhanced by creating more rigid structures.[6]

Note: Td is often defined as the temperature at which 5% weight loss occurs.

Experimental Protocols

The following are generalized methodologies for conducting TGA and DSC analyses on carbazole derivatives to ensure reproducible and accurate thermal data.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and quantify the residual material of a carbazole derivative.

Methodology:

  • Sample Preparation: Ensure the compound is thoroughly dried, typically in a vacuum oven, to eliminate any residual solvents or moisture that could interfere with the mass loss measurement.[1]

  • Instrumentation: Utilize a calibrated thermogravimetric analyzer.

  • Experimental Conditions:

    • Sample Mass: Accurately weigh 5 to 15 mg of the sample into a sample crucible.[7][8]

    • Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 20-90 mL/min) to prevent oxidation.[7][8]

    • Temperature Program: Heat the sample at a constant rate, for example, 10 or 20 °C/min, over a defined temperature range.

  • Data Analysis: The TGA thermogram plots the percentage of mass loss against temperature. The decomposition temperature is typically determined at the onset of significant mass loss or at 5% mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Methodology:

  • Sample Preparation: Accurately weigh 5 to 15 mg of the sample into a hermetically sealed DSC pan to contain any liquids or volatiles.[8]

  • Instrumentation: Use a calibrated differential scanning calorimeter.

  • Experimental Conditions:

    • Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a consistent flow rate.[8]

    • Temperature Program: Employ a heat/cool/heat cycle to erase the sample's thermal history.[8] For example, heat from -20°C to a temperature above the expected transitions, cool back to -20°C, and then reheat at a controlled rate (e.g., 20°C/min).[8]

  • Data Analysis: The DSC thermogram shows the heat flow as a function of temperature. The glass transition is observed as a step change in the baseline, while melting and crystallization are represented by endothermic and exothermic peaks, respectively.

Visualizing the Analysis Workflow and Decomposition Pathway

The following diagrams illustrate the general workflow for thermal analysis and a hypothetical decomposition pathway for a carbazole derivative.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation start Start dry Dry Sample start->dry weigh Weigh Sample dry->weigh tga TGA Analysis weigh->tga dsc DSC Analysis weigh->dsc tga_data Td, Mass Loss tga->tga_data dsc_data Tg, Tm, Tc dsc->dsc_data Decomposition_Pathway carbazole Carbazole Derivative heat High Temperature (Bond Cleavage) carbazole->heat intermediates Radical Intermediates heat->intermediates products Volatile Fragments (e.g., HBr, Brominated Aromatics) intermediates->products residue Stable Char Residue intermediates->residue

References

The Impact of Fluorination on the Electrochemical Properties of Carbazoles: A Cyclic Voltammetry Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of materials science and drug development, the strategic modification of molecular scaffolds is paramount to fine-tuning their electronic and physicochemical properties. Carbazoles, with their rigid, electron-rich structure, are a prominent class of compounds utilized in organic electronics and medicinal chemistry. The introduction of fluorine atoms into the carbazole framework is a common strategy to modulate properties such as stability, charge transport characteristics, and biological activity. This guide provides a comparative analysis of the electrochemical behavior of fluorinated and non-fluorinated carbazoles, with a focus on data obtained from cyclic voltammetry.

Quantitative Electrochemical Data

The introduction of fluorine, a highly electronegative atom, is known to influence the electronic landscape of aromatic molecules. In the case of carbazoles, this typically results in the lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can have significant implications for the performance of these materials in electronic devices, potentially improving charge injection and stability.

The following table summarizes the key electrochemical and photophysical properties of a fluorinated carbazole derivative, 9-(4-fluorophenyl)-9H-carbazole, and its non-fluorinated counterpart, 9-phenylcarbazole.[1] The HOMO and LUMO energy levels were determined from cyclic voltammetry measurements.

Compound NameHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
9-(4-fluorophenyl)-9H-carbazole-5.78-2.333.45
9-phenylcarbazole-5.71-2.293.42

Note: Data is derived from a comparative study of related compounds.[1]

Experimental Protocols

A detailed and reproducible experimental protocol is fundamental for generating high-quality cyclic voltammetry data. The following is a representative methodology for the electrochemical analysis of carbazole derivatives.

Objective: To determine the oxidation and reduction potentials of fluorinated and non-fluorinated carbazole derivatives and to estimate their HOMO and LUMO energy levels.

Materials and Instrumentation:

  • Analyte: Fluorinated and non-fluorinated carbazole derivatives (e.g., 9-(4-fluorophenyl)-9H-carbazole and 9-phenylcarbazole)

  • Solvent: Anhydrous, HPLC-grade dichloromethane or acetonitrile

  • Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Electrochemical Cell: A standard three-electrode cell

  • Working Electrode: Glassy carbon or platinum electrode

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE)

  • Counter Electrode: Platinum wire

  • Instrumentation: A computer-controlled potentiostat

Procedure:

  • Solution Preparation: Prepare a ~1 mM solution of the carbazole derivative in the chosen solvent containing 0.1 M TBAPF₆.

  • Deoxygenation: Purge the electrochemical cell containing the electrolyte solution with an inert gas, such as argon or nitrogen, for a minimum of 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the background current.

  • Analyte Measurement: Add the analyte to the cell and stir to ensure a homogenous solution. Record the cyclic voltammogram by scanning the potential at a typical scan rate of 50-100 mV/s.

  • Potential Calibration: After the measurement, add a small amount of ferrocene to the solution as an internal standard and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used for potential calibration.

  • Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram. The HOMO and LUMO energy levels can be estimated from these potentials using established equations.[1]

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for a comparative study of fluorinated and non-fluorinated carbazoles using cyclic voltammetry.

cluster_synthesis Compound Synthesis cluster_cv Cyclic Voltammetry Analysis cluster_comparison Comparative Analysis start Carbazole Precursor fluorinated Fluorinated Carbazole start->fluorinated Fluorination non_fluorinated Non-Fluorinated Carbazole start->non_fluorinated Standard Synthesis cv_fluorinated CV of Fluorinated Carbazole fluorinated->cv_fluorinated cv_non_fluorinated CV of Non-Fluorinated Carbazole non_fluorinated->cv_non_fluorinated data_analysis Data Extraction & Analysis cv_fluorinated->data_analysis cv_non_fluorinated->data_analysis comparison Comparison of Electrochemical Properties data_analysis->comparison conclusion Structure-Property Relationship comparison->conclusion

Caption: Workflow for the comparative electrochemical analysis of fluorinated and non-fluorinated carbazoles.

References

A Comparative Analysis of 3-Fluoro-9H-carbazole and 2-Fluoro-9H-carbazole for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount. The fluorinated carbazole core, a privileged structure in medicinal chemistry and materials science, offers a versatile platform for innovation. This guide provides a side-by-side comparison of two constitutional isomers, 3-Fluoro-9H-carbazole and 2-Fluoro-9H-carbazole, summarizing their known properties and potential applications based on available data.

While both isomers share the fundamental carbazole framework, the position of the fluorine atom significantly influences their electronic properties and, consequently, their performance in various applications. This comparison aims to provide a clear, data-driven overview to inform research and development decisions.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound and 2-Fluoro-9H-carbazole is presented below. It is important to note that comprehensive experimental data for this compound is less readily available in the public domain compared to its 2-fluoro counterpart.

PropertyThis compound2-Fluoro-9H-carbazole
CAS Number 391-45-7391-53-7
Molecular Formula C₁₂H₈FNC₁₂H₈FN
Molecular Weight 185.20 g/mol 185.20 g/mol
Appearance Off-white powder (predicted)Off-white powder[1]
Melting Point Not explicitly reported227 °C[1]
Boiling Point Not explicitly reported359.2±15.0 °C (Predicted)
Density Not explicitly reported1.320±0.06 g/cm³ (Predicted)

Spectroscopic and Photophysical Characteristics

The position of the fluorine substituent is expected to influence the electronic transitions within the carbazole ring system, leading to differences in their absorption and emission spectra. While detailed, directly comparable spectroscopic data is scarce, general principles of electronic effects can be applied.

2-Fluoro-9H-carbazole has been utilized as a building block for emitters in Organic Light Emitting Diodes (OLEDs). A fluorinated polyvinylcarbazole derived from 2-fluoro-9H-carbazole has demonstrated a higher luminous current efficiency (24 cd/A) compared to the non-fluorinated polyvinylcarbazole (17 cd/A), which is attributed to a wider HOMO-LUMO energy gap of the fluorinated polymer.[1]

Synthesis and Reactivity

Both isomers can be synthesized through various organic chemistry methodologies, often involving multi-step sequences starting from carbazole or appropriately substituted precursors. The reactivity of the carbazole core is influenced by the fluorine substituent's electronic effects.

General Synthetic Workflow:

G cluster_start Starting Materials cluster_reactions Key Reactions cluster_isomers Target Isomers Carbazole Carbazole Halogenation Halogenation Carbazole->Halogenation Substituted Precursors Substituted Precursors Nitration/Reduction/Diazotization Nitration/Reduction/Diazotization Substituted Precursors->Nitration/Reduction/Diazotization 2-Fluoro-9H-carbazole 2-Fluoro-9H-carbazole Halogenation->2-Fluoro-9H-carbazole Cyclization Cyclization Nitration/Reduction/Diazotization->Cyclization This compound This compound Cyclization->this compound

General synthetic strategies for fluorinated carbazoles.

Experimental Protocols:

Detailed experimental protocols for the synthesis of these specific isomers are not consistently reported in readily accessible literature. However, general methods for the synthesis of substituted carbazoles can be adapted. For instance, the synthesis of a 3-bromo-9-(4-fluorobenzyl)-9H-carbazole involved the N-alkylation of 3-bromo-9H-carbazole.[2] A similar N-functionalization approach could be applied to the fluorinated carbazole cores.

Biological and Pharmacological Potential

Carbazole derivatives are known to exhibit a wide range of biological activities, and the introduction of fluorine can significantly enhance these properties.

2-Fluoro-9H-carbazole and its derivatives have demonstrated antibacterial performance. A minimum inhibitory concentration (MIC) of 25 µg/mL has been reported against E. coli, B. subtilis, and S. aureus.[1]

For This compound , while direct experimental data on its biological activity is limited, the core carbazole structure is a well-established pharmacophore. The unique electronic properties conferred by the 3-fluoro substitution could lead to novel interactions with biological targets, warranting further investigation in drug discovery programs.

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical mechanism of action for a fluorinated carbazole derivative as an inhibitor of a signaling pathway, a common area of investigation for such compounds in drug development.

receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes inhibitor Fluoro-carbazole Derivative inhibitor->kinase2 Inhibits

Hypothetical inhibition of a kinase signaling pathway.

Applications in Materials Science

The photophysical and electronic properties of carbazole derivatives make them highly valuable in the development of organic electronic materials.

2-Fluoro-9H-carbazole has been successfully used as a building block for host materials in OLEDs. The incorporation of the 2-fluoro-9H-carbazole moiety into a polymer backbone has been shown to improve the luminous efficiency of the resulting OLED device.[1]

The potential of This compound in materials science is currently underexplored. However, based on the principles of molecular design, the different electronic distribution due to the 3-fluoro substitution could offer advantages in tuning charge transport and emission properties for specific applications, such as in thermally activated delayed fluorescence (TADF) materials or as hosts for phosphorescent emitters.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and 2-Fluoro-9H-carbazole. While 2-Fluoro-9H-carbazole is a more extensively characterized isomer with demonstrated applications in OLEDs and as an antimicrobial agent, this compound represents a promising yet underexplored scaffold. The distinct electronic nature of the 3-fluoro substituent suggests that it could offer unique advantages in both medicinal chemistry and materials science. Further experimental investigation into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-9H-carbazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Based on data for analogous compounds, researchers should assume that 3-Fluoro-9H-carbazole may present the following hazards. Always handle this compound within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Hazard ClassificationDescriptionSource Analogy
Acute Toxicity May be harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[1]3-Bromo-9H-carbazole, 9H-Carbazole[1][2]
Carcinogenicity Suspected of causing cancer.[2]9H-Carbazole[2]
Aquatic Hazard Potentially toxic to aquatic life with long-lasting effects.[2] Discharge into the environment must be avoided.[3][4]9H-Carbazole[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.[5][6]

    • Segregate Halogenated Waste: As a fluorinated compound, this waste must be segregated into a dedicated "halogenated organic waste" stream.[7][8][9] Do not mix with non-halogenated waste.[7][8]

  • Waste Containerization:

    • Solid Waste: Collect solid this compound waste and contaminated materials (e.g., gloves, weigh paper) in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[10]

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled container designated for halogenated organic liquid waste.[7][10]

    • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate estimation of the quantity.[7] The date when the waste was first added should also be recorded.[5]

    • Container Integrity: Ensure the container is in good condition, compatible with the waste, and has a tightly sealing cap.[7][10] Keep the container closed at all times except when adding waste.[7]

  • Temporary Storage:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area.[5]

    • This area should be secure, well-ventilated, and away from general laboratory traffic.[1] It is recommended to store containers in a ventilated cabinet with secondary containment.[11]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[5]

    • Disposal must be conducted through an approved and licensed waste disposal plant.[1] Methods may include controlled incineration with flue gas scrubbing.[4]

    • Crucially, do not dispose of this compound down the drain or allow it to enter the environment. [3][4][10]

Emergency Spill Procedures

  • For small spills of solid material: Carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust formation.[6]

  • For liquid spills: Absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

  • Reporting: Report the spill to your EHS department in accordance with your institution's policies.[6]

Disposal Workflow

G Disposal Decision Workflow for this compound A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste solid or liquid? B->C D Collect in Labeled 'Solid Halogenated Waste' Container C->D Solid E Collect in Labeled 'Liquid Halogenated Waste' Container C->E Liquid F Store Sealed Container in Designated Satellite Accumulation Area D->F E->F G Contact EHS for Pickup and Final Disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Fluoro-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Fluoro-9H-carbazole. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Hazard Profile and Precautions

Based on data from related carbazole compounds, this compound should be handled as a hazardous substance with the following potential risks:

  • Irritant: May cause skin, eye, and respiratory irritation.[1][2][3]

  • Carcinogenicity: Suspected of causing cancer.[2][4][5]

  • Mutagenicity: Suspected of causing genetic defects.[4][5]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[2][4][5]

Always handle this compound within a certified chemical fume hood.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3]
Eye Protection Safety gogglesMust be tightly fitting to protect from splashes.[6]
Face Protection Face shieldRequired when there is a risk of splashing.[7]
Body Protection Laboratory coatA standard lab coat is the minimum requirement.
Respiratory Protection Air-purifying respiratorUse a NIOSH-approved respirator with appropriate cartridges if working outside of a fume hood or if dust/aerosols may be generated.[8]

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible.[2][3]

Procedural Controls:

  • Avoid the formation of dust and aerosols.[1][9]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][3]

  • Keep the container tightly closed.[1][2][3]

  • Store locked up.[1][3]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.[5]

  • Collect: Place all contaminated materials into a sealed, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's EHS department.

Waste Disposal:

  • All materials contaminated with this compound, including the chemical itself, empty containers, and cleaning materials, must be disposed of as hazardous waste.[1][5][9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Do not discharge into drains or the environment.[3][9]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.